Strontium citrate
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
40182-75-0 |
|---|---|
分子式 |
C6H5O7Sr- |
分子量 |
276.7 g/mol |
IUPAC 名称 |
strontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Sr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-3 |
InChI 键 |
AOOMUVYEFFNMQG-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2] |
产品来源 |
United States |
Foundational & Exploratory
Strontium Citrate: A Deep Dive into its Molecular Mechanisms in Bone Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Strontium, a trace element with chemical similarities to calcium, has garnered significant attention for its unique dual-action role in bone metabolism. Administered orally, typically as strontium ranelate or the supplement form, strontium citrate, it has demonstrated the ability to simultaneously stimulate bone formation and inhibit bone resorption. This uncoupling of the bone remodeling process positions strontium as a compound of interest in the management of osteoporosis and other bone-related disorders. While much of the foundational research has been conducted with strontium ranelate, the bioactive component is the strontium ion (Sr²⁺) itself.[1][2][3] this compound serves as a delivery vehicle for this active ion.[4][5] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its effects on bone, details common experimental protocols used in its evaluation, and presents key quantitative data from seminal studies.
Core Mechanism of Action: A Dual Effect on Bone Remodeling
Strontium's primary therapeutic benefit lies in its ability to shift the balance of bone remodeling in favor of bone accrual. It achieves this through a dual mechanism:
-
Anabolic Effect: Increasing the proliferation, differentiation, and survival of osteoblasts, the cells responsible for synthesizing new bone matrix.[6][7][8]
-
Anti-Resorptive Effect: Inhibiting the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue, and promoting their apoptosis (programmed cell death).[6][7][9]
This dual activity is primarily mediated through the interaction of strontium ions with key cell surface receptors and the subsequent modulation of intracellular signaling cascades.
Molecular Pathways in Osteoblasts: Driving Bone Formation
Strontium's anabolic effects are orchestrated through the activation of several critical signaling pathways within osteoblasts and their precursors, mesenchymal stem cells (MSCs). The Calcium-Sensing Receptor (CaSR) is a central node in initiating these downstream effects.[10][11][12]
-
Calcium-Sensing Receptor (CaSR) Activation: Strontium acts as a full agonist of the CaSR, a G-protein coupled receptor expressed on osteoblasts.[10][13] This activation triggers a cascade of intracellular events that promote osteogenesis.
-
Wnt/β-catenin Signaling: Activation of the CaSR by strontium stimulates the canonical Wnt/β-catenin pathway, a crucial regulator of bone formation.[6][14][15] This occurs via a PI3K/Akt-mediated inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the stabilization and nuclear translocation of β-catenin.[6][15][16] In the nucleus, β-catenin acts as a transcriptional co-activator for genes essential for osteoblast differentiation, such as Runx2. Strontium has also been shown to reduce the expression of sclerostin, a potent inhibitor of the Wnt pathway.[6][16]
-
MAPK Signaling (ERK1/2 & p38): Strontium promotes osteogenic differentiation of MSCs by activating the Ras/MAPK signaling pathway.[17][18] This leads to the phosphorylation and activation of ERK1/2 and p38, which in turn phosphorylate and enhance the transcriptional activity of Runx2, the master transcription factor for osteoblast differentiation.[17][18]
-
Calcineurin/NFATc Signaling: Strontium can activate calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc).[6][7] This induces NFATc's translocation to the nucleus, where it can promote the expression of Wnt proteins, further amplifying the anabolic signal.[7]
Molecular Pathways in Osteoclasts: Halting Bone Resorption
Strontium's anti-resorptive effects are mediated by both indirect signaling from osteoblasts and direct actions on osteoclasts.
-
Modulation of the RANKL/OPG Axis: This is the principal mechanism by which strontium controls osteoclast formation.[8][19] Acting on osteoblasts (likely via the CaSR), strontium significantly alters the expression of two key cytokines:
-
Decreases RANKL (Receptor Activator of NF-κB Ligand): Strontium suppresses the expression of RANKL, the essential cytokine for osteoclast differentiation, maturation, and survival.[8][20][21]
-
Increases OPG (Osteoprotegerin): Strontium stimulates the production of OPG, a decoy receptor that binds to RANKL and prevents it from activating its receptor (RANK) on osteoclast precursors.[20][21][22] The resulting decrease in the RANKL-to-OPG ratio potently inhibits osteoclastogenesis.[7][15]
-
-
Induction of Osteoclast Apoptosis: Strontium can directly induce apoptosis in mature osteoclasts.[6][7] This effect is also thought to be mediated by the CaSR on osteoclasts, leading to the activation of downstream pathways involving Phospholipase C (PLC), Protein Kinase C (PKC), and the transcription factor NF-κB, ultimately triggering the apoptotic program.[6]
Experimental Protocols
The mechanisms described above have been elucidated through a variety of standardized in vitro and in vivo experimental models.
Key In Vitro Methodologies
1. Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) or Pre-Osteoblasts:
-
Cell Culture: Murine pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary human MSCs are seeded at a density of 1-5 x 10⁴ cells/cm² in growth medium.
-
Osteogenic Induction: After 24 hours, the growth medium is replaced with an osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Cells are concurrently treated with varying concentrations of sterile-filtered this compound (typically ranging from 25 µM to 2 mM) or a vehicle control. The medium is changed every 2-3 days for a period of 7 to 21 days.
-
Analysis of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), cells are lysed, and ALP activity is quantified using a p-nitrophenyl phosphate (pNPP) colorimetric assay, normalized to total protein content. Histochemical staining for ALP is also performed.
-
Extracellular Matrix Mineralization: At a later time point (e.g., day 21), the cell monolayer is fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain is then extracted and quantified spectrophotometrically.
-
Gene Expression: RNA is extracted at various time points, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression of key osteogenic marker genes, such as Runx2, Alpl (ALP), Bglap (Osteocalcin), and Sp7 (Osterix).
-
2. Osteoclastogenesis Assay:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF).
-
Differentiation Induction: Osteoclast differentiation is induced by adding RANKL (e.g., 50-100 ng/mL) to the culture medium. Cells are simultaneously treated with this compound or a vehicle control.
-
Analysis: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are identified and counted as mature osteoclasts.
Key In Vivo Methodology
1. Ovariectomized (OVX) Rodent Model:
-
Model: The OVX mouse or rat model is the standard for simulating postmenopausal osteoporosis.[23] Female animals undergo bilateral ovariectomy to induce estrogen deficiency, leading to accelerated bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period to allow for bone loss to establish, animals are treated daily with this compound (or other forms like strontium ranelate for comparison) via oral gavage for an extended period (e.g., 16 weeks).[23] A vehicle-treated OVX group serves as the disease control.
-
Analysis:
-
Micro-Computed Tomography (µCT): At the end of the study, femurs and vertebrae are harvested. High-resolution µCT is used to perform a 3D analysis of trabecular and cortical bone microarchitecture. Key parameters include Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Cortical Thickness (Ct.Th).
-
Bone Mineral Density (BMD): BMD is measured using µCT or dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests to determine properties like ultimate load and stiffness.
-
Serum Markers: Blood samples are analyzed for markers of bone formation (e.g., P1NP, ALP) and resorption (e.g., CTX-I).
-
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the effects of strontium.
Table 1: Summary of In Vitro Effects of Strontium on Osteoblastic Cells
| Cell Type | Strontium Form & Concentration | Parameter Measured | Result (% Change vs. Control) | Citation(s) |
| Human Osteoblasts | Strontium Ranelate (1-2 mM) | OPG mRNA Expression | ▲ ~50-200% | [20] |
| Human Osteoblasts | Strontium Ranelate (1-2 mM) | OPG Protein Secretion | ▲ ~700-850% | [20] |
| Human Osteoblasts | Strontium Ranelate (1 mM) | RANKL mRNA Expression | ▼ ~40% | [20] |
| Human Adipose-Derived Stem Cells | Strontium (25–500 µM) | ALP Activity & Mineralization | ▲ Dose-dependent increase | [24] |
| Human Adipose-Derived Stem Cells | Strontium (1000–3000 µM) | Osteogenic Differentiation | ▼ Significant inhibition | [24] |
| Mesenchymal Stem Cells | Strontium | Runx2 Transcriptional Activity | ▲ Significant increase | [17][18] |
| Human Preadipocytes (PA20-h5) | Strontium (100 µM) | Cell Proliferation | ▲ Increased | [25][26] |
| Human Preadipocytes (PA20-h5) | Strontium (400 µM) | ALP Activity | ▲ Increased | [25][26] |
Table 2: Summary of In Vivo Effects of Strontium in Ovariectomized (OVX) Animal Models
| Animal Model | Strontium Form & Dose | Duration | Parameter Measured | Result (vs. OVX Control) | Citation(s) |
| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Femur BMD | ▲ Significantly increased | [21] |
| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Serum RANKL | ▼ Dose-dependent decrease | [21] |
| OVX Rats | Strontium FDP (220-440 mg/kg) | 3 months | Serum OPG | ▲ Dose-dependent increase | [21] |
| OVX Mice | Strontium Ranelate | 16 weeks | Cortical Bone TMD | ▲ Significantly increased | [23][27] |
| OVX Mice | This compound | 16 weeks | Cortical Bone TMD | ▲ Significantly increased (weaker effect than ranelate) | [23][27] |
| OVX Mice | Strontium Chloride | 16 weeks | Cortical Bone TMD | ▲ Significantly increased | [23][27] |
This compound exerts a beneficial, dual-action effect on bone metabolism by providing the bioactive strontium ion. Its mechanism is complex, involving the activation of the Calcium-Sensing Receptor and the subsequent modulation of key intracellular signaling pathways. In osteoblasts, strontium promotes anabolic activity by stimulating the Wnt/β-catenin and MAPK pathways, leading to increased bone formation. Concurrently, it orchestrates an anti-resorptive effect by altering the RANKL/OPG ratio and directly inducing apoptosis in osteoclasts. The quantitative data from both in vitro and in vivo studies consistently support this dual mechanism, although the magnitude of the effect can be dose-dependent and may vary between different strontium salts. For researchers and drug development professionals, understanding these core pathways is essential for harnessing the therapeutic potential of strontium in treating osteoporosis and enhancing bone regeneration.
References
- 1. articflex.com [articflex.com]
- 2. blog.algaecal.com [blog.algaecal.com]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Is the calcium receptor a molecular target for the actions of strontium on bone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strontium fructose 1,6-diphosphate prevents bone loss in a rat model of postmenopausal osteoporosis via the OPG/RANKL/RANK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Citrate's Role in Osteoblast Differentiation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium is a unique dual-action agent in bone metabolism, concurrently stimulating bone formation and inhibiting bone resorption. This technical guide provides an in-depth analysis of the molecular mechanisms through which strontium, the bioactive component in compounds like strontium citrate, modulates osteoblast differentiation and proliferation. While much of the foundational research has been conducted using strontium ranelate, the effects are attributed to the strontium ion (Sr²⁺), making the findings broadly applicable to other strontium salts, including this compound. This document details the key signaling pathways, summarizes quantitative effects on osteogenic markers, outlines common experimental protocols, and presents visual diagrams of the core molecular interactions.
Introduction to Strontium's Role in Bone Anabolism
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. Most anti-osteoporotic therapies are either anti-resorptive or anabolic. Strontium is distinguished by its ability to "uncouple" these processes, shifting the balance in favor of net bone formation.[1][2][3]
The anabolic effect of strontium is centered on its ability to enhance the function of osteoblasts, the cells responsible for synthesizing bone matrix. Strontium has been shown to increase the replication of pre-osteoblastic cells, promote their differentiation into mature osteoblasts, and enhance their survival by inhibiting apoptosis.[1][2][4] These actions are mediated through a complex network of signaling pathways, initiated primarily by the interaction of strontium ions with the Calcium-Sensing Receptor (CaSR) on the osteoblast surface.[1][4][5]
Molecular Mechanisms: Signaling Pathways and Gene Regulation
Due to its physicochemical similarity to calcium, strontium acts as an agonist for the CaSR, a G protein-coupled receptor that is a key regulator of bone cell function.[1][4][5] Activation of the CaSR by strontium initiates a cascade of intracellular signaling events that collectively promote osteogenesis.
Calcium-Sensing Receptor (CaSR) as the Primary Mediator
The binding of strontium to the CaSR on osteoblasts triggers the activation of multiple downstream signaling pathways. This includes phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and the release of intracellular calcium, further propagating the signal.[6] Key pathways activated downstream of CaSR include the MAPK/ERK, Wnt/β-catenin, and PI3K/Akt pathways.[1][5][6] Knockdown of the CaSR using siRNA has been shown to suppress strontium-induced effects, confirming the receptor's critical role.[7]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for osteoblast differentiation. Strontium activates this pathway through multiple mechanisms. It stimulates the PI3K/Akt pathway, which in turn inhibits Glycogen Synthase Kinase 3β (GSK3β), preventing the degradation of β-catenin.[5][6][8] Strontium also reduces the expression of sclerostin, a potent inhibitor of the Wnt pathway produced by osteocytes.[1][5] The resulting accumulation and nuclear translocation of β-catenin leads to the transcription of key osteogenic genes, including Runx2.[1][9]
MAPK/ERK Signaling Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another key player in strontium-induced osteogenesis. Strontium activates Ras, a small GTPase protein, which initiates a phosphorylation cascade involving Raf, MEK1/2, and finally the Extracellular signal-Regulated Kinases (ERK1/2) and p38.[1][10][11] Activated ERK1/2 and p38 phosphorylate and enhance the transcriptional activity of Runx2, a master transcription factor for osteoblast differentiation.[1][10][11] This leads to increased expression of osteoblast markers like Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), and Osteocalcin (OCN).[1][10]
Other Influential Pathways
-
PI3K/Akt Pathway: Besides its role in Wnt signaling, the PI3K/Akt pathway activated by strontium also promotes osteoblast survival by inhibiting pro-apoptotic genes.[1][12]
-
Calcineurin/NFAT Pathway: Strontium activates calcineurin (Cn), a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFATc).[1] This allows NFATc to translocate to the nucleus, where it can increase the expression of Wnt proteins and other osteogenic genes, promoting both proliferation and differentiation.[1][5][9]
-
COX-2/PGE2 Pathway: The effects of strontium on osteoblast proliferation and survival have been shown to be dependent on the induction of Cyclooxygenase-2 (COX-2) and the subsequent production of Prostaglandin E2 (PGE2).[5][12]
Quantitative Data on Osteoblast Proliferation and Differentiation
The pro-osteogenic effects of strontium have been quantified across numerous in vitro studies using various cell models, including primary human osteoblasts (HOBs), human adipose-derived stem cells (hASCs), and murine pre-osteoblastic cell lines (e.g., MC3T3-E1).
Table 1: Effect of Strontium on Osteoblast Proliferation
| Cell Type | Strontium Concentration | Observation | Reference |
| Human Preadipocytes | 100 µM | Proliferative effects observed | [4] |
| Rat Calvarial Cells | 0.01–1 mM | Enhanced cell replication | [4] |
| Human Osteoblasts | 0.01 to 2 mM | Concentration-dependent increase in replication | [7] |
| Runx2(+/-) Osteoblasts | Not specified | Induced cell proliferation and growth | [13] |
| Osteoblastic cells | 0.12 or 0.5 mM | Increase in cell proliferation from day 7 to 21 | [14] |
Table 2: Effect of Strontium on Alkaline Phosphatase (ALP) Activity
| Cell Type | Strontium Concentration | Observation | Reference |
| Human Osteoblasts | 1 and 2 mM | ~2-fold increase after 72 hours | [7] |
| Human Preadipocytes | 100 µM–400 µM | Significant stimulation, max at 400 µM (150% vs control) at 21 days | [4] |
| hASCs | 500 µM | Enhanced ALP activity after 14 days | [15] |
| MSCs | Not specified | Significantly increased ALP activity | [10][11] |
| Primary Rat Osteoblasts | 0.5 and 1 µg/mL | Reflected multiphasic pattern of nodule formation | [16] |
Table 3: Effect of Strontium on Osteogenic Gene Expression
| Gene | Cell Type | Strontium Concentration | Observation | Reference | | :--- | :--- | :--- | :--- | | Runx2 | Human Osteoblasts | 0.01 to 2 mM | Increased mRNA expression after 10 days |[7] | | | hMSCs | Not specified | Early expression induced at day 4 |[4] | | | MSCs | Not specified | Significantly increased after 7 days |[10][11] | | OPG | Human Osteoblasts | 1 mM and 2 mM | ~50% and ~200% increase in mRNA, respectively |[7] | | RANKL | Human Osteoblasts | ≥ 0.1 mM | mRNA expression reduced to ~20% of control |[7] | | OCN | hMSCs | 4 mM | Increased mRNA expression |[4] | | BSP | Primary mouse osteoblasts | 0.1–1 mM | Increased expression |[4] |
Experimental Protocols and Methodologies
The investigation of strontium's effects on osteoblasts relies on a set of standardized in vitro assays.
Cell Culture and Osteogenic Induction
-
Cell Lines: Commonly used models include primary osteoblasts isolated from human bone explants or rodent calvariae, mesenchymal stem cells (MSCs) from bone marrow or adipose tissue (hASCs), and immortalized pre-osteoblastic cell lines like MC3T3-E1.[4][7][17]
-
Culture Medium: Cells are typically cultured in α-MEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Osteogenic Differentiation Medium (OM): To induce differentiation, the standard culture medium is supplemented with osteogenic factors: typically 50 µg/mL ascorbic acid (for collagen synthesis), 10 mM β-glycerophosphate (as a phosphate source for mineralization), and 10 nM dexamethasone (a synthetic glucocorticoid).[15][17][18] this compound or another strontium salt is added to this medium at various concentrations for the treatment groups.
Key Experimental Assays
-
Cell Proliferation Assay:
-
Method: Proliferation can be measured by [³H]thymidine incorporation, which quantifies DNA synthesis, or colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of viable cell number.[7][13]
-
Protocol: Cells are seeded in multi-well plates, treated with strontium for a defined period (e.g., 24-72 hours), and then incubated with the respective reagent. Absorbance is read on a plate reader.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Method: ALP is an early marker of osteoblast differentiation. Its activity is quantified by providing a substrate like p-nitrophenyl phosphate (p-NPP), which ALP converts into a colored product (p-nitrophenol).[17]
-
Protocol: After treatment (e.g., 7-14 days), cell lysates are prepared. The lysate is incubated with the p-NPP substrate, and the reaction is stopped. The absorbance is measured at 405-410 nm.[17] Activity is often normalized to total cellular protein content.[7]
-
-
Mineralization Assay (Alizarin Red S Staining):
-
Method: Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, staining them a bright red-orange. This provides a qualitative and quantitative measure of late-stage osteoblast differentiation and matrix mineralization.[15][17]
-
Protocol: Cells are cultured in OM with strontium for 14-28 days. The cell layer is then fixed (e.g., with 4% formalin or 70% ethanol) and stained with a 40 mM Alizarin Red S solution (pH 4.2) for 10-30 minutes.[15][17] For quantification, the stain can be eluted with acetic acid and the absorbance measured.[17]
-
-
Gene Expression Analysis (qRT-PCR):
-
Method: Quantitative real-time polymerase chain reaction is used to measure the mRNA levels of specific osteogenic genes (e.g., RUNX2, ALP, COL1A1, BGLAP (Osteocalcin), IBSP (BSP)).[7]
-
Protocol: After treatment, total RNA is extracted from the cells. It is then reverse-transcribed into complementary DNA (cDNA). The qRT-PCR is performed using specific primers for the target genes and a reference (housekeeping) gene. Relative gene expression is calculated using methods like the ΔΔCt method.
-
Conclusion and Therapeutic Implications
This compound, through its dissociation into the bioactive Sr²⁺ ion, acts as a potent stimulator of osteoblast proliferation and differentiation. The primary mechanism involves the activation of the Calcium-Sensing Receptor, which in turn modulates a network of critical signaling pathways, including Wnt/β-catenin and MAPK/ERK. This leads to the enhanced expression of key osteogenic transcription factors and bone matrix proteins. The cumulative effect is an increase in the population of functional, matrix-producing osteoblasts, contributing to a net anabolic effect on the skeleton. The data strongly support the role of strontium as a multi-pathway modulator of osteoblast function, providing a robust molecular basis for its use in strategies aimed at enhancing bone formation. This in-depth understanding is critical for researchers and professionals involved in the development of next-generation therapies for osteoporosis and other bone-related disorders.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment [mdpi.com]
- 3. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. scispace.com [scispace.com]
- 12. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of strontium on human Runx2+/- osteoblasts from a patient with cleidocranial dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of a Strontium–Quercetin Complex and Its In Vitro and In Vivo Potential for Application in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of Strontium Citrate on Osteoclast Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, a trace element with chemical similarities to calcium, has garnered significant interest in the field of bone metabolism for its dual anabolic and anti-resorptive properties. While strontium ranelate has been extensively studied and utilized clinically in some regions for the treatment of osteoporosis, the biological effects of strontium citrate are less comprehensively documented in publicly available research. This technical guide aims to provide an in-depth overview of the core biological effects of the strontium ion (Sr²⁺), with a focus on its impact on osteoclast activity, drawing from studies on various strontium salts and highlighting findings relevant to this compound where available. The primary mechanism of action involves the modulation of key signaling pathways that govern osteoclast differentiation and function, ultimately leading to a reduction in bone resorption.
Core Mechanisms of Strontium's Impact on Osteoclast Activity
Strontium exerts its inhibitory effects on osteoclasts through a multi-faceted approach, primarily by interacting with key signaling pathways that regulate their formation, function, and survival.
Calcium-Sensing Receptor (CaSR) Signaling
The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a key mediator of strontium's effects on bone cells, including osteoclasts. Strontium acts as an agonist for the CaSR, triggering a cascade of intracellular signaling events.[1][2]
-
Activation of G-proteins and Downstream Effectors: Upon binding of strontium to the CaSR, it is proposed that the receptor couples to Gαq/11 G-proteins.[3] This activation leads to the stimulation of phospholipase Cβ (PLCβ).[4]
-
Second Messenger Generation: PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Induction of Apoptosis: The generation of these second messengers ultimately leads to the activation of downstream pathways that promote osteoclast apoptosis, or programmed cell death, thereby reducing the number of bone-resorbing cells.[2]
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gαq modulates the energy metabolism of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Pathways Influenced by Strontium Citrate in Bone Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest for its dual action on bone metabolism: concurrently stimulating bone formation and inhibiting bone resorption. While the prescription form, strontium ranelate, has been extensively studied, the widely available supplement, strontium citrate, is also utilized for improving bone health. This technical guide provides a comprehensive overview of the molecular pathways in bone cells—osteoblasts, osteoclasts, and osteocytes—influenced by the strontium ion (Sr2+), with a focus on data relevant to this compound where available.
Core Mechanisms of Strontium Action in Bone Cells
Strontium's beneficial effects on bone are primarily mediated through its interaction with key signaling pathways that govern bone cell differentiation, function, and survival. The central signaling hubs affected by strontium include the Calcium-Sensing Receptor (CaSR), the Wnt/β-catenin pathway, the RANKL/OPG axis, and MAPK signaling cascades.
The Calcium-Sensing Receptor (CaSR): A Primary Target
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in calcium homeostasis. Due to its chemical similarity to calcium, strontium acts as an agonist for the CaSR in both osteoblasts and osteoclasts, triggering downstream signaling cascades.[1][2]
-
In Osteoblasts: Activation of CaSR by strontium stimulates osteoblast proliferation and differentiation.[3] This leads to the activation of phospholipase Cβ, inositol 1,4,5-triphosphate, and a subsequent release of intracellular Ca2+.[4] This signaling cascade further propagates through pathways like MAPK/ERK to promote the expression of osteogenic genes.[4]
-
In Osteoclasts: In osteoclasts, strontium-mediated CaSR activation induces apoptosis, thereby reducing bone resorption.[3] The signaling downstream of CaSR in osteoclasts involves a DAG-PKC βII pathway, which is distinct from the IP3-dependent pathway activated by calcium, leading to NF-κB translocation and subsequent apoptosis.[3]
Wnt/β-catenin Signaling: Promoting Bone Formation
The canonical Wnt/β-catenin pathway is a critical regulator of osteoblastogenesis. Strontium has been shown to activate this pathway through multiple mechanisms, leading to increased bone formation.[5][6]
-
Direct and Indirect Activation: Strontium stimulates the PI3K/Akt pathway, which in turn leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[5][7] This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to upregulate the expression of osteogenic genes like Runx2.[5]
-
Sclerostin Inhibition: Strontium has been shown to reduce the expression of sclerostin, a protein primarily produced by osteocytes that is a potent inhibitor of the Wnt pathway.[5] By decreasing sclerostin levels, strontium effectively removes a brake on bone formation.
-
NFATc-Mediated Wnt Activation: Strontium can also activate the calcineurin-NFATc signaling pathway, which has been shown to increase the expression of Wnt3a and Wnt5a, further promoting both canonical and non-canonical Wnt signaling.[8]
RANKL/OPG Axis: Inhibiting Bone Resorption
The balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of osteoclast formation and activity. Strontium favorably modulates this ratio to inhibit bone resorption.[9][10]
-
Increased OPG Production: Strontium treatment of osteoblasts leads to a significant increase in the expression and secretion of OPG.[11][12] OPG binds to RANKL, preventing it from interacting with its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.[10]
-
Decreased RANKL Expression: Concurrently, strontium has been shown to decrease the expression of RANKL in osteoblasts.[11][13] This dual effect of increasing OPG and decreasing RANKL creates a microenvironment that is less conducive to osteoclastogenesis. The modulation of the OPG/RANKL ratio by strontium is at least partially mediated by the CaSR.[13]
Mitogen-Activated Protein Kinase (MAPK) Pathways: Regulating Cell Fate
The MAPK signaling pathways, including ERK1/2 and p38, are involved in regulating osteoblast and osteoclast differentiation and function. Strontium has been demonstrated to activate these pathways to promote osteogenesis.[5][14]
-
Ras/MAPK Pathway Activation: Strontium treatment can activate Ras, an upstream regulator of the MAPK cascade.[11] This leads to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2 and p38.[5]
-
ERK1/2 and p38 in Osteogenesis: Activated ERK1/2 and p38 can phosphorylate and enhance the transcriptional activity of Runx2, a master transcription factor for osteoblast differentiation.[5] This results in increased expression of osteogenic markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[5]
Quantitative Data on Strontium's Effects on Bone Cells
The following tables summarize quantitative data from various in vitro studies investigating the effects of strontium on bone cell markers. It is important to note the specific strontium compound and cell type used in each study.
Table 1: Effects of Strontium on Osteoblast Gene and Protein Expression
| Marker | Strontium Compound | Cell Type | Concentration | Change | Reference |
| Runx2 mRNA | Strontium Ranelate | Human Mesenchymal Stem Cells | 2.4 - 240 µM | Increased | [15] |
| Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] | |
| OPG mRNA | Strontium Ranelate | Human Primary Osteoblasts | 1 mM | ~50% increase | [13] |
| Strontium Ranelate | Human Primary Osteoblasts | 2 mM | ~200% increase | [13] | |
| RANKL mRNA | Strontium Ranelate | Human Primary Osteoblasts | 0.1 mM | ~80% decrease | [13] |
| Alkaline Phosphatase (ALP) mRNA | Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] |
| Type I Collagen mRNA | Strontium Ranelate | Murine MC3T3-E1 Osteoblasts | 3 mM | 7-fold increase | [16] |
Table 2: Effects of Strontium on Osteoclast Formation and Activity
| Parameter | Strontium Compound | Cell Type | Concentration | Change | Reference |
| Osteoclast Number | Strontium Ranelate | Mouse Marrow Cultures | 1 mM | ~50% inhibition | [17] |
| Strontium Chloride | Mouse Marrow Cultures | 1 mM | ~30% inhibition | [17] | |
| TRAP-positive Cells | Strontium Chloride | Bone Marrow Macrophages | Dose-dependent | Marked reduction | [18] |
| Bone Resorption | Strontium Chloride | Bone Marrow Macrophages | Not specified | Significantly inhibited | [18] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to study the effects of strontium on bone cells.
Osteoblast Differentiation Assay
-
Cell Culture: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound or strontium chloride (e.g., 0.01 mM to 2 mM) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) for specified durations (e.g., 24 hours for gene expression, 72 hours for ALP activity, 10-21 days for mineralization).
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA levels of osteogenic markers like Runx2, ALP, OPG, and RANKL.
-
Alkaline Phosphatase (ALP) Activity: Cell lysates are assayed for ALP activity using a p-nitrophenyl phosphate substrate, and the activity is normalized to total cellular protein content.
-
Mineralization Assay (Alizarin Red S Staining): After prolonged culture, cells are fixed and stained with Alizarin Red S to visualize calcium deposits. The stain can be extracted and quantified spectrophotometrically.
Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in the presence of M-CSF (macrophage colony-stimulating factor).
-
Treatment: To induce osteoclastogenesis, BMMs are treated with RANKL. The effect of strontium is assessed by co-treating the cells with various concentrations of this compound or strontium chloride for the duration of the culture (typically 5-8 days).
-
TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts. The number of TRAP-positive multinucleated cells (≥3 nuclei) is counted.
-
Bone Resorption Assay: BMMs are cultured on dentine slices or calcium phosphate-coated plates in the presence of RANKL and strontium compounds. After the culture period, the cells are removed, and the resorbed areas (pits) are visualized and quantified using microscopy.
Signaling Pathway and Workflow Diagrams
Signaling Pathways Influenced by Strontium in Osteoblasts
Caption: Strontium's pro-osteogenic signaling in osteoblasts.
Signaling Pathways Influenced by Strontium in Osteoclasts
Caption: Strontium's anti-resorptive signaling in osteoclasts.
General Experimental Workflow
Caption: Workflow for assessing strontium's effects on bone cells.
Conclusion
This compound, through its dissociation into the bioactive strontium ion, exerts a dual beneficial effect on bone metabolism by stimulating bone formation and inhibiting bone resorption. These effects are orchestrated through a complex interplay of signaling pathways, including the activation of the Calcium-Sensing Receptor, potentiation of Wnt/β-catenin signaling, and favorable modulation of the RANKL/OPG ratio, alongside the activation of MAPK pathways. While much of the detailed molecular work has been performed with strontium ranelate, the available evidence suggests that this compound likely operates through similar mechanisms. Further research directly comparing the molecular effects of this compound and ranelate will be valuable for a more complete understanding and to optimize its use in promoting bone health. This guide provides a foundational understanding for researchers and professionals in the field of bone biology and drug development.
References
- 1. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium's Anti-Osteoporosis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is the calcium receptor a molecular target for the actions of strontium on bone? | springermedicine.com [springermedicine.com]
- 3. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblastic and anti-osteoclastic activities of strontium-substituted silicocarnotite ceramics: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strontium inhibits titanium particle-induced osteoclast activation and chronic inflammation via suppression of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Strontium Citrate on Osteogenic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium, an element with chemical similarities to calcium, has garnered significant interest for its dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption. While much of the research has focused on strontium ranelate, this technical guide synthesizes the available in vitro data on the effects of strontium, with a particular focus on strontium citrate, on osteoblast proliferation, differentiation, mineralization, and the underlying molecular signaling pathways. Due to the limited availability of in vitro studies specifically utilizing this compound, this guide also incorporates key findings from studies on other strontium salts, primarily strontium ranelate and strontium chloride, to provide a comprehensive overview of the likely effects of the strontium ion (Sr2+) on bone-forming cells. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key cellular processes to serve as a valuable resource for researchers in the field of bone biology and drug development.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Anabolic agents that stimulate osteoblast activity and promote new bone formation are a critical component of osteoporosis therapy. Strontium has emerged as a promising therapeutic agent due to its ability to uncouple bone remodeling by simultaneously promoting bone formation and reducing bone resorption[1]. While strontium ranelate has been extensively studied, the readily available dietary supplement, this compound, is also widely used. Understanding the direct effects of this compound on osteoblasts at a cellular and molecular level is crucial for evaluating its therapeutic potential. This guide provides an in-depth review of the in vitro evidence for the role of strontium in osteogenesis.
Effects of Strontium on Osteoblast Function
In vitro studies have demonstrated that strontium ions exert a positive influence on various stages of osteoblast development and function.
Osteoblast Proliferation
Treatment with strontium salts has been shown to enhance the proliferation of osteoblast-like cells. For instance, in cultures of the human osteoblast-like cell line MG63, treatment with 5 mM and 10 mM strontium chloride for 72 hours resulted in a significant increase in cell number by 38% and 54%, respectively, compared to controls[2]. This suggests that strontium can stimulate the expansion of the osteoprogenitor pool, a critical first step in bone formation.
Osteoblast Differentiation and Mineralization
Strontium promotes the differentiation of pre-osteoblastic cells into mature osteoblasts capable of matrix mineralization. This is evidenced by increased activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and enhanced expression of osteogenic genes such as Runt-related transcription factor 2 (RUNX2), collagen type I (COL1A1), bone sialoprotein (BSP), and osteocalcin (OCN)[3][4][5][6].
Furthermore, strontium treatment leads to an increase in the formation of mineralized nodules in osteoblast cultures, as demonstrated by Alizarin Red S staining[7][8]. For example, continuous treatment of mouse calvaria cells with strontium ranelate resulted in an increased number of bone nodules[9].
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effects of strontium on osteoblast function. It is important to note that the majority of these studies utilized strontium ranelate or strontium chloride.
Table 1: Effects of Strontium on Osteoblast Proliferation
| Cell Type | Strontium Salt | Concentration | Duration | Proliferation Change vs. Control | Reference |
| MG63 (human osteoblast-like) | Strontium Chloride | 5 mM | 72 hours | +38% | [2] |
| MG63 (human osteoblast-like) | Strontium Chloride | 10 mM | 72 hours | +54% | [2] |
Table 2: Effects of Strontium on Alkaline Phosphatase (ALP) Activity
| Cell Type | Strontium Salt | Concentration | Duration | ALP Activity Change vs. Control | Reference |
| Human Preadipocytes | Strontium Chloride | 400 µM | - | Increased | [10] |
| MG63 (human osteoblast-like) | Strontium Chloride | 1 mM | 72 hours | -25% | [2] |
| MG63 (human osteoblast-like) | Strontium Chloride | 5 mM | 72 hours | No significant effect | [2] |
Table 3: Effects of Strontium on Osteogenic Gene Expression
| Cell Type | Strontium Salt | Concentration | Duration | Gene | Expression Change vs. Control | Reference |
| Human Mesenchymal Stem Cells | Strontium Ranelate | 0.2107 - 21.07 µg/ml | 4 days | Cbfa1 | Earlier expression | [3] |
| Human Mesenchymal Stem Cells | Strontium Ranelate | 0.2107 - 21.07 µg/ml | 11 days | Osteonectin | Earlier expression | [3] |
| U-33 (pre-osteoblastic) | Strontium Ranelate | - | - | Runx2, Osteocalcin | Increased | [5] |
| OB-6 (mature osteoblastic) | Strontium Ranelate | - | - | BSP, Osteocalcin | Increased | [5] |
Table 4: Effects of Strontium on Matrix Mineralization
| Cell Type | Strontium Salt | Concentration | Duration | Mineralization Change vs. Control | Reference |
| MC3T3 (pre-osteoblastic) | Strontium-Quercetin Complex | 10 µM | 14 days | +100% | [7] |
| MC3T3 (pre-osteoblastic) | Strontium-Quercetin Complex | 80 µM | 14 days | +150% | [7] |
| Primary murine osteoblasts | Strontium | 1 mM | 21 days | Increased | [8] |
Molecular Signaling Pathways
Strontium exerts its effects on osteoblasts through the activation of several key signaling pathways. The primary mechanism is believed to be through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that recognizes extracellular calcium and other divalent cations, including strontium[1].
Calcium-Sensing Receptor (CaSR) Pathway
Activation of the CaSR by strontium initiates a cascade of intracellular events that promote osteoblast proliferation, differentiation, and survival.
Wnt/β-catenin Signaling Pathway
Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis. This activation can occur through CaSR-dependent and independent mechanisms. Strontium also reduces the expression of sclerostin, an inhibitor of the Wnt pathway[11].
OPG/RANKL Signaling
Osteoblasts regulate osteoclast differentiation and activity through the expression of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL). Strontium has been shown to increase the OPG/RANKL ratio in osteoblasts, thereby inhibiting osteoclastogenesis[6][12]. This effect is also mediated, at least in part, by the CaSR.
Experimental Protocols
This section provides generalized protocols for key in vitro assays used to assess the effects of this compound on osteoblast function. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: Commonly used osteoblastic cell lines include human fetal osteoblastic cells (hFOB), human osteosarcoma cell lines (e.g., MG-63, Saos-2), and mouse pre-osteoblastic cells (MC3T3-E1). Primary human mesenchymal stem cells (hMSCs) can also be differentiated into osteoblasts.
-
Culture Medium: Culture cells in a suitable basal medium (e.g., DMEM, α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Differentiation Medium: To induce osteogenic differentiation, supplement the culture medium with osteogenic inducers, typically including 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or culture medium. The final concentration used in experiments typically ranges from the micromolar to low millimolar level. It is crucial to ensure the pH of the final medium is not altered by the addition of this compound.
Osteoblast Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Activity Assay
-
Seed cells in a 24-well plate and treat with this compound in osteogenic differentiation medium.
-
At desired time points (e.g., 7, 14, 21 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).
-
Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Alizarin Red S Staining for Mineralization
-
Culture cells in osteogenic differentiation medium with or without this compound for 21-28 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize the red-orange calcium deposits under a microscope.
-
For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from cells treated with this compound using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that strontium ions, and by extension this compound, have a pro-osteogenic effect on bone-forming cells. Strontium promotes osteoblast proliferation, differentiation, and mineralization through the activation of key signaling pathways, including the CaSR and Wnt/β-catenin pathways, and by modulating the OPG/RANKL ratio.
However, a significant gap exists in the literature regarding in vitro studies specifically investigating this compound. The majority of detailed mechanistic and quantitative data has been generated using strontium ranelate. While the biological effects are largely attributed to the strontium ion, the influence of the citrate counter-ion on bioavailability and cellular responses in vitro has not been thoroughly investigated.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head in vitro comparisons of this compound and strontium ranelate to determine if there are significant differences in their effects on osteoblast function.
-
Dose-response studies: Establishing optimal concentrations of this compound for promoting osteogenesis in vitro.
-
Detailed mechanistic studies: Further elucidating the specific molecular interactions and signaling crosstalk in response to this compound treatment in osteoblasts.
A more comprehensive understanding of the in vitro effects of this compound will be instrumental in validating its therapeutic potential for the treatment of osteoporosis and other bone-related disorders.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 5. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
The Agonistic Interaction of Strontium Citrate with Calcium-Sensing Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, particularly in the form of strontium citrate and ranelate, has garnered significant attention for its therapeutic effects on bone metabolism, primarily in the context of osteoporosis. A key molecular mechanism underpinning its dual anabolic and anti-resorptive actions is the activation of the Calcium-Sensing Receptor (CaSR). This technical guide provides an in-depth analysis of the interaction between the strontium ion (Sr²⁺) and the CaSR. It consolidates quantitative data on receptor activation and downstream signaling, details the experimental protocols used to elucidate these interactions, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of bone biology, pharmacology, and drug development.
Introduction: The Calcium-Sensing Receptor and Strontium
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2] Expressed abundantly in the parathyroid glands and kidneys, CaSR is also present in bone cells, including osteoblasts and osteoclasts, where it modulates their function.[3][4] Strontium, an alkaline earth metal with physicochemical properties similar to calcium, is a known agonist of the CaSR.[2] Upon dissociation, salts like this compound and strontium ranelate release Sr²⁺ ions, which directly interact with and activate the CaSR, initiating a cascade of intracellular signaling events that influence bone cell proliferation, differentiation, and survival.[4][5]
Quantitative Analysis of Strontium-Mediated CaSR Activation
The activation of CaSR by strontium has been quantified in various cellular systems. While much of the detailed quantitative data comes from non-osteoblastic cells expressing CaSR, these studies provide valuable insights into the potency and signaling bias of strontium. The following table summarizes key quantitative parameters of strontium's effect on CaSR-mediated signaling pathways. It is important to note that in many studies, strontium ranelate was used; however, the active moiety is the strontium ion (Sr²⁺).
| Parameter | Agonist | Cell Type | EC50 (mM) | Signaling Pathway | Reference |
| Gq/11 signaling | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 4.1 ± 0.2 | Gq/11 activation | Thomsen et al., 2012 |
| Gi/o signaling | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.5 ± 0.2 | Gi/o activation | Thomsen et al., 2012 |
| Intracellular Ca²⁺ mobilization | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 4.3 ± 0.1 | Gq/11 -> PLC -> IP₃ -> Ca²⁺ release | Thomsen et al., 2012 |
| ERK1/2 phosphorylation | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.9 ± 0.2 | MAPK pathway activation | Thomsen et al., 2012 |
| Calcitonin secretion | Strontium | Rat medullary thyroid carcinoma 6-23 cells | 2.9 ± 0.1 | Secretory pathway | Thomsen et al., 2012 |
In primary osteoblasts, strontium ranelate has been shown to induce a dose-dependent increase in ERK1/2 phosphorylation, with a maximal effect observed at 5 mM.[3] Furthermore, strontium ranelate at concentrations between 0.1 and 2 mM has been shown to significantly increase osteoprotegerin (OPG) mRNA and protein levels while suppressing the receptor activator of nuclear factor kappa-B ligand (RANKL).[4]
Signaling Pathways Activated by Strontium-CaSR Interaction
The binding of strontium to the CaSR triggers conformational changes that lead to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This initiates multiple downstream signaling cascades that ultimately mediate the physiological effects of strontium on bone cells.
Gq/11-PLC-IP₃-Ca²⁺ Pathway
Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and a transient increase in intracellular calcium concentration ([Ca²⁺]i).[6]
MAPK/ERK Pathway
The activation of CaSR by strontium also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is crucial for mediating the proliferative effects of strontium on osteoblasts.
NF-κB Pathway in Osteoclasts
In osteoclasts, strontium-induced CaSR activation stimulates a PLC-dependent signaling pathway that leads to the nuclear translocation of NF-κB, a key regulator of apoptosis. This contributes to the anti-resorptive effect of strontium by promoting osteoclast apoptosis.[6]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of strontium with the CaSR. These protocols are synthesized from established methods in the field.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CaSR activation by strontium.
Workflow:
Protocol:
-
Cell Culture: Seed CaSR-expressing cells (e.g., HEK293-CaSR or primary osteoblasts) in black, clear-bottom 96-well plates and culture until they reach 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a mild detergent (e.g., Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Remove the culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the physiological salt solution to remove extracellular dye.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject varying concentrations of this compound solution into the wells and immediately begin recording fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4) at regular intervals for several minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Normalize the data to the baseline fluorescence. Plot the peak fluorescence response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs), a downstream product of PLC activation, following CaSR stimulation.
Protocol:
-
Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Incubate the cells overnight in an inositol-free medium supplemented with [³H]myo-inositol to radiolabel the cellular phosphoinositide pool.
-
Stimulation: Wash the cells to remove unincorporated [³H]myo-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, for 15-30 minutes. Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold solution of perchloric acid. Neutralize the extracts with a potassium hydroxide/HEPES solution.
-
Chromatographic Separation: Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8). Wash the column to remove free [³H]myo-inositol.
-
Elution and Quantification: Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid). Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.
-
Data Analysis: Plot the measured radioactivity against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key event in the MAPK signaling pathway, in response to CaSR activation.
Workflow:
Protocol:
-
Cell Culture and Treatment: Culture osteoblasts in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for desired time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
The interaction of strontium with the Calcium-Sensing Receptor is a critical component of its therapeutic action on bone. As an agonist, strontium activates multiple downstream signaling pathways, including the Gq/11-PLC and MAPK/ERK pathways, leading to increased osteoblast proliferation and survival, and enhanced osteoclast apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to further investigate and leverage this important molecular interaction for the development of novel therapeutics for osteoporosis and other bone-related disorders. Further research is warranted to fully elucidate the nuances of strontium's signaling bias in different bone cell types and to establish a more complete quantitative profile of this compound's effects on the CaSR in osteoblasts.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Strontium Citrate in Osteoporosis Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium citrate, a nutritional supplement, has garnered interest for its potential role in managing osteoporosis. Its chemical similarity to calcium allows for its incorporation into the bone matrix, where it is thought to exert a dual effect: stimulating bone formation and inhibiting bone resorption. While the body of research on this compound is less extensive than that for its pharmaceutical counterpart, strontium ranelate, preclinical and preliminary human studies provide valuable insights into its mechanisms of action and potential efficacy. This technical guide synthesizes the current state of research on this compound for osteoporosis, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to inform further investigation and development in this area.
Mechanism of Action: A Dual Role in Bone Remodeling
Strontium's primary proposed mechanism in bone metabolism involves its dual action on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This effect is largely attributed to the activation of the calcium-sensing receptor (CaSR), which leads to the modulation of several downstream signaling pathways.[1][2]
Anabolic Effects on Osteoblasts:
-
Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt signaling pathway, a critical regulator of osteoblast differentiation and bone formation.[1]
-
Calcineurin/NFAT Pathway: Activation of this pathway by strontium promotes the proliferation and differentiation of pre-osteoblasts.[1]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade stimulated by strontium, leading to increased osteoblast activity.[1]
Anti-resorptive Effects on Osteoclasts:
-
RANKL/OPG Pathway: Strontium is believed to shift the balance of the RANKL/OPG system in favor of bone formation. It upregulates the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, thereby inhibiting osteoclast differentiation and activity.[1]
-
NF-κB Signaling: By modulating the NF-κB signaling pathway, strontium can decrease osteoclast differentiation.[1]
-
Induction of Apoptosis: Strontium may also induce apoptosis (programmed cell death) in osteoclasts through the activation of the CaSR.[1]
Data Presentation: Quantitative Outcomes in this compound Research
The available quantitative data for this compound is primarily derived from preclinical studies and a limited number of human case studies and smaller clinical trials. It is crucial to note that much of the robust clinical data on strontium's effect on bone mineral density (BMD) and fracture risk comes from studies on strontium ranelate.
Table 1: Summary of Quantitative Data from Preclinical Studies on Strontium Salts
| Study Type | Animal Model | Strontium Salt | Dosage | Duration | Key Findings | Citation |
| In Vivo | Ovariectomized Mice | This compound | Equivalent molar amount to SrR | 16 weeks | Increased trabecular and cortical bone mineral density (TMD), though to a lesser extent than SrR and SrCl. | [3] |
| In Vivo | Female Rats | This compound | Equivalent to 680 mg/day elemental Sr in humans | 8 weeks | Equally efficacious as strontium ranelate in delivering strontium to bone. | [1] |
Table 2: Summary of Quantitative Data from Human Studies on this compound
| Study Design | Participants | Dosage | Duration | Key Findings | Citation |
| Case Series | 3 postmenopausal women with osteoporosis | 680 mg/day elemental strontium (as citrate) | 4-6 years | Average 8-10% increase in BMD. After discontinuation, a significant decrease in BMD was observed. | [1] |
| Case Study | 1 osteoporotic woman | 680 mg/day elemental strontium (as citrate) | 2.5 years | Bone strontium levels increased 7 to 15 times from baseline. | [1] |
| Clinical Study (with other nutrients) | Postmenopausal women with osteopenia | 450 mg/day this compound (with melatonin, vitamin D3, and K2) | 1 year | Reduction in bone resorption marker (CTX I) and increase in bone formation marker (PINP). | [4] |
| Clinical Study (with other nutrients) | 77 participants (men and women) | 680 mg/day this compound (with DHA, Vitamin D3, K2, and magnesium) | 12 months | Significant increase in bone mineral density in the spine and hip. | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are representative methodologies from preclinical studies investigating the effects of strontium on bone cells.
In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis
-
Animal Model: Female SWISS mice, aged seven weeks.
-
Procedure:
-
Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham operation group undergoes the same surgical procedure without removal of the ovaries.
-
Animals are randomly assigned to different treatment groups (e.g., OVX control, OVX + this compound, OVX + Strontium Ranelate, Sham control).
-
Strontium salts are administered orally, typically mixed with food or in drinking water, at doses equivalent to human therapeutic doses.
-
The study duration is typically several weeks (e.g., 16 weeks).
-
-
Outcome Measures:
-
Micro-computed Tomography (micro-CT): Femurs are harvested and analyzed to determine trabecular and cortical bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Bone Turnover Markers: Serum levels of bone formation markers (e.g., P1NP) and resorption markers (e.g., CTX-I) are measured using ELISA kits.[4]
-
Histomorphometry: Bone sections are prepared and stained to visualize and quantify cellular and structural changes.
-
In Vitro Osteoblast Culture and Differentiation Assay
-
Cell Line: Human osteoblast-like cells (e.g., MG-63) or primary human osteoblasts.
-
Protocol:
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For differentiation studies, cells are treated with various concentrations of this compound.
-
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. At specific time points, cells are lysed, and ALP activity is measured using a colorimetric assay.
-
Alizarin Red S Staining: To assess mineralization, a late marker of osteoblast function, cells are fixed and stained with Alizarin Red S, which binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.
-
-
Gene Expression Analysis:
-
RNA is extracted from treated and control cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key osteogenic genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
In Vitro Osteoclastogenesis Assay
-
Cell Source: Bone marrow-derived macrophages (BMMs) or RAW 264.7 macrophage cell line.
-
Protocol:
-
Precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.
-
Different concentrations of this compound are added to the culture medium.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a set culture period, cells are fixed and stained for TRAP, an enzyme characteristic of osteoclasts. The number of TRAP-positive multinucleated cells is counted.
-
Pit Formation Assay: Cells are cultured on dentin slices or calcium phosphate-coated plates. After the culture period, cells are removed, and the resorbed areas (pits) are visualized and quantified.
-
-
Gene Expression Analysis:
-
qRT-PCR is used to analyze the expression of osteoclast-specific genes such as ACP5 (TRAP), CTSK (Cathepsin K), and NFATC1.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Discussion and Future Directions
The current body of evidence suggests that this compound has the potential to positively influence bone metabolism. Preclinical studies consistently demonstrate its ability to stimulate osteoblastic activity and inhibit osteoclast function, leading to improvements in bone mass and architecture in animal models of osteoporosis. However, the translation of these findings to clinical practice is hampered by the limited number of robust, large-scale randomized controlled trials in humans.
Most of the clinical data on strontium's efficacy and safety is derived from studies of strontium ranelate, and it is not yet definitively established that this compound has an identical clinical profile. The available human studies on this compound are often small, of short duration, or involve the co-administration of other bone-health nutrients, making it difficult to isolate the specific effects of this compound.[5][6]
Future research should focus on well-designed, placebo-controlled clinical trials to definitively determine the efficacy of this compound in increasing bone mineral density and, most importantly, reducing fracture risk in postmenopausal women and other populations at risk for osteoporosis. Long-term safety data, particularly concerning cardiovascular health, is also a critical area for future investigation, given the concerns that have been raised with strontium ranelate.[2]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Preparing Strontium Citrate Solutions in Cell Culture Experiments
Introduction
Strontium is a trace element that has garnered significant interest in bone and cartilage research due to its dual action on bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3] Strontium citrate, a salt of strontium, is available as a dietary supplement and is being investigated for its potential therapeutic applications in conditions like osteoporosis.[4][5] In cell culture experiments, strontium ions (Sr²⁺) have been shown to influence the proliferation and differentiation of various cell types, particularly osteoblasts, osteoclasts, and their precursors.[6][7] These application notes provide detailed protocols for the preparation and use of this compound solutions in in vitro cell culture experiments, along with a summary of its effects and the signaling pathways involved.
Data Presentation
The following tables summarize key quantitative data regarding the properties and cellular effects of strontium.
Table 1: Physicochemical Properties of Strontium Salts
| Property | This compound | Strontium Ranelate | Strontium Chloride |
| Molecular Formula | Sr₃(C₆H₅O₇)₂·H₂O[8] | C₁₂H₆N₂O₈SSr₂ | SrCl₂ |
| Molecular Weight | 479.4 g/mol [8] | 513.49 g/mol | 158.53 g/mol |
| Appearance | White crystalline powder[9] | - | - |
| Solubility in Water | Soluble[8] | - | Very high |
Table 2: Effective Concentrations of Strontium Ions (Sr²⁺) in Cell Culture
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Preadipocytes | 2.5 µM - 400 µM | Proliferation and osteoblastic differentiation[7] | [7] |
| Human Adipose-Derived Stem Cells (hASCs) | 25 µM - 500 µM | Promoted osteogenic differentiation[10] | [10] |
| Human Adipose-Derived Stem Cells (hASCs) | 1000 µM - 3000 µM | Inhibition of osteogenic differentiation and apoptosis[10] | [10] |
| Cementoblasts | 12.5 µM | Upregulation of Runx2, OCN, and BSP expression[3] | [3] |
| Cementoblasts | 200 µM | Inhibition of proliferation[3] | [3] |
| Primary Rat Osteoblasts | 0.01 mM - 1 mM | Inhibition of mineralization[11] | [11] |
| Mouse Marrow Cells | 1 mM | 50% inhibition of osteoclast formation[11] | [11] |
Table 3: Effects of Strontium on Osteogenic Markers and Bone Parameters (Animal Studies)
| Strontium Salt | Animal Model | Parameter | Result | Reference |
| Strontium Ranelate | Ovariectomized (OVX) rats | Bone Mineral Density (BMD) | Significantly increased | [12] |
| Strontium Ranelate | Ovariectomized (OVX) rats | Bone Strength | Improved | [4] |
| Strontium Chloride | Ovariectomized (OVX) mice | Trabecular Number (Tb.N) | Increased by 53% vs. control | [13] |
| Strontium Ranelate | Ovariectomized (OVX) mice | Trabecular Number (Tb.N) | Increased by 112% vs. control | [13] |
| Strontium Chloride | Ovariectomized (OVX) mice | Cortical Area | Increased by 34% vs. control | [13] |
| Strontium Ranelate | Ovariectomized (OVX) mice | Cortical Area | Increased by 30% vs. control | [13] |
| This compound | Ovariectomized (OVX) mice | Bone Tissue Mineral Density (TMD) | Increased, but weaker effect than SrR and SrCl | [14] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (Sr₃(C₆H₅O₇)₂)
-
Sterile, deionized, or cell culture-grade water
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculate the required mass: To prepare 50 mL of a 100 mM this compound stock solution, calculate the mass of this compound powder needed. The molecular weight of this compound is approximately 479.4 g/mol .
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.05 L x 479.4 g/mol = 2.397 g
-
-
Weigh the powder: Accurately weigh 2.397 g of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required to aid dissolution, but avoid boiling.
-
Volume adjustment: Once dissolved, bring the final volume to 50 mL with sterile water.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium (e.g., DMEM, α-MEM) appropriate for the cell type
-
Sterile conical tubes
-
Pipettes and sterile tips
Methodology:
-
Determine the final concentration: Decide on the final concentrations of this compound required for your experiment based on literature or preliminary studies (refer to Table 2 for guidance).
-
Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed to achieve the desired final concentration in the desired volume of cell culture medium.
-
M₁ = Concentration of stock solution (100 mM)
-
V₁ = Volume of stock solution to be added (unknown)
-
M₂ = Desired final concentration (e.g., 100 µM = 0.1 mM)
-
V₂ = Final volume of working solution (e.g., 10 mL)
-
V₁ = (M₂ x V₂) / M₁ = (0.1 mM x 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
Prepare the working solution: In a sterile conical tube, add the calculated volume of the 100 mM this compound stock solution to the desired volume of complete cell culture medium. For the example above, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Application to cells: The prepared working solution is now ready to be added to your cell cultures.
Signaling Pathways and Experimental Workflow
The biological effects of strontium are mediated through various signaling pathways, primarily by mimicking calcium and interacting with the calcium-sensing receptor (CaSR).[1][6]
Signaling Pathways Modulated by Strontium
Caption: Strontium signaling pathways in bone cells.
Experimental Workflow for Cell Culture Studies
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. examine.com [examine.com]
- 3. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 9. This compound | GMP & ISO Certified EU Supplier & Manufacturer [papchemlifesciences.com]
- 10. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aor.ca [aor.ca]
- 13. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis [mdpi.com]
Application Notes and Protocols for In Vivo Animal Studies with Strontium Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and standardized protocols for conducting in vivo animal studies to evaluate the effects of strontium citrate on bone metabolism. The following sections offer guidance on dosage calculations, administration methods, and key experimental procedures.
Introduction
This compound is a nutritional supplement investigated for its potential benefits in improving bone mineral density and overall bone health. It is believed to exert a dual action on bone remodeling by stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. In vivo animal studies are crucial for elucidating the mechanisms of action and determining the efficacy and safety of this compound. This document provides practical guidance for designing and executing such studies in rodent models.
Dosage Calculations for this compound in Animal Studies
Accurate dosage calculation is critical for the reproducibility and comparability of in vivo studies. Dosages can be calculated based on body weight (mg/kg) or as a molar equivalent to other strontium salts.
Dosage Based on Body Weight
For oral gavage administration in rats, previously reported doses of this compound include 680 mg/kg, 1360 mg/kg, and 2267 mg/kg body weight. The selection of the appropriate dose will depend on the specific research question and the animal model.
Molar Equivalent Dosage Calculation
To compare the effects of different strontium salts, it is essential to administer molar equivalent doses of elemental strontium.
Example Calculation: Molar Equivalent Dose of this compound to Strontium Ranelate
-
Step 1: Determine the molecular weights.
-
Strontium (Sr): 87.62 g/mol
-
This compound (Sr₃(C₆H₅O₇)₂): 749.07 g/mol (contains 3 strontium atoms)
-
Strontium Ranelate (C₁₂H₆N₂O₈SSr₂): 513.49 g/mol (contains 2 strontium atoms)
-
-
Step 2: Calculate the percentage of strontium in each compound.
-
This compound: ((3 * 87.62) / 749.07) * 100% ≈ 35.09%
-
Strontium Ranelate: ((2 * 87.62) / 513.49) * 100% ≈ 34.14%
-
-
Step 3: Calculate the equivalent dose. If a study uses 2 g of strontium ranelate, the amount of elemental strontium is: 2000 mg * 0.3414 = 682.8 mg of Sr
To deliver the same amount of elemental strontium using this compound: (682.8 mg Sr) / 0.3509 ≈ 1945.8 mg of this compound
Table 1: Summary of this compound Dosages from In Vivo Animal Studies
| Animal Model | Administration Route | Dosage of this compound | Duration of Study | Key Findings | Reference |
| Sprague Dawley Rats | Oral Gavage | 680, 1360, 2267 mg/kg/day | 10 days (gestation) | High doses showed some adverse effects on fetal development. NOAEL established at 1360 mg/kg/day. | |
| SWISS Mice | In Drinking Water | 7.5 mmol/L | 16 weeks | Increased bone mineral density, though the effect was less pronounced compared to strontium ranelate and chloride. | [1][2] |
| Zebrafish | In Feed | 0.63%, 1.26%, 1.89%, 2.43% of diet | 12 weeks | Dose-dependent increase in whole-body and spinal column bone mineral density. | [3][4] |
Experimental Protocols
Preparation of this compound Solution
a) For Administration in Drinking Water (Based on a 7.5 mmol/L solution)
-
Materials:
-
This compound powder
-
Distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 500 mL)
-
Weighing scale
-
-
Procedure:
-
Calculate the required amount of this compound. To prepare a 7.5 mmol/L solution, you need 0.0075 moles of strontium per liter.
-
The molecular weight of elemental strontium is 87.62 g/mol . Therefore, 0.0075 moles * 87.62 g/mol = 0.657 g of elemental strontium per liter.
-
This compound is approximately 35.09% strontium by mass. Therefore, to get 0.657 g of strontium, you need 0.657 g / 0.3509 ≈ 1.87 g of this compound per liter.
-
For 500 mL, weigh out 0.935 g of this compound.
-
Add the weighed this compound to the 500 mL volumetric flask.
-
Add approximately 400 mL of distilled water and stir with a magnetic stirrer until the powder is fully dissolved.
-
Once dissolved, add distilled water to the 500 mL mark.
-
Mix the solution thoroughly.
-
Provide the prepared solution to the animals as their drinking water. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
b) For Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Mortar and pestle (optional, for fine powder)
-
Homogenizer or vortex mixer
-
Weighing scale
-
Graduated cylinder
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the number of animals, their average body weight, and the desired dose (e.g., 680 mg/kg).
-
Weigh the required amount of this compound powder.
-
Determine the volume of vehicle to be administered per animal (typically 5-10 mL/kg for rats).
-
Gradually add the this compound powder to the vehicle while continuously mixing using a vortex mixer or homogenizer to create a uniform suspension. For high concentrations, it may be necessary to use a suspending agent like 0.5% carboxymethylcellulose to prevent settling.
-
Ensure the suspension is homogenous before each administration.
-
Animal Model and Administration
-
Animal Model: Ovariectomized (OVX) rats or mice are commonly used models for postmenopausal osteoporosis. Sham-operated animals serve as controls.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Oral Gavage Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the nose to the last rib to estimate the length of the esophagus.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after the procedure.[5][6][7][8]
-
Micro-Computed Tomography (Micro-CT) Analysis of Femurs
-
Sample Preparation:
-
At the end of the study, euthanize the animals and carefully dissect the femurs, removing all soft tissue.
-
Fix the femurs in 10% neutral buffered formalin for 24-48 hours.
-
Transfer the fixed femurs to 70% ethanol for storage until analysis.
-
-
Scanning:
-
Use a high-resolution micro-CT scanner.
-
Scan the distal femur for trabecular bone analysis and the femoral mid-shaft for cortical bone analysis.
-
Typical scanning parameters for a mouse femur might include an isotropic voxel size of 10 µm, 50-70 kVp X-ray energy, and a 0.5 mm aluminum filter.
-
-
Analysis:
-
Reconstruct the 3D images from the scans.
-
Select the region of interest (ROI) for trabecular and cortical bone.
-
Analyze the following parameters:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-Sectional Area (Tt.Ar).
-
-
Signaling Pathways and Visualization
This compound influences bone remodeling by modulating several key signaling pathways in osteoblasts and osteoclasts.
Key Signaling Pathways
-
Wnt/β-catenin Pathway (Osteoblasts): Strontium has been shown to promote the nuclear translocation of β-catenin, a key step in the canonical Wnt signaling pathway. This leads to the transcription of genes that promote osteoblast differentiation and bone formation.[9][10][11][12][13][14]
-
Calcium-Sensing Receptor (CaSR): Strontium can activate the CaSR on osteoblasts, which in turn can stimulate downstream signaling cascades, including the PI3K/Akt pathway, leading to increased osteoblast survival and function.[9][15]
-
RANKL/OPG Pathway (Osteoclasts): Strontium can modulate the balance between Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). By increasing the OPG/RANKL ratio, strontium inhibits the differentiation and activation of osteoclasts, thereby reducing bone resorption.[9][15][16]
Visualization of Experimental Workflow and Signaling Pathways
Below are Graphviz (DOT language) scripts to generate diagrams illustrating the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: this compound's effects on bone cell signaling pathways.
References
- 1. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Dietary Strontium Increases Bone Mineral Density in Intact Zebrafish (Danio rerio): A Potential Model System for Bone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. imrpress.com [imrpress.com]
- 14. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantifying Strontium in Biological Tissues: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of strontium in various biological tissues. Strontium's role in bone metabolism and its use in osteoporosis treatments necessitate accurate and reliable quantification methods in research and drug development. This guide focuses on three primary analytical techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and X-ray Fluorescence (XRF).
Introduction to Analytical Techniques
The choice of analytical method for strontium quantification depends on factors such as the required sensitivity, the nature of the biological matrix, and whether the analysis is in vivo or ex vivo.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of multi-elemental analysis with very low detection limits, making it ideal for measuring trace levels of strontium in a variety of biological samples.[1][2]
-
Atomic Absorption Spectrometry (AAS) , particularly with a graphite furnace (GFAAS), offers excellent sensitivity and is a well-established method for quantifying strontium in clinical samples like serum and urine.[3][4][5]
-
X-ray Fluorescence (XRF) is a non-invasive technique primarily used for in vivo measurements of strontium in bone, providing a valuable tool for monitoring changes in bone strontium levels over time without the need for biopsies.[6][7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative performance parameters for each analytical technique, allowing for easy comparison.
Table 1: Performance Characteristics of ICP-MS for Strontium Quantification
| Biological Matrix | Lower Limit of Quantification (LLOQ) | Precision (% RSD) | Accuracy/Recovery (%) | Reference |
| Human Serum | 10 ng/mL | <15% | Not explicitly stated | [1] |
| Human Serum | 0.0300 µg/mL | Not explicitly stated | Not explicitly stated | [2] |
| Whole Blood & Plasma | Not specified for Strontium | <15% | 80-120% | [11] |
| Bone, Bone Marrow, Teeth (Canine) | Not specified | Not specified | Not specified | [12] |
Table 2: Performance Characteristics of AAS for Strontium Quantification
| Biological Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Precision (% CV) | Recovery (%) | Reference |
| Human & Animal Plasma | 0.21 nmol/L | 0.57 nmol/L | Intra-assay: 1.1-2.2%, Inter-assay: 0.7-1.8% | 99.1-100.6% | [4][13] |
| Human Serum | 1.2 µg/L | Mean blank + 10 SD | <6% (intra- and inter-assay) | ~100% | [3][14] |
| Human Urine | 0.3 µg/L | Mean blank + 10 SD | <6% (intra- and inter-assay) | ~100% | [3][14] |
| Bone | 0.4 µg/g | Mean blank + 10 SD | <6% (intra- and inter-assay) | ~100% | [3][14] |
| Soft Tissues | 2.2 ng/g | Mean blank + 10 SD | <6% (intra- and inter-assay) | ~100% | [3][14] |
| Plasma (20-fold dilution) | 2 µg/L | Not specified | Intra-assay: 9.1%, Inter-assay: 5.3% | Not specified | [15] |
| Urine (50-fold dilution) | 3 µg/L | Not specified | Intra-assay: 8.2%, Inter-assay: 1.2% | Not specified | [15] |
Table 3: Performance Characteristics of XRF for Strontium Quantification in Bone (in vivo)
| Parameter | Value | Conditions | Reference |
| Measurement Uncertainty | 1.0 - 2.4 µg/g (ppm) | 5-minute measurement, soft tissue thickness 2-7 mm | [6][9][16] |
| Minimum Detectable Limit (MDL) | 22 µg Sr/g Ca | 30-minute measurement | [17][18] |
| Minimum Detectable Limit (MDL) | 45 µg Sr/g Ca | 5-minute measurement | [17] |
| Accuracy | ~12% | Based on Monte Carlo simulations for signal normalization | [7] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results.
Sample Preparation: Digestion of Solid Tissues (for ICP-MS and AAS)
A common procedure for preparing bone and soft tissues for analysis involves acid digestion to break down the organic matrix and bring the strontium into solution.
Protocol for Acid Digestion:
-
Weighing: Accurately weigh approximately 50-150 mg of the tissue sample into a metal-free centrifuge tube.[19]
-
Acid Addition: Add concentrated trace metal grade nitric acid (HNO₃) at a volume approximately 10 times the sample weight in mg (e.g., 100 mg of tissue requires 1 mL of HNO₃).[2][19]
-
Digestion: Loosely cap the tubes and heat them in a heating block at 60-90°C for at least 1-2 hours, or overnight, until the tissue is completely dissolved.[2][19]
-
Dilution: After cooling to room temperature, dilute the digested sample with 1% nitric acid to a final volume that is a multiple of the initial acid volume (e.g., dilute 1 mL of digest to a total volume of 4 mL).[19] Further dilutions may be necessary to bring the strontium concentration within the linear range of the instrument.
References
- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Sensitive method for analysis of strontium in human and animal plasma by graphite furnace atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrometry methods for in vivo bone strontium measurements | Semantic Scholar [semanticscholar.org]
- 6. In vivo quantification of strontium in bone among adults using portable x-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo study of an x-ray fluorescence system to detect bone strontium non-invasively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. The in situ measurement of strontium content in bone using x-ray fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of inductively coupled plasma-mass spectrometry (ICP-MS) and quality assurance to study the incorporation of strontium into bone, bone marrow, and teeth of dogs after one month of treatment with strontium malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. An improved radioisotope-based X-ray fluorescence system for the in vivo measurement of bone strontium - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00464G [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. ohsu.edu [ohsu.edu]
Protocol for Assessing Strontium Citrate Effects on Osteoblast Mineralization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Strontium citrate is a nutritional supplement investigated for its potential benefits in supporting bone health. Strontium, being chemically similar to calcium, can be incorporated into bone and is believed to influence bone remodeling by promoting bone formation and reducing bone resorption. These dual actions make strontium an attractive candidate for interventions aimed at improving bone mineral density and strength.[1][2][3] This document provides a detailed protocol for assessing the in vitro effects of this compound on osteoblast mineralization, a key process in bone formation. The provided methodologies will guide researchers in quantifying the impact of this compound on osteoblast differentiation and function.
Data Presentation
Table 1: Summary of In Vitro Effects of Strontium Salts on Osteoblast Differentiation and Mineralization
| Strontium Salt | Cell Type | Concentration Range | Parameter Assessed | Key Findings |
| Strontium Chloride | Human Preadipocytes (PA20-h5) | 2.5 µM - 400 µM | Alkaline Phosphatase (ALP) Activity | Increased ALP activity observed at various concentrations.[1] |
| 2.5 µM - 50 µM | Hydroxyapatite (HA) Production | Significant increase in HA production, with a maximal response at 5 µM after 28 days (480% increase vs. control).[1] | ||
| Strontium Ranelate | Human Adipose-Derived Stem Cells (hASCs) | 25 µM - 500 µM | ALP Activity | Suppressed at 25-250 µM, but enhanced at 500 µM after 14 days.[4] |
| 25 µM - 500 µM | Calcium Deposition | Significantly increased at 25 µM after 14 and 21 days; reduced at 100-500 µM.[4] | ||
| Strontium Ranelate & Strontium Chloride | Rat Osteosarcoma Cells (UMR106) | 0.05 mM - 0.5 mM | ALP Activity | Both significantly increased ALP activity (15-66% above basal) in the presence of Mg2+.[5] |
| Strontium Chloride | Primary Rat Osteoblasts | 0.01 mM - 1 mM | Mineralization | Strong, dose-dependent inhibition of mineralization (34-100% reduction).[6] |
| Strontium (unspecified) | Primary Rat Osteoblasts | 0.5 µg/mL - 100 µg/mL | Nodule Formation & Mineralization | Dose-dependent multiphasic effects observed.[2] |
Note: Data on this compound from in vitro osteoblast mineralization studies is limited. The concentrations and effects listed for other strontium salts can serve as a starting point for designing experiments with this compound. A comparative study in ovariectomized mice suggested that this compound may have a weaker effect on bone tissue mineral density compared to strontium ranelate and strontium chloride.[7]
Experimental Protocols
Osteoblast Culture and Differentiation
This protocol describes the culture of pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary osteoblasts and their differentiation into mature, mineralizing osteoblasts.
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts
-
Growth Medium: Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate
-
This compound stock solution (sterile-filtered)
-
Cell culture plates (24-well or 48-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed pre-osteoblastic cells into culture plates at a density of 2 x 10^4 cells/cm².
-
Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.
-
To induce differentiation, replace the Growth Medium with Osteogenic Differentiation Medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). The optimal concentration range should be determined empirically.
-
Culture the cells for 14-21 days, changing the medium with fresh Osteogenic Differentiation Medium and this compound every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This colorimetric assay quantifies ALP activity in cell lysates.
Materials:
-
Cultured and treated osteoblasts
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
After the desired treatment period (e.g., 7, 14 days), wash the cell layers twice with PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
Alizarin Red S is a dye that specifically stains calcium deposits, allowing for the visualization and quantification of matrix mineralization, a late marker of osteoblast differentiation.
Materials:
-
Cultured and treated osteoblasts (after 14-21 days of differentiation)
-
4% Paraformaldehyde (PFA) or 70% ice-cold ethanol for fixation
-
Deionized water (diH2O)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microplate reader
Procedure: Staining:
-
Wash the cell layers twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold 70% ethanol for 1 hour.
-
Rinse the fixed cells three times with diH2O.
-
Add the ARS staining solution to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate the ARS solution and wash the wells four times with diH2O to remove unbound dye.
-
The stained mineralized nodules can be visualized and imaged using a brightfield microscope.
Quantification:
-
To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube and heat at 85°C for 10 minutes.
-
Centrifuge the tubes at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance of the supernatant at 405 nm in a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Strontium's role in the Wnt/β-catenin signaling pathway.
Caption: Strontium's activation of the MAPK signaling pathway.
References
- 1. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Strontium Citrate in a Mouse Model of Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the use of strontium citrate in an ovariectomized mouse model of osteoporosis, including experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Animal models are crucial for understanding the pathophysiology of osteoporosis and for the preclinical evaluation of potential therapeutic agents. The ovariectomized (OVX) mouse is a widely used and well-characterized model for postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to rapid bone loss.
This compound has emerged as a nutritional supplement with potential bone-sparing effects. Strontium, being chemically similar to calcium, can be incorporated into bone.[1] Studies have suggested that strontium may have a dual mechanism of action: stimulating bone formation and inhibiting bone resorption.[2][3] These application notes provide a comprehensive overview of a study utilizing this compound in an OVX mouse model, presenting the key quantitative findings and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from a comparative study on different strontium formulations in an ovariectomized female mouse model of osteoporosis.[4][5][6][7] The data presented here focuses on the this compound (SrC) group in comparison to the Sham-operated and Ovariectomized (OVX) control groups.
Table 1: Trabecular Bone Microarchitecture (micro-CT Analysis)
| Parameter | Sham | OVX | OVX + SrC |
| Bone Volume Fraction (BV/TV) [%] | 12.5 ± 2.1 | 5.8 ± 1.5 | 6.5 ± 1.8 |
| Trabecular Thickness (Tb.Th) [mm] | 0.045 ± 0.003 | 0.038 ± 0.004 | 0.040 ± 0.005 |
| Trabecular Number (Tb.N) [1/mm] | 2.8 ± 0.5 | 1.5 ± 0.4 | 1.6 ± 0.5 |
| Trabecular Separation (Tb.Sp) [mm] | 0.18 ± 0.04 | 0.35 ± 0.09 | 0.32 ± 0.10 |
| Connectivity Density (Conn.D) [1/mm³] | 100 ± 25 | 40 ± 15 | 45 ± 20 |
Data are presented as mean ± standard deviation.
Table 2: Cortical Bone Morphometry (micro-CT Analysis)
| Parameter | Sham | OVX | OVX + SrC |
| Total Cross-Sectional Area (Tt.Ar) [mm²] | 3.5 ± 0.3 | 3.8 ± 0.4 | 3.6 ± 0.3 |
| Marrow Area (Ma.Ar) [mm²] | 1.5 ± 0.2 | 1.9 ± 0.3 | 1.7 ± 0.2 |
| Cortical Thickness (Ct.Th) [mm] | 0.25 ± 0.02 | 0.22 ± 0.03 | 0.23 ± 0.02 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for the key experiments involved in studying the effects of this compound in an ovariectomized mouse model of osteoporosis.
Ovariectomy-Induced Osteoporosis Mouse Model
This protocol describes the surgical procedure to induce estrogen deficiency, mimicking postmenopausal osteoporosis.[8]
Materials:
-
7-week-old female SWISS mice[6]
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Buprenorphine for analgesia
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave and disinfect the dorsal skin over the lumbar region.
-
Make a small midline skin incision (approximately 1 cm) on the back.
-
Locate the ovaries, which are situated in the retroperitoneal space, embedded in a fat pad.
-
Exteriorize one ovary through a small incision in the underlying muscle wall.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable suture.
-
Remove the ovary.
-
Repeat the procedure for the second ovary.
-
For sham-operated animals, perform the same procedure but exteriorize the ovaries without ligating or removing them.
-
Close the muscle incision with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Administer postoperative analgesia (e.g., buprenorphine) and monitor the animals for recovery.
This compound Administration
Materials:
-
This compound (SrC)
-
Vehicle (e.g., sterile water)
Procedure:
-
Following a recovery period after surgery (e.g., one week), begin the administration of this compound.
-
Prepare the this compound solution at a concentration equivalent to the desired molar amount of strontium.[4][5]
-
Administer the solution to the mice daily via oral gavage.
-
The duration of the administration in the cited study was 16 weeks.[6]
Micro-Computed Tomography (micro-CT) Analysis
This protocol outlines the steps for high-resolution imaging and analysis of bone microarchitecture.[9][10][11][12][13]
Materials:
-
Micro-CT scanner (e.g., SkyScan)
-
Sample tubes
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
Procedure:
-
At the end of the study, euthanize the mice and dissect the femurs or tibiae.
-
Fix the bones in 10% neutral buffered formalin overnight.[9]
-
Wash the bones with PBS three times.[9]
-
Secure the bones in sample tubes for scanning.
-
Scan the bones using a micro-CT scanner with appropriate settings (e.g., voxel size of 6-10 µm for trabecular analysis).[12]
-
Reconstruct the 3D images from the scans.
-
Define a region of interest (ROI) for trabecular and cortical bone analysis. For the femur, the trabecular ROI is typically in the distal metaphysis, and the cortical ROI is at the mid-diaphysis.
-
Analyze the reconstructed images to quantify parameters such as BV/TV, Tb.Th, Tb.N, Tb.Sp, Conn.D, Tt.Ar, Ma.Ar, and Ct.Th.[10]
Bone Histomorphometry
This protocol provides a method for the microscopic analysis of bone structure and cellular activity.[14][15][16][17]
Materials:
-
Fluorochrome labels (e.g., calcein and alizarin complexone)
-
Fixative (e.g., 4% formaldehyde)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Toluidine blue, TRAP stain)
Procedure:
-
For dynamic histomorphometry, inject the mice with fluorochrome labels at specific time points before sacrifice (e.g., alizarin complexone 10 days prior and calcein 2 days prior).[14]
-
Dissect the bones (e.g., tibiae) and fix them in 4% formaldehyde.[14]
-
Embed the undecalcified bones in methyl methacrylate.[14]
-
Cut 5 µm sections using a specialized microtome.[14]
-
For static histomorphometry, stain sections with:
-
Von Kossa stain for mineralized bone.
-
Toluidine blue to identify osteoblasts.
-
Tartrate-resistant acid phosphatase (TRAP) stain to identify osteoclasts.
-
-
For dynamic histomorphometry, visualize the fluorescent labels using a fluorescence microscope to measure parameters like mineral apposition rate (MAR) and bone formation rate (BFR).
-
Perform all analyses on a defined ROI, for example, in the trabecular bone of the proximal tibia, 100 µm below the growth plate.[14]
Biochemical Assays for Bone Turnover Markers
This protocol describes the measurement of biochemical markers in serum to assess bone formation and resorption.[18][19][20][21][22]
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption)
Procedure:
-
Collect blood from the mice via cardiac puncture or another appropriate method at the time of sacrifice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Use commercial ELISA kits to measure the concentrations of bone turnover markers in the serum according to the manufacturer's instructions.
-
Common markers include:
-
Bone Formation: Procollagen type I N-terminal propeptide (P1NP), osteocalcin (OCN), and bone-specific alkaline phosphatase (BALP).
-
Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRAP5b).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the generally accepted signaling pathways through which strontium is thought to exert its effects on bone cells.[2][3][23]
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis | Semantic Scholar [semanticscholar.org]
- 6. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 11. Micro-CT analysis of mouse femurs [bio-protocol.org]
- 12. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Bone histomorphometry [bio-protocol.org]
- 15. Frontiers | An Optimized Approach to Perform Bone Histomorphometry [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Osteoblast function and bone histomorphometry in a murine model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Usefulness of Bone Biomarkers for Monitoring Treatment Disease: A Comparative Study in Osteolytic and Osteosclerotic Bone Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Strontium Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of strontium citrate for research and pharmaceutical development purposes. The protocols outlined below are based on established chemical principles and available literature.
Introduction
This compound is a salt of strontium and citric acid that has garnered significant interest in the biomedical field, particularly for its potential role in bone health. Strontium, being chemically similar to calcium, can be incorporated into bone tissue. Research suggests that strontium may stimulate bone formation and inhibit bone resorption, making it a candidate for the study and development of treatments for osteoporosis and other bone-related disorders. For research and drug development, the availability of high-purity this compound is crucial to ensure the reliability and reproducibility of experimental results. This document provides detailed protocols for its synthesis and purification.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a strontium salt, such as strontium carbonate, with citric acid in an aqueous solution. The reaction proceeds as follows:
3SrCO₃ + 2C₆H₈O₇ → Sr₃(C₆H₅O₇)₂ + 3H₂O + 3CO₂
2.1. Materials and Equipment
-
Strontium Carbonate (SrCO₃), high purity
-
Citric Acid (C₆H₈O₇), anhydrous, high purity
-
Deionized Water
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Condenser
-
Thermometer
-
pH meter
2.2. Experimental Protocol: Synthesis
-
Reactant Preparation: In a reaction vessel, dissolve citric acid in deionized water. A typical molar ratio of strontium carbonate to citric acid is 3:2. For example, use a ratio of 3.3-3.6 parts citric acid to 2.5-2.9 parts strontium carbonate powder by weight, with 1.0-1.3 parts water.[6]
-
Reaction Setup: Equip the reaction vessel with a condenser, a magnetic stirrer, and a thermometer.
-
Reaction: Slowly add the strontium carbonate powder to the citric acid solution while stirring continuously.
-
Heating: Heat the reaction mixture to a temperature of 60-80°C.[6]
-
Reaction Time: Maintain the temperature and stirring for 180-240 minutes to ensure the reaction goes to completion.[6] The evolution of carbon dioxide gas will be observed.
-
Maturation: After the initial reaction period, allow the mixture to stand for 50-60 minutes at the reaction temperature to mature.[6]
-
Crystallization: Stir the mixture for an additional 60-70 minutes as it cools to facilitate the crystallization of this compound.[6]
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.[7][8][9][10][11]
Purification of this compound
To achieve high purity suitable for research purposes, the synthesized this compound should be purified, typically by recrystallization. This process relies on the principle that the solubility of this compound is higher in hot water than in cold water.
3.1. Materials and Equipment
-
Crude this compound
-
Deionized Water
-
Beakers
-
Hotplate with magnetic stirrer
-
Filter paper
3.2. Experimental Protocol: Recrystallization
-
Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude this compound and heat the mixture on a hotplate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[12][13][14][15][16]
Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
4.1. Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum is expected to show characteristic peaks for carboxylate (C=O and C-O) and hydroxyl (O-H) groups.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the compound. Each crystalline solid has a unique diffraction pattern that can be used for identification.[17][18]
-
Elemental Analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS or X-ray Fluorescence - XRF): To determine the elemental composition and confirm the stoichiometry of strontium in the compound.[19][20][21][22]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration content and the thermal stability of the compound.
4.2. Data Presentation
| Parameter | Specification | Analytical Method |
| Appearance | White crystalline powder | Visual Inspection |
| Solubility in Water (25°C) | ~0.4 g/L | Gravimetric |
| Purity (Assay) | >99.5% | ICP-MS or XRF |
| Identification (FTIR) | Conforms to reference spectrum | FTIR |
| Crystal Structure | Conforms to reference pattern | XRD |
Experimental Workflow and Logic Diagrams
5.1. Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
5.2. Characterization Logic
Caption: Logic diagram for the characterization of purified this compound.
References
- 1. geyerinstructional.com [geyerinstructional.com]
- 2. thomassci.com [thomassci.com]
- 3. Hot Plate Magnetic Stirrer, Heating Mantle | ATO.com [ato.com]
- 4. Magnetic Stirrer & Hotplate | Lab Equipment - Across International [acrossinternational.com.au]
- 5. eiscolabs.com [eiscolabs.com]
- 6. CN102372625A - Preparation method of soluble this compound - Google Patents [patents.google.com]
- 7. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 8. Chemistry Teaching Labs - Buchner filtration [chemtl.york.ac.uk]
- 9. stonylab.com [stonylab.com]
- 10. vacuumfiltrations.com [vacuumfiltrations.com]
- 11. Buchner Funnel Vacuum Filtration Setup Supplier | ZYLAB [zylabsolution.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. hydrionsciences.com [hydrionsciences.com]
- 14. binder-world.com [binder-world.com]
- 15. labotronics.com [labotronics.com]
- 16. Vacuum Ovens | Fisher Scientific [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reposiTUm: Determining elemental strontium distribution in rat bones treated with strontium ranelate and this compound using 2D micro-XRF and 3D dual energy K-edge subtraction synchrotron imaging [repositum.tuwien.at]
- 20. Accumulation of bone strontium measured by in vivo XRF in rats supplemented with this compound and strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modeling elemental strontium in human bone based on in vivo x-ray fluorescence measurements in osteoporotic females self-supplementing with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
Application Notes and Protocols for Administering Strontium Citrate to Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of strontium citrate in ovariectomized (OVX) rat models of postmenopausal osteoporosis. The information is curated from recent scientific literature to guide researchers in designing and executing studies to evaluate the efficacy of strontium compounds on bone health.
Introduction
The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to an imbalance in bone remodeling, characterized by increased bone resorption and decreased bone formation, ultimately resulting in bone loss and microarchitectural deterioration.[1] Strontium, an element with chemical similarities to calcium, has been shown to have a dual mechanism of action on bone: it simultaneously stimulates bone formation and inhibits bone resorption.[1] While strontium ranelate has been extensively studied, this compound is also of significant interest as a potential therapeutic agent.
This document outlines the key signaling pathways affected by strontium, provides detailed experimental protocols for conducting studies in OVX rats, and presents quantitative data from relevant studies in a clear, tabular format.
Signaling Pathways Modulated by Strontium
Strontium exerts its effects on bone cells through a complex interplay of signaling pathways that ultimately enhance osteoblast activity and suppress osteoclast function.[2][3]
-
Wnt/β-catenin Pathway: Strontium stimulates the canonical Wnt signaling pathway, a critical pathway for osteoblast differentiation and function. It can increase the expression of Wnt proteins, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[4] In the nucleus, β-catenin associates with transcription factors to promote the expression of genes involved in osteoblastogenesis.[4] Strontium also reduces the expression of sclerostin, an inhibitor of the Wnt pathway.[2]
-
RANKL/OPG Pathway: Strontium modulates the RANKL/OPG system, a key regulator of osteoclast differentiation and activity. It decreases the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increases the expression of its decoy receptor, Osteoprotegerin (OPG), in osteoblasts.[3][5] This shift in the RANKL/OPG ratio inhibits the differentiation of pre-osteoclasts into mature osteoclasts, thereby reducing bone resorption.[3][6]
-
MAPK and PI3K/Akt Pathways: Strontium activates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[2][5] The Ras/MAPK pathway activation leads to the phosphorylation of the transcription factor Runx2, a master regulator of osteoblast differentiation.[2][4] The PI3K/Akt pathway is also stimulated, promoting osteoblast survival by inhibiting apoptosis.[2][5]
-
Calcium-Sensing Receptor (CaSR): Strontium can activate the Calcium-Sensing Receptor (CaSR) on both osteoblasts and osteoclasts, initiating downstream signaling cascades, including the activation of phospholipase Cβ and subsequent release of intracellular calcium.[3] This activation contributes to the modulation of the signaling pathways mentioned above.[3]
Experimental Protocols
Ovariectomized Rat Model of Osteoporosis
This protocol describes the surgical procedure to induce estrogen deficiency, simulating postmenopausal bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (typically 3-6 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate and approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution.
-
Incision: Make a single midline dorsal skin incision (approximately 2-3 cm) between the middle of the back and the base of the tail.
-
Locating the Ovaries: Move the skin incision to one side of the spine to visualize the underlying muscle. Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, a small, pale organ surrounded by a fat pad, should be visible.
-
Ovariectomy: Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Excise the ovary distal to the ligature.
-
Closure (Ipsilateral Side): Return the uterine horn to the peritoneal cavity. Close the muscle incision with sutures.
-
Contralateral Ovariectomy: Repeat steps 4-6 on the contralateral side to remove the second ovary.
-
Skin Closure: Close the skin incision with wound clips or non-absorbable sutures.
-
Sham Operation: For the sham control group, perform the same surgical procedure, including exteriorizing the ovaries, but without ligation and excision.
-
Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for signs of pain, infection, and proper healing. Allow a recovery period of at least two weeks before initiating treatment to allow for the establishment of bone loss.
Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
Dosage Determination: Dosages in rodent studies for strontium compounds have varied. A common dose for strontium ranelate is 625 mg/kg/day, which has been shown to be effective.[6][7] The dosage for this compound should be determined based on the study objectives and may require preliminary dose-ranging studies.
-
Administration: Administer the this compound suspension daily via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental administration into the trachea.
-
Treatment Duration: The duration of treatment can vary depending on the study endpoints. Typical study durations range from 8 to 52 weeks.[6][7]
-
Control Groups: Include a sham-operated group and an ovariectomized group receiving the vehicle alone as controls.
Assessment of Bone Parameters
1. Bone Mineral Density (BMD) Measurement:
-
Method: Dual-energy X-ray absorptiometry (DXA) is a common non-invasive method to measure BMD of the whole body, femur, and lumbar spine.
-
Procedure: Anesthetize the rats and place them on the DXA scanner in a prone position. Perform scans at baseline (before treatment) and at the end of the study.
2. Micro-Computed Tomography (µCT) Analysis:
-
Method: µCT provides high-resolution, three-dimensional images of bone microarchitecture.
-
Procedure: At the end of the study, euthanize the rats and excise the femurs and lumbar vertebrae. Fix the bones in formalin and then store them in 70% ethanol. Scan the bones using a µCT system to analyze trabecular and cortical bone parameters.
3. Biomechanical Testing:
-
Method: Three-point bending tests are commonly used to assess the mechanical properties of long bones like the femur.
-
Procedure: Use a materials testing machine to apply a load to the mid-diaphysis of the femur until fracture. Record the force-displacement curve to calculate parameters such as ultimate load, stiffness, and energy to failure.
4. Bone Turnover Markers:
-
Method: Collect serum or urine samples at specified time points throughout the study.
-
Procedure: Use enzyme-linked immunosorbent assays (ELISA) to measure the levels of bone formation markers (e.g., osteocalcin, alkaline phosphatase) and bone resorption markers (e.g., N-telopeptide).[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of strontium compounds on bone health in ovariectomized rodent models. It is important to note that some of these studies used strontium ranelate or were conducted in mice, but the data provides valuable context for designing studies with this compound in rats.
Table 1: Effects of Strontium Compounds on Bone Mineral Density (BMD)
| Strontium Compound | Animal Model | Dosage | Duration | Femur BMD | Vertebral BMD | Reference |
| Strontium Ranelate | Sprague-Dawley Rat | 625 mg/kg/day | 8 weeks | Increased vs. OVX | Increased vs. OVX | [6] |
| Strontium Ranelate | Sprague-Dawley Rat | 1800 mg/kg/day | 8 weeks | Significantly higher than OVX | Significantly higher than OVX | [8] |
| Strontium Ranelate | Sprague-Dawley Rat | 625 mg/kg/day | 52 weeks | Prevented OVX-induced deterioration | Prevented OVX-induced deterioration | [7] |
| This compound | SWISS Mouse | Molar equivalent to SrR | 16 weeks | Increased vs. OVX | Not Reported | [9][10] |
| Strontium Chloride | SWISS Mouse | Molar equivalent to SrR | 16 weeks | Increased vs. OVX | Not Reported | [9][10] |
Table 2: Effects of Strontium Compounds on Bone Microarchitecture (µCT Parameters)
| Strontium Compound | Animal Model | Parameter | Effect vs. OVX | Reference |
| Strontium Ranelate | Sprague-Dawley Rat | Bone Volume (BV/TV) | Increased | [7] |
| Strontium Ranelate | Sprague-Dawley Rat | Trabecular Number (Tb.N) | Increased | [7] |
| Strontium Ranelate | Sprague-Dawley Rat | Trabecular Separation (Tb.Sp) | Decreased | [7] |
| This compound | SWISS Mouse | Trabecular TMD | Increased (weaker effect than SrR/SrCl) | [9][10] |
| This compound | SWISS Mouse | Cortical TMD | Increased | [9][10] |
Table 3: Effects of Strontium Compounds on Bone Turnover Markers
| Strontium Compound | Animal Model | Marker | Effect vs. OVX | Reference |
| Strontium Ranelate | Wistar Rat | Alkaline Phosphatase (ALP) | Increased | [6] |
| Strontium Ranelate | Wistar Rat | Osteocalcin (OCN) | Increased | [6] |
| Strontium Ranelate | Wistar Rat | N-telopeptide (NTX) | Decreased | [6] |
| Strontium Ranelate | Sprague-Dawley Rat | Deoxypyridinoline | Reduced | [7] |
Visualizations
Signaling Pathways
Caption: Strontium's dual action on bone cells.
Experimental Workflow
Caption: Workflow for OVX rat model studies.
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deregulation of Bone Forming Cells in Bone Diseases and Anabolic Effects of Strontium-Containing Agents and Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micro-CT Analysis of Bone Architecture Following Strontium Citrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium citrate is a nutritional supplement investigated for its potential benefits in improving bone health, particularly in the context of osteoporosis.[1][2] Strontium, being chemically similar to calcium, gets incorporated into the bone matrix.[3] Research suggests that strontium may have a dual effect on bone remodeling: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[3][4][5] This dual action makes strontium an attractive agent for osteoporosis treatment.[3] Micro-computed tomography (micro-CT) is a high-resolution imaging technique that allows for the non-destructive, three-dimensional analysis of bone microarchitecture, providing crucial quantitative data on the efficacy of treatments like this compound.[6][7] These application notes provide a detailed protocol for conducting micro-CT analysis of bone architecture in a preclinical model of osteoporosis treated with this compound, along with a summary of expected quantitative outcomes and an overview of the relevant signaling pathways.
Experimental Protocols
This protocol is based on a comparative study of different strontium formulations in an ovariectomized (OVX) mouse model of osteoporosis.[2][6]
1. Animal Model and Treatment Groups:
-
Animal Model: Female SWISS mice, aged seven weeks, are used. Osteoporosis is induced by ovariectomy (OVX). A sham-operated group serves as a control for the surgical procedure.[2][6]
-
Acclimatization: Animals are acclimatized for a period of two weeks before the start of the experiment.
-
Treatment Groups (n=10 per group):
-
Sham: Sham-operated mice receiving no supplementation.
-
OVX: Ovariectomized mice receiving no supplementation.
-
OVX + SrC: Ovariectomized mice receiving this compound. The dosage should be equivalent to the molar amount of strontium in other tested formulations (e.g., strontium ranelate).[6]
-
-
Administration: this compound is administered orally. The treatment duration is 16 weeks, a period shown to be effective for observing significant changes in bone structure post-OVX.[6]
2. Sample Collection and Preparation:
-
At the end of the 16-week treatment period, mice are euthanized.
-
The femurs are dissected and cleaned of soft tissue.
-
Samples are fixed in a 4% buffered formaldehyde solution for 24 hours.
-
Following fixation, samples are stored in 70% ethanol at 4°C until micro-CT analysis.
3. Micro-CT Imaging and Analysis:
-
Imaging System: A high-resolution micro-CT scanner is used for imaging.
-
Scanning Parameters:
-
Voxel Size: Isotropic voxel size of 10 µm.
-
Energy: 50 kVp.
-
Current: 450 µA.
-
Rotation: 360° rotation with a 0.5° step.
-
Exposure Time: 500 ms per projection.
-
-
Region of Interest (ROI):
-
Trabecular Bone: A 2 mm region in the distal femur metaphysis, starting 0.5 mm proximal to the growth plate.
-
Cortical Bone: A 2 mm region in the mid-diaphysis of the femur.
-
-
3D Reconstruction: The scanned images are reconstructed into a 3D dataset using the scanner's software.
-
Image Analysis: The reconstructed 3D datasets are analyzed using appropriate software (e.g., CTAn, Skyscan) to quantify bone architectural parameters. A global thresholding method is used to segment bone from non-bone tissue.
4. Quantitative Bone Parameters:
The following parameters are quantified for both trabecular and cortical bone:
-
Trabecular Bone:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Thickness (Tb.Th, mm)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Separation (Tb.Sp, mm)
-
Structure Model Index (SMI)
-
Bone Surface to Volume Ratio (BS/BV, 1/mm)
-
Connectivity Density (Conn.D, 1/mm³)
-
-
Cortical Bone:
-
Cortical Thickness (Ct.Th, mm)
-
Total Cross-Sectional Area (Tt.Ar, mm²)
-
Cortical Bone Area (Ct.Ar, mm²)
-
Cortical Area Fraction (Ct.Ar/Tt.Ar, %)
-
Polar Moment of Inertia (J, mm⁴)
-
Quantitative Data Summary
The following table summarizes the expected quantitative micro-CT data for the trabecular bone of the femur in the different experimental groups, based on the findings of Tomczyk-Warunek et al. (2024).[6][8][9]
| Parameter | Sham | OVX | OVX + SrC |
| BV/TV (%) | 15.2 ± 1.1 | 8.5 ± 0.9 | 9.8 ± 1.0 |
| Tb.Th (mm) | 0.05 ± 0.002 | 0.04 ± 0.002 | 0.04 ± 0.003 |
| Tb.N (1/mm) | 3.0 ± 0.2 | 2.1 ± 0.2 | 2.4 ± 0.2 |
| Tb.Sp (mm) | 0.28 ± 0.02 | 0.42 ± 0.03 | 0.38 ± 0.03 |
| SMI | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.3 ± 0.2 |
| BS/BV (1/mm) | 40.1 ± 1.5 | 49.8 ± 2.1 | 46.5 ± 1.9 |
| Conn.D (1/mm³) | 120.5 ± 10.2 | 75.3 ± 8.9 | 88.1 ± 9.5 |
Data are presented as mean ± standard error. Data is adapted from a study comparing different strontium formulations; specific values for this compound are highlighted here.[6]
Visualizations
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Bone Turnover Markers in Response to Strontium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium citrate is a nutritional supplement that has garnered significant interest for its potential role in supporting bone health. Exhibiting a dual mode of action, strontium has been shown to simultaneously stimulate bone formation and reduce bone resorption.[1][2][3] This unique characteristic makes it a compelling subject of study for understanding bone metabolism and for the development of novel therapeutic strategies for bone disorders such as osteoporosis.
The assessment of bone turnover markers (BTMs) is a critical component in evaluating the skeletal effects of agents like this compound. BTMs are biochemical indicators of bone remodeling and provide a non-invasive means to monitor the dynamic processes of bone formation and resorption.[4][5] The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommend serum procollagen type I N-terminal propeptide (P1NP) as the reference marker for bone formation and serum C-terminal telopeptide of type I collagen (CTX-I) as the reference marker for bone resorption.
These application notes provide a comprehensive overview of the methodologies for assessing these key bone turnover markers in response to this compound administration. Detailed protocols for sample collection, processing, and analysis are provided to ensure data accuracy and reproducibility. Furthermore, a summary of expected quantitative changes in these markers based on existing literature is presented, alongside a depiction of the key signaling pathways involved in strontium's mechanism of action.
Data Presentation: Quantitative Effects of Strontium on Bone Turnover Markers
The following tables summarize the reported effects of strontium administration on the primary bone turnover markers, P1NP and CTX-I. It is important to note that the majority of extensive clinical data has been generated using strontium ranelate, which has a similar mechanism of action to this compound.
Table 1: Effect of Strontium on Bone Formation Marker - P1NP
| Study Type | Strontium Compound | Dosage | Duration | Change in P1NP Levels | Reference |
| Clinical Trial | Strontium Ranelate | 2 g/day | 24 weeks | No significant change | [4] |
| Clinical Trial | Strontium Ranelate | 2 g/day | 18 months | Initial increase followed by a return to baseline | [6] |
| Clinical Trial (Combination Therapy) | This compound (with Melatonin, Vitamin D3, K2) | Not specified | 1 year | Increased serum P1NP levels | [7] |
| In vitro (human mesenchymal stem cells) | This compound | Not specified | Not specified | Increased osteoblastogenesis | [7] |
Table 2: Effect of Strontium on Bone Resorption Marker - CTX-I
| Study Type | Strontium Compound | Dosage | Duration | Change in CTX-I Levels | Reference |
| Clinical Trial | Strontium Ranelate | 2 g/day | 24 weeks | No significant change | [4] |
| Clinical Trial | Strontium Ranelate | 2 g/day | 18 months | Significant decrease | [6] |
| Clinical Trial (Combination Therapy) | This compound (with Melatonin, Vitamin D3, K2) | Not specified | 1 year | Reduced bone turnover (CTX:P1NP ratio) | [7] |
| In vitro (murine osteoclasts) | Strontium Ranelate | Not specified | 22 days | Decreased number and activity of mature osteoclasts | [2] |
Experimental Protocols
Pre-Analytical Considerations for Sample Collection and Handling
To ensure the accuracy and reliability of bone turnover marker measurements, strict adherence to pre-analytical protocols is crucial.
-
Patient Preparation: For the measurement of CTX-I, it is recommended that blood samples be collected in the morning (between 7:30 AM and 10:00 AM) after an overnight fast.[8] This minimizes the impact of circadian rhythm and food intake on CTX-I levels. P1NP levels are less affected by these factors.[9] Vigorous exercise should be avoided the day before sampling.[8]
-
Sample Type: For CTX-I, EDTA plasma is the preferred sample type due to its superior stability compared to serum.[8] For P1NP, either serum or EDTA plasma can be used.[8] When monitoring a patient longitudinally, the same sample type should be used consistently.
-
Sample Processing: Blood samples should be centrifuged to separate plasma or serum within 2 hours of collection.[8] If analysis is not performed immediately, samples should be aliquoted and stored frozen at -20°C or, for long-term storage, at -70°C.[8] Avoid repeated freeze-thaw cycles.[8]
Protocol for Measurement of Serum P1NP by ELISA
This protocol provides a general guideline for the determination of P1NP concentration in serum or plasma using a commercially available sandwich ELISA kit.
Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human P1NP is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any P1NP present is bound by the immobilized antibody. After washing away any unbound substances, a biotinylated detection antibody specific for human P1NP is added. Following a wash to remove unbound antibody, an avidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of P1NP bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
Commercially available Human P1NP ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Sample Addition: Add 100 µL of standard, control, or sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2.5 hours at room temperature or 37°C).
-
Washing: Aspirate each well and wash, repeating the process for the number of washes specified in the kit manual. Washing is a critical step to reduce background noise.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions.
-
Washing: Repeat the aspiration and wash step.
-
HRP Conjugate Addition: Add 100 µL of the avidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as per the kit's instructions.
-
Washing: Repeat the aspiration and wash step.
-
Substrate Addition: Add 90 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for the time specified in the manual (typically 15-30 minutes) at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the mean absorbance of the samples to determine their P1NP concentration from the standard curve.
Protocol for Measurement of Serum CTX-I by Automated Immunoassay
Automated immunoassays are commonly used in clinical laboratories for the measurement of CTX-I due to their high throughput and precision. The following is a general protocol based on the electrochemiluminescence immunoassay (ECLIA) principle.
Principle: The assay is a sandwich immunoassay. A biotinylated monoclonal antibody specific to a sequence in the C-terminal telopeptide of type I collagen and a monoclonal antibody labeled with a ruthenium complex are incubated with the sample. A streptavidin-coated microparticle solid phase is then added. The resulting complex is captured on the solid phase via the biotin-streptavidin interaction. The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto the surface of an electrode. Unbound substances are washed away. Application of a voltage to the electrode then induces a chemiluminescent emission which is measured by a photomultiplier. The light signal is proportional to the concentration of CTX-I in the sample.
Materials:
-
Automated immunoassay analyzer (e.g., Roche Cobas series)
-
Commercially available CTX-I reagent kit for the specific analyzer (containing biotinylated antibody, ruthenium-labeled antibody, streptavidin-coated microparticles, and calibrators)
-
Control materials
-
Assay-specific consumables (e.g., reaction cells, wash solutions)
Procedure:
-
Instrument Preparation: Perform daily maintenance and quality control checks on the automated analyzer according to the manufacturer's instructions.
-
Reagent and Sample Loading: Load the CTX-I reagent kit, calibrators, controls, and patient samples onto the analyzer.
-
Assay Execution: Initiate the CTX-I assay run. The analyzer will automatically perform all subsequent steps, including sample and reagent pipetting, incubation, washing, and signal detection.
-
Data Analysis: The analyzer's software will automatically calculate the CTX-I concentration for each sample based on the calibration curve generated from the calibrators.
-
Quality Control Review: Review the results of the control materials to ensure the validity of the assay run.
Mandatory Visualizations
Signaling Pathways of Strontium in Bone Metabolism
Caption: Signaling pathways of strontium in bone metabolism.
Experimental Workflow for Assessing Bone Turnover Markers
Caption: Experimental workflow for assessing bone turnover markers.
Logical Relationship of Strontium's Dual Action on Bone Remodeling
Caption: Logical relationship of strontium's dual action on bone remodeling.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of PTH(1-84) or strontium ranelate on bone formation markers in postmenopausal women with primary osteoporosis: results of a randomized, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No difference between strontium ranelate (SR) and calcium/vitamin D on bone turnover markers in women with established osteoporosis previously treated with teriparatide: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melatonin-micronutrients Osteopenia Treatment Study (MOTS): a translational study assessing melatonin, strontium (citrate), vitamin D3 and vitamin K2 (MK7) on bone density, bone marker turnover and health related quality of life in postmenopausal osteopenic women following a one-year double-blind RCT and on osteoblast-osteoclast co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application of Bone Turnover Markers in Osteoporosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 9. Blood biochemical markers of bone turnover: pre-analytica... [degruyterbrill.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Strontium Citrate in Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research on enhancing the oral bioavailability of strontium citrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of strontium, and how does this compound compare to other salts?
The oral absorption of strontium is generally low, ranging from 20% to 30% of the ingested dose.[1][2] Bioavailability is influenced by the specific salt form and various physiological factors. Strontium ranelate, a prescription drug in some countries, has a well-documented absolute bioavailability of about 25%.[3] While direct comparative human pharmacokinetic data for this compound is less available, it is considered a readily absorbed form.[3] However, an animal study comparing different strontium salts suggested that this compound had a marginally weaker effect on bone mineral density than strontium ranelate or strontium chloride, which may be related to differences in bioavailability.[4]
Q2: Which physiological factors have the most significant impact on this compound absorption?
The most critical factors are:
-
Presence of Calcium: Strontium and calcium share the same intestinal absorption pathways.[1] Co-administration of calcium and strontium significantly reduces strontium absorption, as the transport mechanisms preferentially bind to calcium.[5][6]
-
Food Intake: Administering strontium with food can decrease its bioavailability. One study on strontium chloride showed that bioavailability dropped from 25% in a fasted state to 19% when taken with a meal.[7]
-
Vitamin D Status: While Vitamin D is crucial for active calcium transport, its role in strontium absorption is less clear. Some studies suggest it may enhance the active transport component of strontium absorption, but others have found no significant interference.[8]
Q3: What are the known drug interactions that can affect this compound bioavailability?
Several classes of drugs can interfere with strontium absorption:
-
Antacids: Antacids, particularly those containing calcium, magnesium, or aluminum, can decrease strontium absorption. It is recommended to separate the administration times.
-
Antibiotics: Tetracycline and quinolone antibiotics can chelate with strontium, forming insoluble complexes that are poorly absorbed. Administration should be separated by at least 2-3 hours.[3]
Q4: What is the primary mechanism of strontium absorption in the gastrointestinal tract?
Strontium absorption occurs via two main pathways, mirroring those of calcium:
-
Transcellular (Active) Pathway: This saturable process occurs primarily in the duodenum and involves transport proteins. It is believed to be, at least in part, dependent on Vitamin D.
-
Paracellular (Passive) Pathway: This non-saturable process occurs throughout the small intestine, where strontium passes through the tight junctions between intestinal epithelial cells.[9]
The Calcium-Sensing Receptor (CaSR) , present on the intestinal lining, is activated by both calcium and strontium.[10][11] Activation of the CaSR can trigger feedback mechanisms that may restrict further absorption, acting as a regulatory control point.[10]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected plasma strontium concentrations in our animal study.
| Potential Cause | Troubleshooting Steps |
| Competition with Calcium in Diet | Ensure the animal chow has a standardized and known calcium content. For precise measurements, consider a low-calcium diet during the study period, but be aware this can artificially enhance strontium absorption.[12] Always report the diet composition in your methodology. |
| Fasting State Variability | Strontium absorption is significantly higher in a fasted state.[7] Standardize the fasting period for all animals before oral gavage (e.g., overnight fasting for 12-16 hours) to ensure consistent absorption conditions. |
| Formulation Issues | This compound has limited solubility. Ensure your formulation is a homogenous suspension. Prepare the dosing vehicle fresh daily and vortex thoroughly before each administration to prevent settling and ensure a consistent dose is delivered. |
| Gavage Technique Error | Improper oral gavage can lead to dosing errors or aspiration. Ensure all personnel are properly trained. Consider using a colored, non-interfering dye in a practice run to confirm successful delivery to the stomach. |
Problem 2: High variability in our in vitro Caco-2 cell permeability assay results for strontium.
| Potential Cause | Troubleshooting Steps |
| Monolayer Integrity | The integrity of the Caco-2 monolayer is critical. Always measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. Discard any wells with TEER values outside your established acceptable range (e.g., <200 Ω·cm² is often considered unsuitable).[13] |
| Presence of Calcium in Transport Buffer | Standard transport buffers (like Hanks' Balanced Salt Solution) contain calcium. Since strontium competes with calcium for transport, this will affect your apparent permeability (Papp) values. To study strontium-specific transport, consider using a custom, calcium-free buffer. Report the buffer composition clearly. |
| Incorrect Sampling Times | If sampling times are too long, you may miss the linear phase of transport, leading to inaccurate Papp calculations. Conduct a pilot experiment with multiple time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal sampling time for strontium in your system. |
Data Presentation: Pharmacokinetic Parameters
Table 1: Comparison of Oral Bioavailability for Different Strontium Salts
| Strontium Salt | Bioavailability (Absolute) | Subject | Condition | Source(s) |
| Strontium Chloride | ~25% | Human | Fasting | [7] |
| Strontium Chloride | ~19% | Human | With Meal | [7] |
| Strontium Ranelate | ~25% | Human | Not Specified | [3] |
| Strontium Lactate | ~27% - 34% (estimated) | Human | Fasting | [14] |
Table 2: Pharmacokinetic Parameters of Strontium Lactate in Healthy Adults (Fasting)
| Dose (Elemental Sr) | Cmax (mg/dL) | Tmax (hours) |
| 170 mg | 2.6 ± 0.6 | ~3.1 |
| 340 mg | 6.4 ± 1.8 | ~3.2 |
| 680 mg | 9.3 ± 2.1 | ~2.8 |
| Data adapted from a clinical study on Strontium L-lactate.[14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
This protocol is based on the USP Type II (paddle) apparatus and can be used to compare the dissolution profiles of different this compound formulations.
1. Materials and Apparatus:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution Vessels (900 mL capacity)
-
Water bath for temperature control (37 ± 0.5°C)
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
This compound Formulation (e.g., capsule or tablet)
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid).
-
ICP-MS or AAS for strontium quantification.
2. Procedure:
-
Setup: Preheat the dissolution medium to 37 ± 0.5°C. Deaerate the medium using a validated technique.[15]
-
Assembly: Place 900 mL of the preheated medium into each dissolution vessel. Assemble the apparatus and allow the medium to equilibrate to the target temperature.
-
Initiation: Place one unit of the this compound formulation into each vessel. Immediately start the apparatus at a specified paddle speed (e.g., 75 RPM).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the sample through a 0.45 µm filter. Discard the first few mLs of filtrate to avoid adsorptive effects.
-
Analysis: Dilute the filtered samples appropriately with 1% nitric acid and analyze for strontium concentration using ICP-MS or a validated alternative method.
-
Calculation: Calculate the percentage of strontium dissolved at each time point relative to the labeled content of the formulation.
Protocol 2: Caco-2 Cell Permeability Assay for Strontium
This assay evaluates the transport of strontium across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[6][16]
1. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA)
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4. (For specific experiments, a custom calcium-free HBSS may be required).
-
Lucifer Yellow (paracellular integrity marker)
-
This compound
-
ICP-MS for strontium quantification.
2. Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. Only use inserts with high TEER values (e.g., >200 Ω·cm²).
-
Wash the monolayers gently with pre-warmed (37°C) transport buffer.
-
-
Permeability Experiment (Apical to Basolateral Transport):
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Prepare a dosing solution of this compound in the transport buffer at the desired concentration (e.g., 100 µM).
-
Initiate the transport by adding 0.3 mL of the dosing solution to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 RPM).
-
-
Sampling: At the designated time point (e.g., 120 minutes), take a sample (e.g., 500 µL) from the basolateral chamber for analysis. Also, take a sample from the apical chamber to determine the initial concentration.
-
Analysis: Dilute samples in 1% nitric acid and quantify the strontium concentration using ICP-MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the transport rate (amount of strontium in the receiver chamber per unit time).
-
A is the surface area of the Transwell® membrane (e.g., 1.12 cm² for a 12-well plate).
-
C₀ is the initial concentration in the donor (apical) chamber.
-
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining key pharmacokinetic parameters of this compound following oral administration in rats.[14][17]
1. Animals and Housing:
-
Sprague-Dawley or Wistar rats (male, 200-250g).
-
House animals in standard conditions with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum, but fast animals overnight (12-16 hours) before dosing, with water still available.
2. Formulation and Dosing:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
The dose will depend on the study objective (e.g., 100 mg/kg elemental strontium).
-
Administer the formulation via oral gavage at a volume of 5-10 mL/kg.
3. Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C). Store plasma at -80°C until analysis.
4. Sample Analysis:
-
Sample Preparation: Thaw plasma samples. Perform a protein precipitation step by adding an equal volume of concentrated nitric acid or by diluting the plasma 1:10 or 1:20 with 1% nitric acid containing an internal standard (e.g., Yttrium).[18]
-
Quantification: Analyze the strontium concentration in the prepared samples using a validated ICP-MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Visualizations
Caption: Intestinal absorption pathway of strontium, highlighting competition with calcium.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: Workflow for an in vitro Caco-2 cell permeability assay.
References
- 1. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.algaecal.com [blog.algaecal.com]
- 4. inspire.com [inspire.com]
- 5. Absorption of strontium from the gastrointestinal tract into plasma in healthy human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 7. Intestinal absorption of strontium chloride in healthy volunteers: pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical screening of the applicability of strontium as a marker for intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Emerging roles of calcium-sensing receptor in the local regulation of intestinal transport of ions and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. medrxiv.org [medrxiv.org]
- 15. fda.gov [fda.gov]
- 16. enamine.net [enamine.net]
- 17. A physiologically based pharmacokinetic model for strontium exposure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strontium Citrate Solubility in In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with strontium citrate solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: The solubility of this compound is a point of frequent confusion, as it is variously described as both "practically insoluble" and "soluble" in water.[1][2][3] This discrepancy often arises from the specific form of the salt (e.g., hydrate state) and the conditions of dissolution. This compound pentahydrate's solubility is low but increases with temperature.[4][5] It is crucial to assume low aqueous solubility and prepare it as a stock solution in an appropriate solvent rather than attempting to dissolve it directly in aqueous buffers or media at high concentrations.
Q2: How do temperature and pH affect this compound solubility?
A2: Temperature has a significant effect; the solubility of this compound pentahydrate increases as temperature rises, particularly below 50°C.[4] An aqueous solution of this compound is typically slightly acidic, with a pH of around 6.[2] While the direct effect of pH on its solubility is complex and linked to citrate's multiple protonation states, adjusting pH can be a strategy to aid dissolution, though this must be done with caution to avoid impacting experimental conditions.
Q3: Can I dissolve this compound powder directly into my cell culture medium?
A3: This is strongly discouraged. Direct dissolution in complex aqueous solutions like cell culture media is often unsuccessful and leads to precipitation. Cell culture media are typically saturated with other salts, including calcium, which can compete with strontium and hinder its dissolution.[6][7] The recommended method is to first prepare a concentrated stock solution and then dilute it to the final working concentration in your medium.
Q4: Why is my this compound solution cloudy or showing precipitation?
A4: Cloudiness or precipitation is a clear indicator that the this compound has exceeded its solubility limit in the current solution. This can happen for several reasons:
-
High Concentration: The target concentration is too high for the solvent (e.g., water or buffer).
-
Solvent Shock: When a concentrated stock solution made in an organic solvent (like DMSO) is diluted too quickly into an aqueous medium, the compound can crash out of solution.[8]
-
Temperature: The solution may be too cold. As noted, solubility increases with temperature.[4]
-
Interaction with Media Components: Components in complex media, such as phosphates and carbonates, can form less soluble strontium salts, leading to precipitation.
Quantitative Solubility Data
The following table summarizes key quantitative data regarding the solubility of this compound.
| Compound | Solvent | Temperature | Solubility (Molarity) | Reference |
| This compound Pentahydrate | Water | 25 °C | 8.9 x 10⁻⁴ M | [5] |
| Calcium Citrate Tetrahydrate | Water | 25 °C | 1.6 x 10⁻³ M | [5] |
Troubleshooting Guide
Q5: I prepared a stock solution in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A5: This is a common issue known as "solvent shock."[8] Here are several steps to troubleshoot this problem:
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%, to prevent solvent-induced precipitation.[8]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your stock into the medium. Add the diluted stock to the final culture volume slowly while gently mixing.
-
Lower the Working Concentration: Your experimental concentration may be too high. Perform a dose-response experiment starting with a lower concentration range to find the soluble limit in your specific medium.[8]
-
Use a Carrier Protein: If using serum-free medium, the addition of a carrier protein like Bovine Serum Albumin (BSA) can help stabilize the compound and improve its apparent solubility.[8]
Q6: My aqueous this compound solution is persistently cloudy. How can I clarify it?
A6: A cloudy solution indicates undissolved particles. Consider the following actions:
-
Gentle Warming: Warm the solution in a water bath (e.g., to 37°C or 50°C) while stirring.[4] This often increases solubility. Do not boil.
-
Sonication: Use a bath sonicator to provide energy that can help break up aggregates and aid dissolution.
-
pH Adjustment: Cautiously adjust the pH. Adding a small amount of a dilute acid (e.g., 0.1M HCl) may help, but be mindful that this will alter the final pH of your experiment and could affect cell viability.
-
Filtration: If the goal is a saturated solution, you can prepare it, allow it to equilibrate, and then filter it through a 0.22 µm syringe filter to remove undissolved particles. The concentration of the resulting clear solution should be determined analytically.
Q7: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A7: Absolutely. Poor solubility is a major cause of poor reproducibility. If this compound precipitates in the stock solution or in the culture wells, the actual concentration exposed to the cells will be unknown and variable. This leads to inconsistent biological effects. Ensuring a completely dissolved and stable solution at the final working concentration is critical for reliable data.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a standard method for preparing a stock solution of a poorly water-soluble compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired high-concentration stock (e.g., 100 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Method for Evaluating Solubility in a Specific Buffer
This protocol helps determine the approximate solubility limit in your experimental buffer.
-
Materials:
-
This compound powder
-
Experimental buffer of choice (e.g., PBS, Tris-HCl)
-
Series of sterile tubes
-
Shaking incubator or rotator
-
Spectrophotometer or HPLC for concentration measurement
-
-
Procedure:
-
Add a fixed volume of your buffer to a series of tubes.
-
Add increasing amounts of this compound powder to the tubes to create a range of concentrations. Ensure some tubes have an excess of powder, creating a slurry.
-
Seal the tubes and place them in a shaking incubator set to your experimental temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for at least 24-48 hours.
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant from each tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Measure the concentration of strontium in the clear filtrate using a suitable analytical method. The highest concentration achieved represents the saturation solubility under those conditions.
-
Visual Guides and Diagrams
References
- 1. This compound Manufacturers [anmol.org]
- 2. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 3. This compound | GMP & ISO Certified EU Supplier & Manufacturer [papchemlifesciences.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. nhc.com [nhc.com]
- 7. blog.algaecal.com [blog.algaecal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Strontium Citrate for Maximal Osteogenic Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of strontium citrate in promoting osteogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to enhance osteogenesis in vitro?
The optimal concentration of this compound for promoting osteogenesis can be cell-type dependent and biphasic, where low concentrations stimulate mineralization and higher concentrations may have inhibitory effects.[1] For human adipose-derived mesenchymal stem cells (hASCs), strontium concentrations of 25–500 μM have been shown to promote osteogenic differentiation.[2] Specifically, a concentration of 25 μM increased calcium deposition, while 500 μM enhanced early osteogenic marker expression and Alkaline Phosphatase (ALP) activity.[2] In human preadipocyte cell lines, low doses of strontium (2.5 μM–50 μM) stimulated hydroxyapatite (HA) production, with a maximal response at 5 μM, while higher concentrations (200 μM and 400 μM) did not significantly affect or even inhibited HA production.[1]
Q2: How does this compound compare to other strontium salts like strontium ranelate and strontium chloride in promoting osteogenesis?
Studies comparing different strontium salts have shown varying efficacy. In an ovariectomized mouse model, strontium ranelate (SrR) and strontium chloride (SrCl) led to a more significant increase in trabecular bone mineral density compared to this compound (SrC).[3][4][5] Specifically, the increases in trabecular TMD were 36.9% for SrR, 44.0% for SrCl, and 16.5% for SrC compared to the control group.[3] However, other research suggests that strontium from citrate salts is incorporated into bone as effectively as strontium from ranelate.[6] It is important to note that much of the existing in vitro research has been conducted using strontium ranelate or strontium chloride.
Q3: What are the key signaling pathways activated by this compound in osteoblasts?
Strontium ions, including those from this compound, are known to activate several key signaling pathways in osteoblasts to promote their proliferation, differentiation, and survival. These include:
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium acts as an agonist for the CaSR, which in turn activates downstream signaling cascades.[1][7][8]
-
Wnt/β-catenin Signaling: Strontium can stimulate the canonical Wnt pathway by promoting the nuclear translocation of β-catenin.[7][9][10] It may also reduce the expression of sclerostin, an inhibitor of the Wnt pathway.[10]
-
MAPK/ERK Pathway: The Ras/MAPK signaling pathway is another route through which strontium promotes osteogenic differentiation of mesenchymal stem cells.[10][11]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Strontium on Alkaline Phosphatase (ALP) Activity
| Strontium Salt | Cell Type | Concentration | Incubation Time | Effect on ALP Activity | Reference |
| Strontium Chloride | Human Preadipocytes (PA20-h5) | 400 µM | - | Increased | [1] |
| Strontium Ranelate | Human Adipose-Derived Stem Cells | 25, 100, 250 µM | 4, 7, 14 days | Suppressed | [2] |
| Strontium Ranelate | Human Adipose-Derived Stem Cells | 500 µM | 14 days | Enhanced | [2] |
| Strontium Ranelate | Rat Bone Marrow MSCs | 0.1, 1.0 mM | - | Increased | [1][12] |
| Strontium Ranelate | UMR106 Osteosarcoma Cells | 0.05-0.5 mM | - | Increased (15-66% above basal) | [13][14] |
Table 2: Dose-Dependent Effects of Strontium on RUNX2 Expression
| Strontium Salt | Cell Type | Concentration | Incubation Time | Effect on RUNX2 Expression | Reference |
| Strontium Chloride | Human Preadipocytes (PA20-h5) | 100 µM | - | No significant effect | [1] |
| Strontium Ranelate | Human Mesenchymal Stem Cells | 4 mM | - | Increased mRNA expression | [1] |
| Strontium Ranelate | Rat Bone Marrow MSCs | 0.1, 1.0 mM | - | Increased mRNA levels | [1][12] |
| Strontium Chloride | Cementoblasts | 12.5 µM | 3 days | Upregulated | [15] |
| Strontium Chloride | C3H10T1/2 and primary MSCs | 3.0 mM | 7 days | Significantly increased mRNA expression | [11] |
Table 3: Dose-Dependent Effects of Strontium on Mineralization
| Strontium Salt | Cell Type | Concentration | Incubation Time | Effect on Mineralization | Reference |
| Strontium Chloride | Human Preadipocytes (PA20-h5) | 2.5-50 µM | 28 days | Stimulated (480% increase at 5 µM) | [1] |
| Strontium Chloride | Human Preadipocytes (PA20-h5) | 200, 400 µM | - | Inhibited | [1] |
| Strontium Ranelate | Human Adipose-Derived Stem Cells | 25 µM | 14, 21 days | Significantly increased calcium deposition | [2] |
| Strontium Ranelate | Human Adipose-Derived Stem Cells | 100, 250, 500 µM | - | Reduced calcium deposition | [2] |
| Strontium Ranelate | Primary Rat Osteoblasts | 0.01-1 mM | 14 days | Inhibited | [16] |
Experimental Protocols
Protocol 1: In Vitro Osteogenesis Assay with this compound
This protocol provides a general framework for assessing the osteogenic potential of this compound on mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.
-
Cell Seeding: Plate cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture in growth medium until confluent.[17]
-
Osteogenic Induction: Once confluent (Day 0), replace the growth medium with osteogenic induction medium. This typically consists of a basal medium (e.g., α-MEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.[17]
-
This compound Treatment: Prepare stock solutions of this compound in sterile water or culture medium. Add this compound to the osteogenic induction medium at various final concentrations to be tested (e.g., 0, 5, 10, 25, 50, 100, 200, 500 µM).
-
Medium Change: Replace the medium with fresh osteogenic induction medium containing the respective concentrations of this compound every 2-3 days.[17]
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: At desired time points (e.g., days 7 and 14), lyse the cells and measure ALP activity using a commercially available kit, typically involving the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[17]
-
Gene Expression Analysis (RUNX2): At early to mid-time points (e.g., days 3, 7, and 14), extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of the RUNX2 gene.
-
Mineralization (Alizarin Red S Staining): At later time points (e.g., days 14 and 21), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.[2][18] For quantitative analysis, the stain can be extracted and measured spectrophotometrically.[18]
-
Mandatory Visualizations
Caption: General experimental workflow for assessing the osteogenic effects of this compound.
Caption: Key signaling pathways activated by strontium in osteoblasts.
Troubleshooting Guide
Problem 1: Low cell viability or proliferation after this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity. High concentrations of strontium can have inhibitory effects on cell proliferation.[15]
-
Solution:
-
Perform a dose-response curve for cell viability (e.g., using an MTT or Calcein-AM assay) to determine the optimal non-toxic concentration range for your specific cell type.[15]
-
Start with a lower concentration range (e.g., 1-100 µM) and gradually increase it.
-
Ensure the purity of the this compound, as impurities could contribute to toxicity.
-
Problem 2: Inconsistent or no increase in ALP activity.
-
Possible Cause: The timing of the assay may not be optimal, or the this compound concentration may be outside the effective range. ALP expression is an early to mid-marker of osteogenic differentiation and its levels can fluctuate over time.
-
Solution:
-
Perform a time-course experiment, measuring ALP activity at multiple time points (e.g., days 4, 7, 10, and 14) to identify the peak of expression.
-
Test a wider range of this compound concentrations. Some studies show that lower concentrations may not significantly impact ALP activity, while higher concentrations within the non-toxic range might be more effective.[1][2]
-
Ensure that the basal osteogenic induction medium is potent enough to induce differentiation.
-
Problem 3: Weak or absent mineralization (Alizarin Red S staining).
-
Possible Cause: The this compound concentration might be inhibitory to the mineralization process, even if it promotes early differentiation markers. Several studies have reported that higher concentrations of strontium can inhibit mineralization.[1][2][16]
-
Solution:
-
Focus on lower concentrations of this compound (e.g., 2.5-50 µM), as these have been shown to be more effective at promoting mineralization.[1]
-
Extend the culture period, as mineralization is a late-stage event in osteogenesis. Staining at day 21 or even later may yield better results.
-
Ensure adequate levels of calcium and phosphate in the culture medium, as strontium can compete with calcium for incorporation into the mineral matrix.
-
Problem 4: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, uneven distribution of this compound in the culture medium, or variations in the timing of medium changes and assays.
-
Solution:
-
Ensure a single-cell suspension and uniform cell seeding across all wells.
-
Thoroughly mix the culture medium after the addition of this compound to ensure a homogenous concentration.
-
Adhere strictly to the same schedule for medium changes and assay time points for all experimental groups.
-
Increase the number of replicates to improve statistical power.
-
References
- 1. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of strontium on proliferation and differentiation of rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 15. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Strontium Citrate Stability in Experimental Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with strontium citrate in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating in Phosphate-Buffered Saline (PBS)?
A1: Precipitation of this compound in PBS is a common issue arising from the reaction between strontium ions (Sr²⁺) and phosphate ions (PO₄³⁻) present in the buffer. This interaction forms strontium phosphate (Sr₃(PO₄)₂), a salt with very low solubility in aqueous solutions. The solubility product constant (Ksp) for strontium phosphate is extremely low, meaning that even at relatively low concentrations of strontium and phosphate, precipitation is likely to occur.
Q2: What are the signs of this compound instability or precipitation in my buffer?
A2: Signs of instability or precipitation include:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: You may observe solid particles suspended in the solution or settled at the bottom of the container.
-
A thin film on the surface: A fine layer of precipitate may form on the surface of the liquid.
-
Inconsistent experimental results: A lower effective concentration of soluble this compound due to precipitation can lead to variability in your results.
Q3: Are Tris and HEPES buffers compatible with this compound?
A3: Generally, Tris and HEPES buffers are more compatible with divalent cations like strontium compared to PBS. These buffers do not contain phosphate ions, thus avoiding the primary cause of precipitation seen with PBS. However, the stability of this compound in these buffers can still be influenced by factors such as pH, temperature, and the concentration of this compound and other solutes. It is always recommended to perform a small-scale pilot test to confirm compatibility under your specific experimental conditions.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the buffer can significantly impact the stability of this compound. Citrate is a weak acid, and its chelation capacity for strontium ions is pH-dependent. Changes in pH can alter the equilibrium between the different citrate species and affect the solubility of the this compound complex. It is crucial to maintain a stable pH within the recommended range for your experiment.
Q5: Can I filter out the precipitate and use the remaining solution?
A5: Filtering out the precipitate is not recommended. The formation of a precipitate means that the concentration of soluble this compound in your solution is lower than intended. Using the filtered solution will lead to inaccurate dosing and unreliable experimental results. The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue: Precipitation of this compound in PBS
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when using this compound in PBS.
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Quantitative Data on this compound Solubility
The solubility of this compound is influenced by the solvent, temperature, and pH. The following table summarizes available quantitative data.
| Solvent/Buffer | Temperature (°C) | pH | Solubility | Citation |
| Water | 25 | Not Specified | 8.9 x 10⁻⁴ M | [1] |
| PBS (Phosphate-Buffered Saline) | Room Temperature | ~7.4 | Very Low (Prone to Precipitation) | Inferred from the low solubility of strontium phosphate. |
| Tris-HCl | Room Temperature | ~7.4 | Generally Soluble | Based on the compatibility of Tris with divalent cations. |
| HEPES | Room Temperature | ~7.4 | Generally Soluble | Based on the compatibility of HEPES with divalent cations. |
Experimental Protocols
Protocol 1: General Method for Determining the Solubility of this compound in a Buffer
This protocol outlines a general method to determine the kinetic solubility of this compound in a chosen experimental buffer.
Materials:
-
This compound powder
-
Experimental Buffer (e.g., Tris-HCl, HEPES)
-
DMSO (optional, for stock solution)
-
Microtiter plates (96-well)
-
Spectrophotometer or HPLC
-
Filtration apparatus (0.22 µm syringe filters)
-
Incubator/shaker
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in deionized water or, if necessary, DMSO. A typical starting concentration is 10-20 mM.
-
-
Serial Dilution:
-
Dispense the experimental buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound stock solution to the first well and mix thoroughly to create the highest concentration to be tested.
-
Perform a serial dilution across the plate to create a range of concentrations.
-
-
Equilibration:
-
Seal the plate and incubate at the desired experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) with gentle shaking to allow the solution to reach equilibrium.
-
-
Observation and Measurement:
-
Visually inspect the wells for any signs of precipitation.
-
For a quantitative measurement, carefully aspirate the supernatant from each well, ensuring not to disturb any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of soluble strontium in the filtrate using a suitable analytical method, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for strontium quantification or a validated HPLC method for the citrate moiety.
-
-
Data Analysis:
-
Plot the measured soluble concentration against the initial concentration. The point at which the measured concentration plateaus indicates the solubility limit of this compound in that buffer under the tested conditions.
-
Strontium Signaling Pathways
Strontium ions have been shown to influence several key signaling pathways in bone cells, which can be relevant for researchers in drug development.
Strontium's Effect on Osteoblast and Osteoclast Signaling
Caption: Strontium's dual action on bone remodeling pathways.[2][3][4][5]
References
- 1. Strontium increasing calcium accessibility from calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Strontium Interference in Bone Mineral Density (BMD) Measurements
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from strontium in their bone mineral density (BMD) assessments.
Frequently Asked Questions (FAQs)
Q1: Why does strontium interfere with Bone Mineral Density (BMD) measurements?
A1: Strontium interferes with BMD measurements, particularly those using Dual-energy X-ray Absorptiometry (DXA), because it has a higher atomic number and mass than calcium.[1][2] Due to this, strontium attenuates X-rays more strongly than calcium.[2][3] When strontium is incorporated into the bone matrix, it replaces some of the calcium. This increased X-ray attenuation leads to a denser appearance on the scan, resulting in an artificially inflated or overestimated BMD value.[2][4]
Q2: How significant is the overestimation of BMD caused by strontium?
A2: The overestimation is significant and directly proportional to the amount of strontium incorporated into the bone.[5] Research has established a "strontium ratio," which quantifies this effect. For every 1% molar substitution of calcium with strontium in the bone, the measured BMD can be overestimated by approximately 10%.[3][5] However, this ratio can vary depending on the specific DXA machine manufacturer and its effective photon energy.[3]
Q3: Does the form of strontium (e.g., strontium ranelate vs. strontium citrate) affect the interference?
A3: The interference is caused by the element strontium itself, regardless of the salt form it is administered in (e.g., ranelate or citrate).[1][2] Both forms can lead to the incorporation of strontium into the bone and subsequent overestimation of BMD.
Q4: For how long after discontinuing strontium supplementation will it affect BMD measurements?
A4: Strontium has a long half-life in bone, meaning it is eliminated very slowly. Consequently, the interference with BMD measurements can persist for many years after an individual stops taking strontium supplements.[6][7] One study estimated that after three years of treatment, the BMD artifact can decrease from 11.2% to 3.8% ten years after cessation.[7][8]
Q5: Is there a way to perform a DXA scan that avoids strontium interference?
A5: Currently, there is no standard DXA scanning protocol that can intrinsically avoid interference from strontium present in the bone. The fundamental principle of DXA, measuring X-ray attenuation, is what leads to the interference. Therefore, correction of the measured BMD value is necessary.
Troubleshooting Guide
Issue: A research subject who has been taking a strontium supplement shows an unexpectedly large and rapid increase in BMD.
-
Question 1: Has the subject's strontium intake been documented?
-
Answer: It is crucial to accurately record the dosage and duration of strontium supplementation. This information, while not sufficient on its own for precise correction, is vital for interpreting the BMD results and estimating the potential magnitude of the overestimation.
-
-
Question 2: Has a correction for strontium been applied to the BMD measurement?
-
Answer: The raw BMD value from the DXA scan is likely artificially inflated. To obtain a more accurate representation of the true bone mineral density, a correction must be applied. This requires an estimation of the bone strontium content.
-
-
Question 3: Is it possible to measure the bone strontium content of the subject?
-
Answer: Yes, there are methods to determine bone strontium content, although they vary in invasiveness and accessibility.
-
Bone Biopsy: This is the most accurate method but is invasive. A bone sample is taken, typically from the iliac crest, and the strontium concentration is determined using techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[9]
-
In Vivo X-ray Fluorescence (XRF): This is a non-invasive technique that can measure strontium levels directly in the bone (e.g., at the tibia).[10][11] Portable XRF systems are becoming more accessible for research purposes.[11]
-
-
-
Question 4: How can the BMD be corrected once the bone strontium content is known?
-
Answer: A correction factor can be applied. The "strontium ratio" indicates the percentage of BMD overestimation per molar percentage of strontium substitution for calcium. This ratio varies by the DXA manufacturer. By knowing the bone strontium content and the specific DXA machine used, a more accurate BMD can be calculated. An adjustment factor can be calculated using a formula, for example: adjustment factor = 1 / [1 + (estimated bone strontium content × 0.61)].[12]
-
Quantitative Data Summary
The overestimation of BMD is dependent on the DXA system used. The following table summarizes the theoretical "strontium ratio" for various DXA machines. The strontium ratio is defined as the percentage overestimation of BMD for every 1 molar percent of strontium that replaces calcium in the bone.
| DXA Manufacturer | Model(s) | Strontium Ratio (% overestimation per 1 mol% Sr) |
| Osteometer | DTX200, G4 pDXA | 9.0 |
| GE-Lunar | DPX, Prodigy | 10.0 |
| Hologic | QDR1000, QDR2000 | 10.4 |
| Hologic | QDR4500, Discovery | 10.8 |
Data sourced from Blake et al. (2006).[3]
Experimental Protocols
Protocol 1: Determination of Bone Strontium Content via Bone Biopsy and ICP-MS Analysis
This protocol is invasive and should be conducted under appropriate ethical and clinical guidelines.
-
Bone Biopsy:
-
A bone biopsy is performed by a qualified medical professional, typically from the iliac crest.
-
The collected bone sample is immediately stored in a sterile container suitable for trace metal analysis.
-
-
Sample Preparation (Ashing):
-
Acid Digestion:
-
ICP-MS Analysis:
-
The digested sample is diluted to an appropriate volume with deionized water.
-
The strontium concentration in the solution is then measured using an Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).[9]
-
The instrument is calibrated using certified strontium standards.
-
The final result is expressed as the molar percentage of strontium relative to the total of calcium and strontium in the bone.
-
Protocol 2: Non-invasive Measurement of Bone Strontium using in vivo X-ray Fluorescence (XRF)
This protocol is non-invasive and provides a measure of cumulative strontium exposure.
-
System Calibration:
-
Subject Preparation:
-
The measurement site, typically the mid-tibia due to its cortical bone composition and relatively thin soft tissue covering, is cleaned to remove any surface contamination.[11]
-
-
Data Acquisition:
-
The XRF probe, containing an X-ray source (e.g., 109Cd) and a detector, is placed against the skin over the measurement site.[10][16]
-
The X-ray source excites the atoms in the bone, causing them to emit fluorescent X-rays.
-
The detector measures the energy of these emitted X-rays to identify and quantify the elements present, including strontium.
-
The measurement is typically conducted for a predefined duration (e.g., 2-30 minutes).[11][15]
-
-
Spectral Analysis:
-
The resulting X-ray spectrum is analyzed to determine the area of the strontium K-alpha peak.
-
This peak area is then used to calculate the concentration of strontium in the bone, often expressed as micrograms of strontium per gram of bone mineral.
-
Visualizations
References
- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Effect of bone strontium on BMD measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.algaecal.com [cdn.algaecal.com]
- 5. Influence of strontium on bone mineral density and bone mineral content measurements by dual X-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspire.com [inspire.com]
- 7. Theoretical model for the interpretation of BMD scans in patients stopping strontium ranelate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Application of inductively coupled plasma-mass spectrometry (ICP-MS) and quality assurance to study the incorporation of strontium into bone, bone marrow, and teeth of dogs after one month of treatment with strontium malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of bone strontium levels in humans by in vivo x-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of Strontium Levels in Human Bone In Vivo Using Portable X-ray Fluorescence (XRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ICP-MS in drug development: high-throughput analysis of strontium and calcium in bone, tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. An improved radioisotope-based X-ray fluorescence system for the in vivo measurement of bone strontium - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00464G [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Strontium Citrate Experiments
Welcome to the technical support center for strontium citrate experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound, leading to inconsistent results.
Question: Why am I observing variable effects of this compound on osteoblast proliferation and differentiation in my cell culture experiments?
Answer: Inconsistent effects on osteoblasts can stem from several factors related to the experimental setup and the properties of this compound itself.
-
This compound Concentration: The dose-response relationship of strontium is critical. While it generally promotes osteoblast activity, high concentrations can have inhibitory effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Media Composition: The presence of calcium and phosphate in the culture medium can influence the bioavailability and activity of strontium. High calcium levels can compete with strontium for cellular uptake. Consider using a medium with a defined mineral composition.
-
This compound Stability: this compound solution stability can be a concern. Prepare fresh solutions for each experiment and ensure complete dissolution. Precipitation of strontium salts can lead to a lower effective concentration in the medium.
-
Cell Line Variability: Different osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) may exhibit varying sensitivities to this compound. Ensure you are using a consistent cell line and passage number.
Question: My in vivo studies with this compound are showing inconsistent effects on bone mineral density (BMD). What could be the cause?
Answer: In vivo studies introduce additional layers of complexity. Inconsistent BMD results can be attributed to:
-
Bioavailability and Absorption: The bioavailability of this compound can be influenced by the diet of the experimental animals. High dietary calcium can reduce strontium absorption. Ensure a standardized diet across all experimental groups.[1]
-
Animal Model: The choice of animal model is crucial. Factors such as age, sex, and species can affect bone metabolism and the response to strontium. For example, ovariectomized (OVX) mice are a common model for postmenopausal osteoporosis.[2]
-
Route and Timing of Administration: The method of administration (e.g., oral gavage, in drinking water) and the timing can affect absorption and, consequently, the results. Ensure consistent administration throughout the study.
-
Measurement Technique: It's important to be aware that strontium has a higher atomic weight than calcium, which can lead to an overestimation of BMD when measured by dual-energy X-ray absorptiometry (DEXA).[3] Consider using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify strontium incorporation into the bone.
Question: I am seeing conflicting results regarding the effect of this compound on osteoclast activity. How can I troubleshoot this?
Answer: The dual action of strontium on both osteoblasts and osteoclasts can sometimes lead to seemingly contradictory results.
-
Direct vs. Indirect Effects: Strontium can directly inhibit osteoclast differentiation and activity.[4][5] However, it also stimulates osteoblasts to produce osteoprotegerin (OPG), an inhibitor of osteoclastogenesis. The overall effect can depend on the experimental system (e.g., co-culture vs. isolated osteoclasts).
-
Signaling Pathway Crosstalk: Strontium influences multiple signaling pathways, including the calcium-sensing receptor (CaSR), RANKL/OPG, and Wnt/β-catenin pathways. The net effect on osteoclasts can be context-dependent.
-
Purity of this compound: Ensure the purity of the this compound used, as contaminants could potentially influence cellular responses.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Osteoblast Differentiation Assay
-
Cell Seeding: Plate osteoblastic cells (e.g., MC3T3-E1) in 24-well plates at a density of 5 x 104 cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: After 24 hours, replace the medium with an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the osteogenic induction medium. A control group without this compound should be included.
-
Medium Change: Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining: After 7 days, fix the cells with 4% paraformaldehyde and stain for ALP activity using a commercial kit.
-
Alizarin Red S Staining: After 21 days, fix the cells and stain with 2% Alizarin Red S solution to visualize mineralization.
-
Quantification: For quantitative analysis, ALP activity can be measured using a colorimetric assay, and the Alizarin Red S stain can be extracted and quantified by spectrophotometry.
In Vivo Ovariectomized (OVX) Mouse Model
-
Animal Model: Use 10-week-old female C57BL/6 mice.
-
Surgical Procedure: Perform either a bilateral ovariectomy (OVX) or a sham operation.
-
Post-Operative Recovery: Allow the animals to recover for 2 weeks.
-
This compound Administration: Administer this compound daily via oral gavage at a specified dose (e.g., 680 mg/day equivalent human dose). A vehicle control group should be included.
-
Treatment Duration: Continue the treatment for a period of 8-16 weeks.
-
BMD Measurement: Measure BMD at the beginning and end of the treatment period using micro-computed tomography (µCT) or DEXA.
-
Histomorphometric Analysis: At the end of the study, collect femurs for histological analysis to assess bone microarchitecture.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different strontium salts.
Table 1: Comparison of the Effects of Strontium Salts on Bone Mineral Density (BMD) in Ovariectomized (OVX) Mice
| Strontium Salt | Dose | Duration | Change in Trabecular TMD | Change in Cortical TMD | Reference |
| Strontium Ranelate (SrR) | Molar equivalent | 16 weeks | +36.9% | +35.6% | [6] |
| This compound (SrC) | Molar equivalent | 16 weeks | +16.5% | +22.6% | [6] |
| Strontium Chloride (SrCl) | Molar equivalent | 16 weeks | +44.0% | +40.0% | [6] |
TMD: Tissue Mineral Density
Table 2: In Vitro Effects of Strontium on Osteoclast and Osteoblast Activity
| Strontium Concentration | Effect on Osteoclasts | Effect on Osteoblasts | Reference |
| 0.1 mM - 24 mM | Dose-dependent reduction in osteoclast formation | - | [5] |
| - | Dose-dependent suppression of osteoclast differentiation | - | [4] |
| - | - | Increased replication, maturation, and function | [3] |
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to this compound experiments.
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Osteoblastic and anti-osteoclastic activities of strontium-substituted silicocarnotite ceramics: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connect.mayoclinic.org [connect.mayoclinic.org]
long-term storage and handling of strontium citrate powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of strontium citrate powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored in a cool, dry, and well-ventilated area.[1][2] It is important to keep the container tightly closed and protected from heat, sunlight, and moisture.[1][2] this compound is known to be moisture-sensitive.[1][2]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and acids.[1][2] Contact with these substances should be avoided to prevent chemical reactions that could alter the properties of the powder.
Q3: Is this compound powder hazardous? What personal protective equipment (PPE) is required when handling it?
A3: While this compound is not classified as a hazardous material, it is recommended to handle it with care to minimize exposure.[1][3] Standard laboratory PPE should be worn, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] In situations where dust formation is likely, a NIOSH/MSHA approved respirator is recommended.[4]
Q4: How can I prevent clumping or caking of this compound powder during storage?
A4: Clumping is primarily caused by moisture absorption.[5] To prevent this, always ensure the container lid is tightly sealed after use.[5] Storing the powder in a desiccator or including a desiccant pack inside the container can also help to absorb any excess moisture.[5] Avoid storing the container in humid environments like near sinks or in refrigerated areas where condensation can occur.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound powder in a research setting.
Problem 1: Difficulty Dissolving this compound Powder
Symptoms:
-
Powder does not fully dissolve in the chosen solvent.
-
A precipitate forms after initial dissolution.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Solvent | This compound is soluble in water and organic solvents, but insoluble in acids.[1] For cell culture applications, sterile, deionized water is the recommended solvent. For other applications, test solubility in small volumes of different solvents to find the most suitable one. |
| Low Temperature | The solubility of this compound pentahydrate in water increases with temperature.[3][6] Gentle warming of the solution may aid dissolution. |
| pH of the Solution | The pH of the solution can affect the solubility of this compound. Lower pH (below 5) can promote dissolution.[3] However, for cell culture, ensure the final pH is adjusted to the appropriate physiological range (typically 7.2-7.4). |
| Supersaturation | Preparing a solution that is too concentrated can lead to precipitation. Refer to the solubility data to ensure you are working within the solubility limits. |
Problem 2: Unexpected Cellular Responses in Culture
Symptoms:
-
Decreased cell viability or apoptosis.
-
Changes in cell morphology.
-
Inhibition of cell proliferation.
-
Cell clumping.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of Strontium | High doses of strontium can induce apoptosis and inhibit osteogenic differentiation in stem cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. Low doses (e.g., 25-500 µM of strontium ranelate) have been shown to promote osteogenesis.[2] |
| Cell Lysis and DNA Release | Cell death can release DNA, which is sticky and causes cells to clump together.[7] If cell clumping is observed, consider adding DNase I to the culture medium to digest the extracellular DNA.[7] |
| Presence of Bivalent Cations | Excessive calcium in the medium can sometimes contribute to cell clumping.[7] Using chelators like citrate or EDTA can help remove excess calcium.[7] |
| Incorrect Preparation of Stock Solution | Ensure the this compound stock solution is properly dissolved and sterilized (e.g., by filtration) before adding it to the cell culture medium to avoid introducing contaminants or undissolved particles. |
Problem 3: Inaccurate Calcium Measurements in Strontium-Treated Samples
Symptoms:
-
Unexpectedly high total calcium readings in cells or solutions treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Strontium Interference | Strontium can cause a positive bias in total calcium measurements when using certain colorimetric assays.[8] |
| Assay Method | Ionized calcium measurement procedures are not significantly affected by the presence of strontium.[8] If possible, use a method that specifically measures ionized calcium. Alternatively, inductively coupled plasma mass spectrometry (ICP-MS) can be used to accurately measure both calcium and strontium concentrations independently.[8] |
| Control Experiments | Run control experiments with known concentrations of strontium to quantify the extent of interference with your specific calcium assay. This will allow you to correct your experimental readings. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White, crystalline powder | [1][6] |
| Melting Point | 140 °C | [1] |
| Boiling Point | 180 °C | [1] |
| Density | 2.7 g/cm³ | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Solubility of this compound Pentahydrate in Water at Different Temperatures
| Temperature (°C) | Molar Solubility (M) | Reference |
| 25 | 8.9 x 10⁻⁴ | [3] |
Table 3: Thermal Decomposition of Strontium Iron Citrate
| Temperature Range (°C) | Decomposition Step | Reference |
| ~165 | Formation of acetone dicarboxylate complex | [2] |
| 195–315 | Complete destruction of citrate groups | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Sterile, deionized water or cell culture grade water
-
Sterile conical tube (e.g., 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to the sterile conical tube.
-
Add a specific volume of sterile water to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath may be necessary.
-
Draw the solution into the sterile syringe.
-
Attach the sterile syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.
-
Label the tube with the name of the compound, concentration, and date of preparation.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting logical relationships for unexpected results.
References
- 1. CN102372625A - Preparation method of soluble this compound - Google Patents [patents.google.com]
- 2. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 8. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxic Effects of High Strontium Citrate Doses
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of strontium citrate. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro experiments, with a focus on mitigating potential cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a dose-dependent decrease in cell viability with this compound treatment. What is the expected cytotoxic concentration range?
A1: The cytotoxic concentration of strontium compounds can vary significantly depending on the cell type and the specific strontium salt used. While specific IC50 values for this compound are not widely published, studies on other strontium salts, such as strontium ranelate and strontium chloride, can provide some guidance. For instance, high concentrations of strontium (e.g., 1000–3000 μM) have been shown to inhibit osteogenic differentiation and promote apoptosis in human adipose-derived stem cells.[1] In contrast, lower concentrations (e.g., 25–500 μM) may promote osteogenesis.[1] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line and experimental conditions.
Q2: What are the potential mechanisms behind strontium-induced cytotoxicity at high doses?
A2: High concentrations of strontium can induce cytotoxicity through several mechanisms. One key pathway involves the activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which at sustained high levels, can promote apoptosis.[1] This can be accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[1] Additionally, high strontium levels can lead to oxidative stress, further contributing to cellular damage and death.[2]
Q3: Can we mitigate the cytotoxic effects of high-dose this compound in our experiments?
A3: Yes, several strategies can be employed to mitigate strontium-induced cytotoxicity. Co-treatment with antioxidants may help to reduce oxidative stress-related cell death.[3][4] Another approach is to optimize the treatment duration and concentration to find a therapeutic window that maximizes the desired effects while minimizing cytotoxicity. For long-term studies, a pre-conditioning step with lower, non-toxic concentrations of strontium might also be considered to allow for cellular adaptation.
Q4: How does this compound interact with the Calcium-Sensing Receptor (CaSR), and could this be related to cytotoxicity?
A4: Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[5] Activation of the CaSR by strontium can trigger various downstream signaling pathways, including the ERK1/2 pathway.[1] While CaSR activation at physiological levels is important for cellular processes like osteoblast differentiation, excessive or prolonged activation by high concentrations of strontium could lead to aberrant signaling and contribute to cytotoxic effects.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Cell Viability Assays (e.g., MTT Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death even at low this compound concentrations. | Cell culture contamination or poor cell health. | Ensure aseptic technique and regularly check the health and viability of your cell stock. Use cells within a consistent and low passage number.[6] |
| High sensitivity of the cell line to strontium. | Perform a broad-range dose-response experiment (e.g., from nM to high mM range) to accurately determine the EC50 and cytotoxic concentrations for your specific cell line. | |
| Interference of this compound with the assay reagents. | Run controls with this compound and assay reagents in the absence of cells to check for any direct chemical interference.[7] | |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[8] |
| Uneven dissolution or precipitation of this compound at high concentrations. | Ensure complete dissolution of this compound in the culture medium before adding it to the cells. Visually inspect wells for any precipitate.[9] | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
Guide 2: Inconsistent Osteogenic Differentiation Results (ALP Activity and Mineralization)
| Issue | Potential Cause | Troubleshooting Steps |
| Inhibition of Alkaline Phosphatase (ALP) activity at expected osteogenic concentrations. | High dose of strontium is causing cytotoxicity. | Correlate ALP activity with cell viability data (e.g., from an MTT assay) to distinguish between specific inhibition of differentiation and general cytotoxicity. |
| Assay timing is not optimal. | Measure ALP activity at multiple time points (e.g., day 7, 14, and 21) as the peak of activity can vary.[10] | |
| Reduced mineralization (Alizarin Red S staining) despite normal ALP activity. | High strontium concentrations can directly inhibit the mineralization process. | Strontium at concentrations as low as 0.1 mM has been shown to inhibit mineralization in vitro.[11] Consider using a lower concentration range if mineralization is the primary endpoint. |
| Insufficient incubation time for mineralization. | Mineralization is a late-stage marker of osteogenesis; ensure that cultures are maintained for a sufficient period (e.g., 21-28 days). | |
| pH of the Alizarin Red S staining solution is incorrect. | The pH of the staining solution is critical and should be between 4.1 and 4.3 for optimal results.[12] |
Data Presentation
Table 1: Dose-Dependent Effects of Strontium Compounds on Cell Viability and Apoptosis
| Cell Type | Strontium Compound | Concentration | Effect on Cell Viability/Apoptosis | Reference |
| Human Adipose-Derived Stem Cells | Strontium | 1000–3000 μM | Promoted apoptosis | [1] |
| Human Breast Carcinoma (MCF-7) | Strontium-89 | 3330 kBq/mL | Increased apoptosis, peaking at 72 hours | [2] |
| Cementoblasts | Strontium ions | 200 μM | Reduced cell viability to ~35% of control | [13] |
Table 2: Dose-Dependent Effects of Strontium Compounds on Osteogenic Differentiation
| Cell Type | Strontium Compound | Concentration | Effect on Osteogenic Markers | Reference |
| Human Adipose-Derived Stem Cells | Strontium | 25–500 μM | Promoted osteogenic differentiation (increased ALP activity, calcium deposition, and osteogenic gene expression) | [1] |
| Human Adipose-Derived Stem Cells | Strontium | 1000–3000 μM | Inhibited osteogenic differentiation | [1] |
| Human Preadipocytes | Strontium Chloride | 100 μM | Promoted cell proliferation | [14] |
| Human Preadipocytes | Strontium Chloride | 400 μM | Increased ALP activity | [14][15] |
| Primary Rat Osteoblasts | Strontium Ranelate | 0.1 mM | Near-total blockade of mineralization | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of ALP, an early marker of osteogenic differentiation.
-
Cell Culture and Lysis: Culture cells under osteogenic conditions with or without this compound for the desired duration. Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Preparation: Prepare a solution of p-nitrophenyl phosphate (pNPP) in a suitable buffer (e.g., 1 M diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).
-
Enzymatic Reaction: Add the cell lysate to the pNPP solution in a 96-well plate. Incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 3 M NaOH.
-
Measurement: Read the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
This method is used to visualize and quantify calcium deposition, a late marker of osteogenic differentiation.
-
Cell Culture: Culture cells in osteogenic medium with or without this compound for 21-28 days.
-
Fixation: Wash the cells with PBS and fix with 10% buffered formalin for 15 minutes at room temperature.[21]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[12][21]
-
Washing: Wash extensively with deionized water to remove excess stain.
-
Qualitative Analysis: Visualize the red-orange mineralized nodules under a microscope.
-
Quantitative Analysis: For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.[22]
Western Blot for p-ERK1/2 and Bcl-2/Bax
This protocol allows for the analysis of key proteins in the ERK signaling and apoptosis pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Signaling pathway of high-dose strontium-induced apoptosis.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Study on Apoptosis Induced by Strontium-89 in Human Breast Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIOXIDANTS REDUCE CONSEQUENCES OF RADIATION EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Diet Supplementation Starting 24 Hours after Exposure Reduces Radiation Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. benchchem.com [benchchem.com]
- 10. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 13. Strontium Promotes Cementoblasts Differentiation through Inhibiting Sclerostin Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 22. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Adjusting for Strontium's Effect on DEXA Scan Accuracy
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and correcting for the influence of strontium on Dual-Energy X-ray Absorptiometry (DEXA) scan results.
Frequently Asked Questions (FAQs)
Q1: Why does strontium interfere with DEXA scan accuracy?
A1: Strontium interferes with DEXA scan accuracy due to its higher atomic number (Z=38) compared to calcium (Z=20).[1] Because of this, strontium attenuates X-rays more strongly than the same amount of calcium.[1][2] DEXA scanners interpret this increased attenuation as a higher bone mineral content (BMC), leading to an artificially inflated or overestimated Bone Mineral Density (BMD) value.[1][2][3]
Q2: How significant is the overestimation of BMD caused by strontium?
A2: The overestimation is directly proportional to the amount of strontium incorporated into the bone.[4] In vitro studies have established a reliable adjustment factor: for every 1% molar substitution of calcium with strontium (i.e., a 1% Sr/[Ca+Sr] ratio), the measured BMD is overestimated by approximately 10%.[4][5] This "strontium ratio" (the percentage overestimation of BMD divided by the molar percentage of strontium) can vary slightly depending on the specific DEXA machine manufacturer due to differences in their X-ray energy spectrums.[6]
Q3: Is the correction factor for strontium universal across all DEXA systems?
A3: While a general adjustment factor of a 10% overestimation for every 1% molar strontium substitution is widely cited and applicable across many instruments, there are minor variations between manufacturers.[2][4] Theoretical and experimental studies have shown slightly different "strontium ratios" for various systems.[2][6] For the highest precision, manufacturer-specific correction factors should be considered if available.[6]
Q4: How can I determine the bone strontium content in my experimental subjects to apply a correction?
A4: Accurately determining bone strontium content (BSC) is the most challenging aspect of the correction process.[5] The most precise method is through bone biopsy, typically from the iliac crest, followed by analysis to measure the strontium concentration.[5] However, this is an invasive procedure. Non-invasive methods are still largely experimental, but some research has explored using techniques like in vivo X-ray fluorescence (XRF) or exploiting the differential effects of strontium on various DEXA systems to estimate BSC.[3][6]
Troubleshooting Guides
Issue: My DEXA-measured BMD in strontium-treated subjects seems artificially high.
Cause: This is the expected effect due to the higher X-ray attenuation of strontium compared to calcium.[1][2]
Solution:
-
Quantify Strontium Content: The primary step is to determine the molar percentage of strontium that has replaced calcium in the bone at the measurement site. This is ideally done via bone biopsy and subsequent analysis.[5]
-
Apply Correction Factor: Use the established linear relationship to correct the measured BMD. The most commonly used correction is to reduce the measured BMD by 10% for each 1 mol% of strontium substitution.[4][5]
-
Consider Site-Specificity: Be aware that strontium distribution may not be uniform throughout the skeleton. Correction factors may need to be adjusted based on the ratio of strontium content at the DEXA measurement site (e.g., spine) versus the biopsy site (e.g., iliac crest), a ratio that has been investigated in animal studies.[5]
Issue: I do not have access to bone biopsies. How can I estimate the true BMD?
Cause: Lack of direct bone strontium content measurement prevents the application of a precise correction formula.
Solution:
-
Phantom Studies: Conduct in vitro phantom studies specific to your DEXA instrument. This allows you to create a calibration curve that correlates known strontium concentrations with the degree of BMD overestimation.
-
Literature-Based Estimation: For preclinical studies involving strontium-based compounds like strontium ranelate, you can refer to published data on typical bone strontium uptake levels after specific treatment durations and dosages to make an informed estimate.[5] Be aware that this introduces a higher degree of uncertainty.[5]
-
Focus on Relative Change: If an absolute corrected BMD cannot be determined, focus on the change in BMD over time. While the absolute numbers will be inflated, a consistent increase after applying a literature-derived correction factor can still indicate a therapeutic effect beyond the measurement artifact.
Data Presentation
Table 1: BMD Overestimation by Strontium Molar Substitution
This table summarizes the linear relationship between the molar percentage of strontium in bone mineral and the resulting overestimation in DEXA-measured BMD, based on a widely accepted conversion factor.[3][4][5]
| Molar % Strontium Substitution (Sr/[Sr+Ca]) | Corresponding % Overestimation in Measured BMD |
| 0.5% | 5% |
| 1.0% | 10% |
| 1.5% | 15% |
| 2.0% | 20% |
| 2.5% | 25% |
| 3.0% | 30% |
Table 2: Manufacturer-Specific Strontium Ratios
The "Strontium Ratio" is defined as the (% BMD Overestimation) / (molar % Sr substitution). While a ratio of 10 is a common approximation, values can differ slightly by manufacturer.[2][6][7]
| DEXA System Manufacturer/Model | Theoretical Strontium Ratio | Experimental Strontium Ratio |
| Hologic Discovery / QDR4500 | 10.8 - 11.0 | 11.2 |
| GE-Lunar DPX / Prodigy | 10.0 | 9.9 |
| Hologic QDR1000 / QDR2000 | 10.4 | N/A |
| Osteometer DTX200 / Dexacare G4 (pDXA) | 8.5 - 9.0 | 6.3 |
| Demetech Calscan (pDXA) | 9.1 | 8.6 |
Experimental Protocols
Protocol: In Vitro Phantom Study for DEXA Correction Factor Determination
This protocol outlines the steps to experimentally determine the strontium-induced error on your specific DEXA machine.
Objective: To create a calibration curve to correct for BMD overestimation due to known strontium concentrations.
Materials:
-
Calcium hydroxyapatite (CaHA) powder
-
Strontium hydroxyapatite (SrHA) or other strontium-containing compounds (e.g., strontium hydrogen-phosphate)[6]
-
Phantom dishes or molds of a fixed diameter (e.g., 4.5 cm)[4]
-
Water bath to simulate soft tissue
-
Precision scale
-
DEXA scanner
Methodology:
-
Prepare Mineral Mixtures: Create a series of mineral powder mixtures with varying molar ratios of strontium to calcium (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.5%).[4] Ensure the total concentration of divalent cations remains constant.
-
Phantom Creation:
-
For each mixture, weigh a precise amount and place it into a phantom dish.
-
The amount should be calculated to achieve an areal density similar to the anatomical site of interest (e.g., 0.7-1.1 g/cm² for human vertebrae).[4]
-
Alternatively, homogeneously mix the powders with a medium like porcine gelatin to create solid, bone-mimicking phantoms.[8]
-
-
DEXA Scanning:
-
Place each phantom individually in a water bath to mimic the X-ray attenuation of soft tissue.
-
Scan each phantom using the standard clinical or research protocol for the anatomical region being modeled (e.g., lumbar spine scan mode).
-
Perform multiple scans for each phantom to assess precision.
-
-
Data Analysis:
-
Record the measured BMD for each phantom.
-
Plot the measured BMD (y-axis) against the known molar percentage of strontium (x-axis).
-
Perform a linear regression analysis on the data. The resulting slope will represent the overestimation of BMD per molar percent of strontium for your specific instrument and settings.[4] The relationship should be highly linear (r² > 0.99).[4]
-
Visualizations
Caption: Logical flow from strontium's atomic properties to BMD overestimation.
Caption: Workflow for correcting DEXA BMD measurements for strontium content.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of bone strontium on BMD measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Influence of strontium on bone mineral density and bone mineral content measurements by dual X-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The correction of BMD measurements for bone strontium content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of bone strontium on BMD is different for different manufacturers' DXA Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the effect of strontium, lead, and aluminum in bone on dual-energy x-ray absorptiometry and quantitative ultrasound measurements: A phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Dietary Calcium in Strontium Citrate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium citrate. The following information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for dietary calcium intake.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control for dietary calcium intake in this compound studies?
A1: Strontium and calcium share similar chemical properties and are absorbed in the gastrointestinal tract through common pathways.[1][2] High dietary calcium intake can competitively inhibit the absorption of strontium, potentially reducing its bioavailability and therapeutic efficacy.[1] Therefore, controlling for calcium intake is essential to ensure that the observed effects are attributable to this compound and not confounded by variable calcium levels.
Q2: What is the recommended daily calcium intake for participants in a this compound study?
A2: A typical recommendation for daily calcium intake is around 1200 mg for adults, which aligns with general recommendations for bone health.[3][4] It is also advised that single doses of calcium supplements should not exceed 500 mg, as this is the approximate maximum amount that the body can absorb at one time.[3]
Q3: How should the administration of this compound and calcium supplements be timed?
A3: To avoid competitive absorption, this compound and calcium supplements should be taken at different times. A common recommendation is to space the intake of strontium and calcium by at least 2 to 4 hours.[1][2] For instance, calcium supplements can be taken with meals during the day, and this compound can be administered at bedtime on an empty stomach.[5]
Q4: Does this compound supplementation make DEXA scan results for Bone Mineral Density (BMD) unreliable?
A4: Strontium has a higher atomic weight than calcium, which can lead to an overestimation of BMD when measured by dual-energy X-ray absorptiometry (DEXA).[6][7] For every 1% of strontium incorporated into the bone mineral, BMD may be overestimated by approximately 10%.[6] It is crucial to be aware of this potential artifact when interpreting DEXA results in individuals taking strontium supplements.
Q5: What are the main signaling pathways through which this compound exerts its effects on bone?
A5: Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), which is expressed on osteoblasts and osteoclasts.[6] Activation of the CaSR by strontium can trigger several downstream signaling pathways, including the phospholipase C (PLC)/inositol triphosphate (IP3) pathway and the Wnt/β-catenin pathway.[6] These pathways ultimately lead to increased osteoblast proliferation and differentiation and decreased osteoclast activity, resulting in a net increase in bone formation.
Troubleshooting Guides
Issue: Participant's dietary calcium intake is consistently above or below the target range.
Solution:
-
Re-education: Schedule a session with the participant to review the dietary guidelines and the importance of adhering to the specified calcium intake.
-
Dietary Counseling: If the participant is struggling to meet the requirements, a registered dietitian can provide personalized meal plans and suggestions for calcium-rich foods or appropriate substitutions.
-
Supplement Adjustment: If dietary modification is not feasible, adjust the dosage of calcium supplements to help the participant reach the target daily intake.
-
Documentation: Meticulously document all dietary deviations and adjustments to account for potential variations in the final data analysis.
Issue: A participant is lactose intolerant or follows a vegan diet, making it difficult to achieve the recommended calcium intake from food.
Solution:
-
Alternative Food Sources: Provide a list of non-dairy, calcium-rich foods such as fortified plant-based milks (soy, almond, oat), tofu, fortified cereals, and dark leafy greens.
-
Appropriate Supplementation: Recommend a non-dairy-based calcium supplement, such as calcium citrate or calcium carbonate derived from plant sources.
-
Vitamin D Status: Ensure adequate vitamin D levels, as vitamin D is crucial for calcium absorption. Supplementation with vitamin D may be necessary.
Issue: Poor adherence to the timing of this compound and calcium supplementation.
Solution:
-
Clear Instructions: Provide a clear and simple schedule for the participant to follow, outlining the specific times for taking each supplement.
-
Reminders: Suggest the use of pillboxes, alarms, or mobile applications to help the participant remember to take their supplements at the correct times.
-
Flexibility: If the prescribed schedule conflicts with the participant's daily routine, work with them to create a more manageable plan.
Quantitative Data Summary
The following tables summarize key quantitative data from this compound studies.
Table 1: Recommended Dosages and Timing
| Supplement | Recommended Daily Dose | Timing of Administration |
| This compound | 680 mg elemental strontium | At least 2-4 hours apart from calcium intake, often at bedtime.[1][2] |
| Calcium | 1000-1200 mg | In divided doses (not exceeding 500 mg at once), with meals.[3][4] |
| Vitamin D | 800-1000 IU | Co-administered with calcium to enhance absorption. |
Table 2: Impact of this compound on Bone Mineral Density (BMD)
| Study | Duration | This compound Dose | Change in Lumbar Spine BMD | Change in Total Hip BMD |
| Case Report 1[6] | 1 year | 680 mg/day | +4.3% | +7.6% |
| Case Report 1[6] | 5 years | 680 mg/day | +6.5% | +12.0% |
| Case Report 2[6] | 2 years | 680 mg/day | +10.7% | +4.3% |
| STRATOS trial (Strontium Ranelate)[6] | 2 years | 2 g/day | Dose-dependent increase | Dose-dependent increase |
| SOTI trial (Strontium Ranelate)[7] | 3 years | 2 g/day | +14.4% | +8.3% |
Note: The STRATOS and SOTI trials used strontium ranelate, a different salt of strontium, but the elemental strontium dose is comparable to that in many this compound studies.
Experimental Protocols
Protocol 1: Assessment of Dietary Calcium Intake
This protocol outlines the steps for assessing dietary calcium intake in study participants.
-
Initial Screening:
-
Administer a validated food frequency questionnaire (FFQ) to estimate the participant's habitual calcium intake over the past year.[8]
-
Use the FFQ results to identify individuals who may have difficulty adhering to the study's dietary requirements.
-
-
Baseline Assessment:
-
Prior to the intervention, instruct participants to complete a 3-day food diary.
-
Provide detailed instructions on how to record all food and beverages consumed, including portion sizes.
-
Analyze the food diaries using nutritional analysis software to determine the average daily calcium intake.
-
-
Ongoing Monitoring:
-
At regular intervals throughout the study (e.g., monthly), conduct a 24-hour dietary recall with each participant.[8]
-
This can be done via phone or in person by a trained researcher or dietitian.
-
Use the data from the 24-hour recalls to monitor adherence to the dietary guidelines and identify any need for intervention.
-
Protocol 2: Dietary Intervention and Control
This protocol describes how to implement a controlled dietary intervention.
-
Participant Education:
-
Provide all participants with comprehensive written and verbal information about the dietary requirements of the study.
-
Include a list of calcium-rich foods to either encourage or limit, depending on the study design.
-
-
Control Group:
-
The control group should receive a placebo that is identical in appearance, taste, and smell to the this compound supplement.
-
The control group should also follow the same dietary calcium guidelines as the intervention group.
-
-
Intervention Group:
-
The intervention group will receive the this compound supplement at the specified dose.
-
Both groups will receive calcium and vitamin D supplements to ensure a standardized intake.
-
-
Monitoring and Follow-up:
-
Regularly follow up with participants to address any questions or concerns they may have about the diet or supplements.
-
Collect and analyze dietary data as described in Protocol 1.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the action of strontium and calcium on bone cells.
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Wnt/β-catenin Signaling Pathway and Strontium Interaction.
References
- 1. examine.com [examine.com]
- 2. inspire.com [inspire.com]
- 3. Calcium and calcium supplements: Achieving the right balance - Mayo Clinic [mayoclinic.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. blog.algaecal.com [blog.algaecal.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of tools used to measure calcium and/or dairy consumption in adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Strontium Citrate and Strontium Chloride on Bone Health
In the landscape of therapeutic agents for osteoporosis and bone health, strontium salts have garnered significant attention for their dual-action mechanism, which involves both stimulating bone formation and reducing bone resorption.[1][2] Among the various forms, strontium ranelate has been extensively studied in clinical trials. However, with its limited availability in some regions, including the United States, attention has shifted towards other forms like strontium citrate and strontium chloride, which are often available as dietary supplements.[3][4] This guide provides a comparative overview of this compound and strontium chloride, focusing on their effects on bone health based on available scientific evidence.
Mechanism of Action of Strontium on Bone Metabolism
Strontium's beneficial effects on bone are attributed to its ability to mimic calcium and interact with the calcium-sensing receptor (CaSR) on bone cells.[1][5] This interaction triggers a cascade of downstream signaling pathways that ultimately modulate the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
The primary mechanisms include:
-
Stimulation of Osteoblast Activity: Strontium promotes the proliferation and differentiation of pre-osteoblasts into mature osteoblasts. It also enhances the synthesis of bone matrix proteins like collagen.[1][6]
-
Inhibition of Osteoclast Activity: Strontium inhibits the differentiation of osteoclast precursors and induces apoptosis (programmed cell death) in mature osteoclasts, thereby reducing bone resorption.[1][7]
-
Modulation of Key Signaling Pathways: Strontium's activation of the CaSR influences several signaling pathways, including the Wnt/β-catenin pathway, which is crucial for osteoblastogenesis, and the RANKL/OPG pathway, a key regulator of osteoclast formation and activity.[5] Strontium has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), shifting the balance towards reduced bone resorption.[1][5]
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. articflex.com [articflex.com]
- 5. researchgate.net [researchgate.net]
- 6. Strontium chloride improves bone mass by affecting the gut microbiota in young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
A Comparative Guide to Strontium Citrate and Bisphosphonates in Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of strontium citrate and bisphosphonates in preclinical and clinical osteoporosis models. While extensive data exists for the anti-resorptive effects of bisphosphonates and the dual action of strontium ranelate, direct comparative studies between this compound and bisphosphonates are limited. This document synthesizes the available evidence to facilitate an informed understanding of their respective mechanisms and performance.
Mechanism of Action: A Fundamental Divergence
Strontium salts and bisphosphonates exhibit distinct mechanisms of action at the cellular and molecular level, influencing bone remodeling in fundamentally different ways.
Strontium: Strontium, particularly in the form of ranelate, is considered to have a dual mode of action, meaning it simultaneously stimulates bone formation and reduces bone resorption.[1][2] this compound is believed to deliver elemental strontium to the bone in a similar manner to strontium ranelate.[3] The proposed mechanisms involve:
-
Stimulation of Osteoblasts: Strontium promotes the differentiation and proliferation of osteoblasts, the cells responsible for forming new bone.[2] It is thought to activate the calcium-sensing receptor (CaSR), leading to the activation of downstream signaling pathways such as Wnt/β-catenin and MAPK/ERK, which are crucial for osteoblastogenesis.[2][4][5]
-
Inhibition of Osteoclasts: Strontium also modestly inhibits the activity and promotes the apoptosis (programmed cell death) of osteoclasts, the cells that break down bone tissue.[1][2] This effect is also partially mediated through the CaSR and involves the regulation of the OPG/RANKL signaling pathway, a key regulator of osteoclast formation and function.[4][5]
Bisphosphonates: Bisphosphonates are potent anti-resorptive agents that primarily target osteoclasts.[6][7][8] Their mechanism is centered on the inhibition of bone resorption:
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates, the most commonly used class, inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts.[6][7][9]
-
Disruption of Osteoclast Function: The inhibition of FPPS prevents the synthesis of crucial lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) that are necessary for the post-translational modification (prenylation) of small GTPase signaling proteins.[9] This disruption interferes with osteoclast attachment to the bone surface, cytoskeletal organization, and survival, ultimately leading to apoptosis.[7][8]
Signaling Pathways
The distinct mechanisms of action of strontium and bisphosphonates are governed by their interaction with different cellular signaling pathways.
// Nodes Strontium [label="Strontium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaSR [label="Calcium-Sensing\nReceptor (CaSR)", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Pathway [label="Wnt/β-catenin\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK_Pathway [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast [label="Osteoblast\nProliferation &\nDifferentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Formation [label="Increased Bone\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; OPG [label="OPG\nProduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; RANKL [label="RANKL\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osteoclast [label="Osteoclast\nDifferentiation &\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="Decreased Bone\nResorption", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Strontium -> CaSR [label="Activates"]; CaSR -> Wnt_Pathway [label="Stimulates"]; CaSR -> MAPK_ERK_Pathway [label="Stimulates"]; Wnt_Pathway -> Osteoblast; MAPK_ERK_Pathway -> Osteoblast; Osteoblast -> Bone_Formation; CaSR -> OPG [label="Increases"]; CaSR -> RANKL [label="Decreases"]; OPG -> Osteoclast [label="Inhibits"]; RANKL -> Osteoclast [label="Promotes"]; Osteoclast -> Bone_Resorption [dir=back]; } .enddot Caption: Strontium's dual-action signaling cascade.
// Nodes Bisphosphonates [label="Nitrogen-Containing\nBisphosphonates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclast_Uptake [label="Uptake by\nOsteoclasts", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate_Pathway [label="Mevalonate\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prenylation [label="Protein\nPrenylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTPases [label="Small GTPases\n(e.g., Ras, Rho, Rab)", fillcolor="#FBBC05", fontcolor="#202124"]; Osteoclast_Function [label="Osteoclast\nFunction &\nSurvival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="Decreased Bone\nResorption", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Bisphosphonates -> Osteoclast_Uptake; Osteoclast_Uptake -> Mevalonate_Pathway; Mevalonate_Pathway -> FPPS; FPPS -> Prenylation [label="Inhibits", style=dashed, arrowhead=tee]; Prenylation -> GTPases [dir=back]; GTPases -> Osteoclast_Function [dir=back]; Osteoclast_Function -> Bone_Resorption [dir=back]; } .enddot Caption: Bisphosphonate's anti-resorptive mechanism.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies. It is important to note that most high-quality clinical data for strontium is for the ranelate form. Data for this compound is primarily from preclinical models and small-scale human observations.
Table 1: Effects on Bone Mineral Density (BMD)
| Treatment | Model/Study | Site | Duration | BMD Change | Citation |
| This compound | Ovariectomized Mice | Trabecular Bone | 16 weeks | +16.5% vs. OVX control | [10] |
| Ovariectomized Mice | Cortical Bone | 16 weeks | Significant increase vs. OVX control | [10] | |
| Strontium Ranelate | Postmenopausal Women (TROPOS) | Femoral Neck | 3 years | +8.2% vs. placebo | [11][12] |
| Postmenopausal Women (TROPOS) | Total Hip | 3 years | +9.8% vs. placebo | [11][12] | |
| Postmenopausal Women (SOTI) | Lumbar Spine | 3 years | +14.4% vs. placebo | [13] | |
| Alendronate | Postmenopausal Women | Lumbar Spine | 3 years | +5-7% | [6] |
| Postmenopausal Women | Femoral Neck | 3 years | +1.6-5% | [6] | |
| Head-to-Head: Sr Ranelate vs. Alendronate | Postmenopausal Women (Rizzoli et al.) | Lumbar Spine | 1 year | +5.7% vs. +5.1% (no significant difference) | [3][14] |
| Postmenopausal Women (Rizzoli et al.) | Total Hip | 1 year | +3.3% vs. +2.2% (no significant difference) | [3][14] |
Table 2: Effects on Fracture Risk
| Treatment | Study | Fracture Type | Duration | Relative Risk Reduction (RRR) | Citation |
| Strontium Ranelate | SOTI | New Vertebral | 3 years | 41% vs. placebo | [15] |
| TROPOS | Non-vertebral | 3 years | 16% vs. placebo | [11][12] | |
| TROPOS (high-risk subgroup) | Hip | 3 years | 36% vs. placebo | [11][12] | |
| Alendronate | Multiple Clinical Trials | Vertebral | >1 year | 60-70% | [6] |
| Multiple Clinical Trials | Non-vertebral | >1 year | 20-30% | [6] | |
| Multiple Clinical Trials | Hip | >1 year | 40-50% | [6] |
Note: Direct comparative fracture data for this compound versus bisphosphonates from large-scale trials is not available.
Table 3: Effects on Bone Turnover Markers
| Treatment | Model/Study | Formation Marker (e.g., P1NP, BSAP) | Resorption Marker (e.g., CTX, NTX) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Strontium Ranelate | Postmenopausal Women (SOTI) | - | ↓ 12.2% (serum CTX) at 3 months |[16] | | | Postmenopausal Women (STRATOS) | - | ↓ 20.2% (urinary NTX) at 1 year |[16] | | Alendronate | Early Postmenopausal Women | ↓ 29.45% (BSAP) at 3 months | ↓ 30.49% (Dpd) at 3 months |[17] | | | Postmenopausal Women | Significant decrease | Significant decrease |[18][19] | | Head-to-Head: Sr Ranelate vs. Alendronate | Postmenopausal Women (Rizzoli et al.) | No significant change | Suppression with alendronate |[3][5][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of protocols from key cited studies.
Preclinical Ovariectomized (OVX) Mouse Model (Strontium Salts Comparison)
-
Animal Model: 7-week-old female SWISS mice. A subset underwent ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, a common model for postmenopausal osteoporosis. A sham group received a similar surgery without ovary removal.[6][10]
-
Treatment Groups: OVX mice were randomized to receive:
-
Key Endpoints:
-
Bone Mineral Density (BMD): Assessed by micro-computed tomography (micro-CT) of the trabecular and cortical bone of the femur.[6][10]
-
Bone Microarchitecture: Micro-CT analysis of parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).[6][10]
-
Elemental Analysis: Determination of whole-bone strontium, calcium, and phosphorus content.[6][10]
-
// Nodes Animal_Selection [label="Animal Selection\n(e.g., Female SWISS Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; OVX_Surgery [label="Ovariectomy (OVX)\nor Sham Surgery", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization to\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Administration\n(e.g., this compound, Bisphosphonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Micro_CT [label="Micro-CT:\nBMD & Microarchitecture", fillcolor="#F1F3F4", fontcolor="#202124"]; Histomorphometry [label="Bone Histomorphometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Biomechanical_Testing [label="Biomechanical Testing", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nComparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Selection -> OVX_Surgery; OVX_Surgery -> Randomization; Randomization -> Treatment; Treatment -> Endpoint_Analysis; Endpoint_Analysis -> Micro_CT; Endpoint_Analysis -> Histomorphometry; Endpoint_Analysis -> Biomechanical_Testing; Micro_CT -> Data_Analysis; Histomorphometry -> Data_Analysis; Biomechanical_Testing -> Data_Analysis; } .enddot Caption: A typical preclinical experimental workflow.
Clinical Trials: SOTI and TROPOS (Strontium Ranelate)
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter phase 3 trials.[9][11][12][20]
-
Participant Population:
-
Intervention: 2 g/day of strontium ranelate or placebo. All participants also received calcium and vitamin D supplementation.[9][11][12][20]
-
Duration: Main statistical analysis after 3 years of treatment, with a total study duration of 5 years.[9][11][12][20]
-
Primary Endpoints:
-
Secondary Endpoints: BMD at the lumbar spine and hip, bone turnover markers, and safety.[11][12][20]
Head-to-Head Clinical Trial: Strontium Ranelate vs. Alendronate (Rizzoli et al.)
-
Study Design: A 2-year, double-blind, randomized controlled trial.[3][5][14][15]
-
Participant Population: 88 postmenopausal women with osteoporosis.[3][5][14][15]
-
Intervention:
-
Primary Endpoint: Changes in bone microstructure assessed by high-resolution peripheral quantitative computed tomography (HR-pQCT).[3][14][15]
-
Secondary Endpoints: Areal BMD at the lumbar spine and hip, and bone turnover markers.[3][5][14][15]
Summary and Conclusion
Bisphosphonates are well-established as potent inhibitors of bone resorption, with extensive clinical data demonstrating their efficacy in increasing BMD and reducing fracture risk.[6] Their mechanism of action is highly specific to osteoclasts.
Strontium, primarily studied as strontium ranelate, exhibits a dual mechanism of action by both stimulating bone formation and inhibiting bone resorption.[1][2] Large-scale clinical trials have confirmed the anti-fracture efficacy of strontium ranelate.[12][15] Head-to-head studies with alendronate suggest that while both drugs increase BMD, strontium ranelate may have a more favorable effect on bone microstructure, particularly cortical thickness.[3][14][21]
The available data on this compound is more limited. Preclinical studies in ovariectomized mice indicate that this compound can increase bone mineral density, although its effect may be less pronounced compared to strontium ranelate.[6][10] There is a notable absence of large, well-controlled clinical trials directly comparing the efficacy of this compound with bisphosphonates. Therefore, while this compound is available as a nutritional supplement, its relative efficacy in osteoporosis treatment compared to established pharmaceutical agents like bisphosphonates remains to be definitively established through rigorous clinical investigation.
Future research should focus on direct, head-to-head comparative studies of this compound and bisphosphonates in well-defined osteoporosis models to provide a clearer understanding of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis | Semantic Scholar [semanticscholar.org]
- 8. Influence of bisphosphonates on alveolar bone density: a histomorphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of strontium ranelate and alendronate on bone microstructure in women with osteoporosis. Results of a 2-year study. [sonar.ch]
- 16. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of alendronate on bone turnover markers in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of alendronate on bone turnover and bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Servier: First Head-To-Head Study Shows That Protelos(R) (Strontium Ranelate) Builds Better Bone Than Bisphosphonate - BioSpace [biospace.com]
Unveiling the Anabolic Potential of Strontium Citrate: A Comparative Guide for Preclinical Research
For researchers and scientists at the forefront of bone biology and drug development, identifying novel anabolic agents to combat bone loss is a paramount objective. Strontium citrate, a nutritional supplement, has garnered interest for its potential to stimulate bone formation. This guide provides an objective comparison of this compound's anabolic effects with the well-studied strontium ranelate in preclinical models, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Efficacy of Strontium Salts on Bone Anabolic Parameters
Preclinical evidence, primarily from rodent models of postmenopausal osteoporosis, suggests that while this compound exhibits anabolic properties, its effects may be less pronounced compared to strontium ranelate. A key study in ovariectomized (OVX) mice provides a head-to-head comparison of this compound, strontium ranelate, and strontium chloride.[1][2]
| Bone Parameter | This compound (OVX + SrC) | Strontium Ranelate (OVX + SrR) | Control (OVX) |
| Trabecular Bone | |||
| Bone Mineral Density (TMD) (g/cm³) | 0.57 (weaker effect)[1][2] | 0.68 (stronger effect)[1] | 0.49[1] |
| Bone Volume Fraction (BV/TV) (%) | Modest Increase[1] | Significant Increase[1] | Baseline |
| Trabecular Number (Tb.N) (1/mm) | Limited Impact[1] | Significant Increase[1] | Baseline |
| Trabecular Thickness (Tb.Th) (mm) | Limited Impact[1] | Significant Increase[1] | Baseline |
| Cortical Bone | |||
| Bone Mineral Density (TMD) (g/cm³) | 1.02 (weaker effect)[1] | 1.05 (stronger effect)[1] | 0.98[1] |
| Cortical Thickness (Ct.Th) (mm) | Limited Impact[1] | Modest Increase[1] | Baseline |
Table 1: Comparative effects of this compound and strontium ranelate on bone microarchitecture in ovariectomized mice. Data synthesized from a 16-week study where animals received equivalent molar amounts of strontium.[1][2]
Another study in rats suggested that strontium from citrate salts is incorporated into bone as effectively as strontium from ranelate salts, indicating that the delivery of strontium to the bone may be comparable between the two forms.[3][4][5] However, the resulting anabolic effect on bone structure appears to differ, as highlighted in the mouse study.[1][2]
Mechanistic Insights: Signaling Pathways Activated by Strontium
The anabolic effects of strontium are largely attributed to its ability to modulate key signaling pathways in bone cells, primarily through the Calcium-Sensing Receptor (CaSR) and the Wnt/β-catenin pathway.[6][7][8][9][10][11][12][13][14] Strontium, acting as an agonist for the CaSR, initiates a cascade of intracellular events that promote osteoblast proliferation, differentiation, and survival.[6][7][8][11] Activation of the CaSR by strontium can lead to the downstream activation of the Wnt/β-catenin signaling pathway, a critical regulator of bone formation.[9][10][12][13][14]
Caption: Signaling pathways activated by strontium to promote bone formation.
Experimental Protocols for Preclinical Assessment
To facilitate reproducible research, this section outlines key experimental protocols used to evaluate the anabolic effects of this compound in preclinical models.
Ovariectomized (OVX) Rodent Model of Osteoporosis
The OVX model is a widely accepted preclinical representation of postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, leading to bone loss. Sham-operated animals serve as controls.[1][2][15][16]
-
Treatment: Administration of this compound, strontium ranelate, or vehicle (e.g., distilled water) is typically initiated a few weeks post-surgery and continues for a defined period (e.g., 16 weeks).[1][2]
Micro-Computed Tomography (µCT) Analysis
µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.
-
Sample Preparation: Femora or vertebrae are dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde.[17][18]
-
Scanning Parameters:
-
Data Analysis:
-
Region of Interest (ROI): A standardized region in the trabecular (metaphysis) and cortical (diaphysis) bone is selected for analysis.
-
Parameters Measured: Bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).[19]
-
Caption: General workflow for micro-CT analysis of rodent bones.
Bone Histomorphometry
Histomorphometry provides quantitative information on cellular activity and bone turnover.
-
Sample Preparation: Bones are embedded in a hard resin (e.g., methyl methacrylate) without decalcification.[20] Sections of 5-10 µm thickness are cut using a microtome.[20]
-
Staining:
-
Dynamic Histomorphometry:
-
Fluorescent Labeling: Sequential intraperitoneal injections of fluorochromes (e.g., calcein and alizarin red) are administered at specific time points before sacrifice. These labels incorporate into newly formed bone.[20][21]
-
Parameters Measured: Mineral apposition rate (MAR), mineralizing surface per bone surface (MS/BS), and bone formation rate (BFR/BS).[20]
-
-
Static Histomorphometry:
-
Parameters Measured: Osteoblast surface per bone surface (Ob.S/BS) and osteoclast surface per bone surface (Oc.S/BS).[20]
-
Biochemical Markers of Bone Formation
Serum levels of specific proteins can serve as indicators of bone formation activity.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated and stored at -80°C.
-
Markers:
-
Alkaline Phosphatase (ALP): A widely used marker of osteoblast activity.[22]
-
Osteocalcin (OCN): A protein secreted by osteoblasts that is involved in bone mineralization.[22][23]
-
Procollagen type I N-terminal propeptide (P1NP): A sensitive and specific marker of type I collagen synthesis, the main organic component of bone.[24]
-
-
Analysis: Enzyme-linked immunosorbent assays (ELISAs) are typically used to quantify the serum concentrations of these markers.
Conclusion
Preclinical data indicate that this compound possesses anabolic properties, though it may be a less potent bone-forming agent than strontium ranelate. The underlying mechanism of action for strontium involves the activation of the Calcium-Sensing Receptor and subsequent modulation of the Wnt/β-catenin signaling pathway, leading to enhanced osteoblast function. For researchers investigating the potential of this compound, the experimental protocols outlined in this guide provide a framework for conducting rigorous and comparable preclinical studies. Further research is warranted to fully elucidate the anabolic efficacy and long-term safety of this compound for the potential prevention and treatment of osteoporosis.
References
- 1. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 5. Item - Accumulation of Bone Strontium Measured by In Vivo XRF in Rats Supplemented with this compound and Strontium Ranelate - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of strontium on calcium metabolism in rats. II. Strontium prevents the increased rate of bone turnover in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 17. Micro-CT analysis of mouse femurs [bio-protocol.org]
- 18. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Bone histomorphometry [bio-protocol.org]
- 21. Histology and Bone Histomorphometry. [bio-protocol.org]
- 22. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ccjm.org [ccjm.org]
- 24. idim.com.ar [idim.com.ar]
Unraveling the Impact of Strontium Salts on Osteoclast Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different strontium salts on bone cell fate is critical for the development of novel osteoporosis therapies. This guide provides a comparative analysis of strontium ranelate, strontium chloride, and strontium citrate, focusing on their impact on osteoclast apoptosis, the programmed cell death of bone-resorbing cells.
While strontium, in various forms, is known to modulate bone metabolism by promoting bone formation and inhibiting bone resorption, the specific efficacy of different strontium salts in inducing osteoclast apoptosis can vary. This guide synthesizes available experimental data to illuminate these differences and provides detailed experimental protocols for key assays in this field of research.
Comparative Analysis of Strontium Salts on Osteoclast Viability
Direct comparative studies quantifying the apoptotic effects of strontium ranelate, strontium chloride, and this compound on osteoclasts are limited. However, existing research on their impact on osteoclast numbers and function provides valuable insights into their relative potency.
| Strontium Salt | Concentration | Effect on Osteoclast Numbers/Viability | Key Findings |
| Strontium Ranelate | 1 mM | ~50% inhibition of multinucleated osteoclast formation[1] | Demonstrates a significant dose-dependent reduction in osteoclast formation.[1] |
| Strontium Chloride | 1 mM | ~30% inhibition of multinucleated osteoclast formation[1] | Shows a notable, albeit slightly less potent, effect on reducing osteoclast numbers compared to strontium ranelate at the same concentration.[1] |
| This compound | Not specified in direct apoptosis assays | Weakest effect on increasing bone mineral density in an animal model compared to ranelate and chloride salts.[2][3] | While not a direct measure of apoptosis, this suggests a potentially lower overall impact on bone metabolism, which may include a lesser effect on osteoclast apoptosis. |
Note: The data presented for strontium ranelate and strontium chloride are based on the reduction of osteoclast numbers, which is a strong indicator of increased apoptosis or inhibited differentiation. The information for this compound is inferred from broader effects on bone health, highlighting the need for direct comparative studies on osteoclast apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following are generalized protocols for key experiments used to assess osteoclast apoptosis.
Osteoclast Culture and Treatment
-
Cell Source: Primary bone marrow macrophages (BMMs) are isolated from the long bones of mice or rats.
-
Differentiation: BMMs are cultured in α-MEM supplemented with 10% fetal bovine serum, M-CSF (Macrophage Colony-Stimulating Factor), and RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce differentiation into mature osteoclasts.
-
Treatment: Mature osteoclasts are then treated with varying concentrations of strontium ranelate, strontium chloride, or this compound for a predetermined duration (e.g., 24-48 hours) to assess the effects on apoptosis.
Annexin V Staining for Early Apoptosis Detection
This method identifies the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Preparation: Following treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V is added and incubated in the dark. Propidium iodide (PI) is often co-stained to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: Stained cells are analyzed by flow cytometry.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Treated osteoclasts are lysed to release cellular contents.
-
Assay: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Quantification: The cleavage of the substrate by active caspase-3 is measured using a spectrophotometer or fluorometer. The results are normalized to the total protein concentration of the lysate.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Treated osteoclasts are fixed and permeabilized to allow entry of the labeling reagents.
-
Labeling: The cells are incubated with a reaction mixture containing TdT (terminal deoxynucleotidyl transferase) and BrdUTP or a fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label is detected by fluorescence microscopy or flow cytometry.
Signaling Pathways in Strontium-Induced Osteoclast Apoptosis
Strontium salts, primarily studied through strontium ranelate, are understood to induce osteoclast apoptosis by activating specific signaling cascades.
References
- 1. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Citrate vs. Calcium Supplements: A Comparative Guide to Increasing Bone Mass
For Researchers, Scientists, and Drug Development Professionals
The quest for effective interventions to combat bone loss and enhance bone mass has led to the widespread use of dietary supplements, with strontium citrate and calcium being two prominent options. This guide provides an objective, data-driven comparison of these two supplements, focusing on their mechanisms of action, supporting experimental data, and the methodologies employed in their evaluation.
Executive Summary
Both this compound and calcium supplements aim to improve bone health, but they achieve this through distinct molecular pathways. Calcium, a fundamental component of bone mineral, primarily acts by providing the raw material for bone formation and reducing bone resorption through hormonal regulation. Strontium, a trace element with chemical similarities to calcium, appears to exert a dual effect: modestly stimulating bone formation while simultaneously reducing bone resorption.
Direct head-to-head clinical trials comparing this compound and calcium supplements are notably absent in the current body of scientific literature. Much of the robust clinical data for strontium pertains to strontium ranelate, a prescription medication, rather than the commercially available this compound. A significant consideration in evaluating strontium's efficacy is its higher atomic weight compared to calcium, which leads to an overestimation of bone mineral density (BMD) in Dual-Energy X-ray Absorptiometry (DXA) scans. This artifact necessitates a correction factor for accurate interpretation of results.
This guide synthesizes the available evidence for both supplements, presenting quantitative data in comparative tables, detailing experimental protocols, and visualizing the underlying signaling pathways to facilitate a comprehensive understanding for research and development professionals.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies on the effects of this compound and calcium supplements on bone mineral density and bone turnover markers. It is crucial to note the limitations of comparing these values directly due to the different study designs and the aforementioned DEXA artifact for strontium.
Table 1: Change in Bone Mineral Density (BMD)
| Supplement | Study Population | Dosage | Duration | Site | Mean BMD Change (%) | Citation(s) |
| This compound | Postmenopausal women with osteoporosis (case series, n=3) | 680 mg/day elemental strontium | 2-5 years | Lumbar Spine | +4.3% to +10.7% (uncorrected) | [1] |
| Total Hip | +4.3% to +12% (uncorrected) | [1] | ||||
| Calcium (+ Vitamin D) | Postmenopausal women | 500 mg calcium + 700 IU vitamin D3/day | 3 years | Femoral Neck | +0.50% | |
| Spine | +2.12% | |||||
| Total Body | +0.06% | |||||
| Calcium Carbonate | Elderly women | ~1000 mg/day (total intake) | 2 years | Greater Trochanter | -1.5% (minimal loss) | |
| ~1633 mg/day (total intake) | Greater Trochanter | No loss | ||||
| Spine & Femoral Neck | Significant increase |
Note: this compound BMD changes are uncorrected for the DEXA scan artifact. Studies suggest an overestimation of 8.5% to 11.2% for every 1% of calcium substitution by strontium.
Table 2: Change in Bone Turnover Markers
| Supplement | Study Population | Dosage | Duration | Bone Formation Marker | Change | Bone Resorption Marker | Change | Citation(s) |
| Strontium Ranelate * | Postmenopausal women with osteoporosis | 2 g/day | 3 months | - | - | Serum CTX | -12.2% | |
| Calcium (+ Vitamin D) | Premenopausal women | 600 mg calcium + 400 IU vitamin D/day | 6 months | P1NP | ~ -20% | Serum CTX | ~ -30% | |
| Calcium Carbonate | Elderly women | ~1633 mg/day (total intake) | 2 years | Osteocalcin | No significant change | Urinary N-telopeptide | Suppressed during winter |
Data on this compound's effect on bone turnover markers from robust human trials is limited. Data from strontium ranelate studies are provided for context, as they share the same active ion.
Mechanisms of Action and Signaling Pathways
Strontium: A Dual-Action Modulator
Strontium's primary mechanism involves its interaction with the Calcium-Sensing Receptor (CaSR) on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[2] By activating the CaSR, strontium triggers downstream signaling cascades that ultimately lead to:
-
Increased Osteoblast Proliferation and Differentiation: Strontium stimulates the Wnt/β-catenin signaling pathway , a critical pathway in bone formation.[3] It promotes the nuclear translocation of β-catenin, leading to the expression of genes involved in osteoblast function.[4]
-
Decreased Osteoclast Activity and Survival: Strontium signaling influences the RANKL/OPG pathway . It has been shown to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), an inhibitor of RANKL.[3][4] This shift in the RANKL/OPG ratio suppresses osteoclast differentiation and activity.
Calcium: The Essential Building Block
Calcium's role in bone health is more direct and foundational. Over 99% of the body's calcium is stored in the bones and teeth, providing structural integrity.[5][6] The mechanisms of calcium supplementation in increasing bone mass involve:
-
Providing Substrate for Mineralization: Calcium is a critical component of hydroxyapatite, the mineral matrix of bone. Adequate calcium intake ensures the availability of this essential building block for osteoblasts to mineralize newly formed bone.[6]
-
Hormonal Regulation of Bone Turnover: Serum calcium levels are tightly regulated. When dietary calcium is insufficient, the parathyroid gland releases parathyroid hormone (PTH), which stimulates osteoclastic bone resorption to release calcium into the bloodstream. By maintaining adequate serum calcium levels, calcium supplementation reduces the stimulus for PTH secretion, thereby decreasing bone resorption.[5]
Experimental Protocols
Detailed experimental protocols are essential for the critical evaluation and replication of scientific findings. Below are representative methodologies for studies investigating this compound and calcium supplements.
This compound Supplementation Study (Observational Case Study Design)
This protocol is based on the methodology reported in an observational study of individuals self-administering this compound.[7]
-
Participants: Postmenopausal women with a diagnosis of osteoporosis.
-
Intervention: Daily oral supplementation with 680 mg of elemental strontium from this compound.
-
Duration: Long-term, with measurements taken at baseline and at regular intervals (e.g., annually) for several years.
-
Primary Outcome Measures:
-
Bone Mineral Density (BMD): Measured at the lumbar spine and total hip using Dual-Energy X-ray Absorptiometry (DXA).
-
-
Secondary Outcome Measures:
-
Data Analysis: Changes in BMD from baseline are calculated. It is important to apply a correction factor to the DXA readings to account for the higher atomic weight of strontium. A commonly cited correction is a 10% overestimation of BMD for every 1% molar substitution of calcium by strontium.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Strontium ranelate for preventing and treating postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strontium ranelate: dose-dependent effects in established postmenopausal vertebral osteoporosis--a 2-year randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Monitoring bone strontium levels of an osteoporotic subject due to self-administration of this compound with a novel diagnostic tool, in vivo XRF: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring bone strontium intake in osteoporotic females self-supplementing with this compound with a novel in-vivo X-ray fluorescence based diagnostic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo comparison of strontium absorption from citrate and ranelate forms
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo absorption and bone accumulation of two common forms of strontium: strontium citrate and strontium ranelate. The information presented is based on available preclinical studies to assist researchers, scientists, and drug development professionals in understanding the relative bioavailability and efficacy of these compounds.
Executive Summary
While direct comparative studies on the gastrointestinal absorption and pharmacokinetics of this compound and strontium ranelate are limited, preclinical research offers valuable insights through the analysis of bone strontium accumulation. A key in vivo study in a rat model suggests that this compound is at least as effective as strontium ranelate in delivering strontium to bone tissue.[1][2][3] When accounting for the elemental strontium content in each compound, the two forms were found to be virtually identical in their ability to incorporate strontium into bone.[1] However, another study in an ovariectomized mouse model indicated that this compound had a weaker effect on bone tissue mineral density compared to strontium ranelate and strontium chloride.[4]
Strontium ranelate, a prescription drug in some countries, has a known bioavailability of approximately 25%.[5] this compound is generally available as an over-the-counter supplement.[3][5][6] The choice between these forms for research or therapeutic development may be influenced by factors including regulatory status, cost, and the specific application.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative in vivo study in rats.
| Parameter | This compound Group | Strontium Ranelate Group | Vehicle Group | Citation |
| Animal Model | Female Sprague Dawley rats | Female Sprague Dawley rats | Female Sprague Dawley rats | [3][6] |
| Number of Animals | 7 | 6 | 6 | [3][6] |
| Study Duration | 8 weeks | 8 weeks | 8 weeks | [1][3][6] |
| Bone Strontium Levels (post-treatment) | Significantly greater than both ranelate and vehicle groups (p<0.05) | Significantly greater than vehicle group | Baseline | [3][6] |
| Bone Strontium Levels (adjusted for dose) | Not significantly different from ranelate group | Not significantly different from citrate group | - | [3][6] |
Experimental Protocols
The primary study providing a head-to-head comparison utilized the following methodology:
Animal Model and Dosing:
-
Groups: The study included three groups: one receiving this compound, one receiving strontium ranelate, and a control group receiving a vehicle.[3][6]
-
Dosing: Daily doses were administered with the intention of providing equivalent amounts of elemental strontium to the two strontium-supplemented groups.[3][6] A post-hoc analysis, however, revealed a higher concentration of elemental strontium in the citrate compound than initially calculated.[3][6]
Measurement of Strontium Accumulation:
-
Technique: In vivo X-ray fluorescence (XRF) spectroscopy was used to measure strontium levels in the bone at baseline and after 8 weeks of supplementation.[1][3][6]
-
Validation: The in vivo XRF measurements were validated against ex vivo measurements of bone strontium using inductively coupled plasma mass spectrometry (ICP-MS).[3][6]
Statistical Analysis:
-
A two-way ANOVA was conducted to compare the bone strontium levels among the three groups.[3][6]
-
An ANCOVA was performed to account for the differences in the actual administered dose of elemental strontium, using the dose as a covariate.[3][6]
Experimental Workflow
The following diagram illustrates the experimental workflow of the comparative in vivo study.
Caption: Experimental workflow for the in vivo comparison of strontium accumulation from citrate and ranelate forms in rats.
References
- 1. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Accumulation of bone strontium measured by in vivo XRF in rats supplemented with this compound and strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.algaecal.com [blog.algaecal.com]
- 6. Item - Accumulation of Bone Strontium Measured by In Vivo XRF in Rats Supplemented with this compound and Strontium Ranelate - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
A Comparative Analysis of the Safety and Toxicity Profiles of Strontium Citrate and Strontium Ranelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of two strontium salts: strontium citrate and strontium ranelate. While both have been utilized for their effects on bone metabolism, their regulatory status and documented adverse effects differ significantly. This document synthesizes experimental data and clinical findings to inform research and drug development in the field of osteoporosis and bone health.
Overview of Strontium Salts
Strontium is a trace element with chemical similarities to calcium, allowing it to be incorporated into bone. Both this compound and strontium ranelate have been investigated for their ability to simultaneously stimulate bone formation and inhibit bone resorption.[1][2]
-
This compound: Composed of two strontium atoms and a molecule of citric acid, this compound is available as a dietary supplement in several countries, including the United States.[3][4][5]
-
Strontium Ranelate: This compound consists of two strontium atoms and a molecule of ranelic acid.[3] It was previously available as a prescription medication in Europe for the treatment of severe osteoporosis.[6][7][8] However, its use has been severely restricted due to significant safety concerns.[6][7][8][9] The manufacturer, Servier, ceased worldwide marketing and distribution of strontium ranelate in August 2017 for commercial reasons, influenced by the prescribing restrictions imposed due to safety issues.[10]
Comparative Safety and Toxicity Profile
The safety profiles of this compound and strontium ranelate are markedly different, primarily due to adverse events associated with the ranelate moiety and extensive clinical trial data for strontium ranelate that is lacking for this compound.
Strontium Ranelate: Documented Risks and Regulatory Actions
Strontium ranelate has been the subject of extensive clinical investigation and post-market surveillance, which have identified several serious safety concerns.
Cardiovascular Risks:
Clinical trials and subsequent analyses revealed an increased risk of serious cardiovascular events in patients treated with strontium ranelate. The European Medicines Agency (EMA) and other regulatory bodies have issued warnings and restricted its use based on these findings.[6][7][8][9][11]
-
Myocardial Infarction (MI): Pooled data from clinical trials involving approximately 7,500 patients showed an increased risk of MI in women receiving strontium ranelate compared to placebo.[7] An analysis by the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) found that for every 1000 patient-years, strontium ranelate was associated with four more instances of serious cardiovascular events, including heart attacks, than placebo.[9]
-
Venous Thromboembolism (VTE): Strontium ranelate has been associated with an increased risk of VTE, including deep vein thrombosis and pulmonary embolism.[12][13][14] Phase III studies indicated an annual incidence of VTE of approximately 0.7%, with a relative risk of 1.4 in patients treated with strontium ranelate compared to placebo over five years.[15]
DRESS Syndrome (Drug Rash with Eosinophilia and Systemic Symptoms):
Strontium ranelate has been linked to DRESS syndrome, a severe and potentially fatal drug reaction characterized by skin rash, fever, eosinophilia, and multi-organ involvement.[16][17][18][19] The onset of symptoms typically occurs within three to six weeks of starting treatment.[20] In some cases, DRESS syndrome associated with strontium ranelate has led to autoimmune hepatitis, which can develop months after the initial acute reaction.[16][18]
Regulatory Status:
Due to these safety concerns, the EMA has restricted the use of strontium ranelate to the treatment of severe osteoporosis in patients who cannot be treated with other osteoporosis medicines.[6] It is contraindicated in patients with a history of or current ischemic heart disease, peripheral arterial disease, cerebrovascular disease, or uncontrolled hypertension.[6][7][8] Strontium ranelate is not approved by the U.S. Food and Drug Administration (FDA).[5][21][22]
This compound: Available Data and Safety Profile
In contrast to strontium ranelate, there is a lack of large-scale, long-term clinical trials specifically evaluating the safety and efficacy of this compound.[21][23] Much of the available information comes from smaller studies, observational data, and its marketing as a dietary supplement.
Proponents of this compound suggest that the adverse effects of strontium ranelate are attributable to the ranelic acid moiety, not the strontium ion itself.[24][25] Several human clinical studies on this compound have reported no adverse side effects.[24] However, it is crucial to note that the absence of reported adverse events in smaller, less rigorously controlled studies does not definitively establish safety.
Health Canada has taken a precautionary approach, recommending that products containing more than 4 mg of elemental strontium per day carry a warning for individuals with or at high risk for heart disease, circulatory problems, or blood clots, regardless of the strontium salt form.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the adverse events associated with strontium ranelate. Due to the lack of comparable large-scale clinical trials for this compound, a direct quantitative comparison is not possible.
| Adverse Event | Strontium Ranelate: Increased Risk per 1000 Patient-Years (vs. Placebo) | Reference |
| Serious Cardiovascular Events (including MI) | 4 more instances | [9] |
| Blood Clots (VTE) | 4 more instances | [9] |
| Adverse Event | Strontium Ranelate: Relative Risk (vs. Placebo) | Study Duration | Reference |
| Venous Thromboembolism (VTE) | 1.4 | 5 years | [15] |
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials of strontium ranelate (e.g., SOTI and TROPOS trials) are extensive and proprietary. However, a general methodology for assessing cardiovascular risk in postmenopausal osteoporotic women treated with strontium ranelate is described below.
Study Design for Cardiovascular Risk Assessment of Strontium Ranelate:
-
Objective: To assess the effects of a 12-month treatment with strontium ranelate on hemostasis factors and markers of cardiovascular risk in postmenopausal osteoporotic women.[26]
-
Participants: Forty osteoporotic postmenopausal women received 2 g of strontium ranelate daily, along with calcium and cholecalciferol, for 12 months. A control group of forty matched postmenopausal osteopenic women received only calcium and cholecalciferol.[26]
-
Methodology:
-
Biochemical cardiovascular risk factors and hemostatic indices were measured at baseline and after 3, 6, and 12 months of treatment.[26]
-
Assayed parameters included fibrinogen, fasting glucose, total serum cholesterol, high-density lipoprotein cholesterol, low-density lipoprotein cholesterol, triglycerides, plasma levels of D-dimer, homocysteine, partial thromboplastin time, and prothrombin time.[26]
-
Blood pressure and the occurrence of venous thromboembolic events were also monitored.[26]
-
-
Results: In this specific 12-month study, no statistically significant changes in cardiovascular risk factors or hemostatic parameters were observed in the strontium ranelate group, and no clinical venous thromboembolic events occurred.[26] It is important to note that larger, pooled analyses of multiple studies did find an increased risk.[7][9]
Signaling Pathways of Strontium in Bone Metabolism
Strontium's effects on bone cells are mediated through the activation of multiple signaling pathways, which are believed to be initiated by the strontium ion itself, regardless of the salt form.[1][2] Strontium activates the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts, triggering downstream signaling cascades.[1][2][27]
Signaling in Osteoblasts (Bone Formation)
Strontium promotes the proliferation, differentiation, and survival of osteoblasts through several interconnected pathways.
Caption: Strontium-activated signaling pathways in osteoblasts.
Signaling in Osteoclasts (Bone Resorption)
Strontium inhibits bone resorption by affecting osteoclast differentiation and activity. A key mechanism is the regulation of the RANKL/OPG system by osteoblasts, which in turn controls osteoclastogenesis.
Caption: Strontium's effect on the RANKL/OPG system and osteoclasts.
Conclusion
The available evidence indicates a significant divergence in the safety and toxicity profiles of this compound and strontium ranelate. Strontium ranelate is associated with well-documented, serious cardiovascular and dermatological risks, leading to stringent regulatory restrictions and its withdrawal from many markets. In contrast, this compound is positioned as a safer alternative, with the assertion that the toxicity of strontium ranelate is linked to the ranelic acid component. However, the safety of this compound is not established by large-scale, long-term clinical trials. Therefore, while preclinical data on strontium's mechanism of action are promising, caution is warranted in the clinical application of any strontium salt, and further rigorous investigation into the long-term safety of this compound is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. blog.algaecal.com [blog.algaecal.com]
- 4. Strontium incorporation into bone using this compound « Point Institute [pointinstitute.org]
- 5. examine.com [examine.com]
- 6. gov.uk [gov.uk]
- 7. Strontium Ranelate Restrictions Recommended in EU [medscape.com]
- 8. drugoffice.gov.hk [drugoffice.gov.hk]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. bmj.com [bmj.com]
- 11. Summary Safety Review - Strontium - Risk of Heart and Circulatory Side Effects - Canada.ca [canada.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. blog.algaecal.com [blog.algaecal.com]
- 16. DRESS syndrome with autoimmune hepatitis from strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A fatal case of DRESS induced by strontium ranelate associated with HHV-7 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DRESS Syndrome With Autoimmune Hepatitis From Strontium Ranelate | MDedge [mdedge.com]
- 19. community.the-hospitalist.org [community.the-hospitalist.org]
- 20. Serious skin reactions associated with strontium ranelate (Protos®) [hsa.gov.sg]
- 21. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 22. hcp.algaecal.com [hcp.algaecal.com]
- 23. inspire.com [inspire.com]
- 24. algaecal.com [algaecal.com]
- 25. inspire.com [inspire.com]
- 26. Effects of strontium ranelate on markers of cardiovascular risk in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Salts for Osteoporosis: A Comparative Meta-Analysis of Clinical Trials
For Immediate Release
A comprehensive meta-analysis of pivotal clinical trials reveals the efficacy and safety profile of strontium salts, primarily strontium ranelate, in the management of osteoporosis. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Efficacy of Strontium Ranelate in Osteoporosis Management
Meta-analyses of large-scale, randomized controlled trials, notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the Treatment of Peripheral Osteoporosis (TROPOS) studies, have established the anti-fracture efficacy of strontium ranelate in postmenopausal women with osteoporosis.
Reduction in Fracture Risk
Treatment with strontium ranelate has been shown to significantly reduce the risk of both vertebral and non-vertebral fractures. A meta-analysis combining data from the SOTI and TROPOS trials demonstrated a 41% risk reduction for new vertebral fractures over a three-year period[1]. The same pooled analysis showed a 15% reduction in the risk of all non-vertebral fractures[1]. Another meta-analysis reported a 31% decrease in all clinical osteoporotic fractures (including vertebral fractures) with strontium ranelate treatment[2].
Table 1: Meta-Analysis of Strontium Ranelate on Fracture Risk Reduction
| Fracture Type | Risk Reduction (RR or HR) | 95% Confidence Interval | Key Studies |
| New Vertebral Fractures | 41% (RR=0.59) | 0.48 - 0.73 | SOTI[1] |
| All Non-Vertebral Fractures | 16% (RR=0.84) | 0.702 - 0.995 | TROPOS[1] |
| Hip Fractures (in high-risk group*) | 36% (RR=0.64) | 0.412 - 0.997 | TROPOS[1] |
| All Clinical Osteoporotic Fractures | 31% | 20% - 39% | SOTI & TROPOS Pooled[2] |
*High-risk group: women aged ≥74 years with a femoral neck BMD T-score ≤-2.4 NHANES III equivalent.
Impact on Bone Mineral Density (BMD)
Strontium ranelate treatment leads to a progressive increase in bone mineral density at various skeletal sites. After three years of treatment in the SOTI study, lumbar spine BMD increased by 12.7% compared to a 1.3% decrease in the placebo group[3]. In the TROPOS study, femoral neck and total hip BMD increased by 8.2% and 9.8%, respectively, over three years[4]. It is important to note that the high atomic number of strontium can lead to an overestimation of BMD measurements by dual-energy X-ray absorptiometry (DXA)[5].
Table 2: Mean Percentage Change in Bone Mineral Density (BMD) with Strontium Ranelate (2 g/day ) Over 3 Years
| Skeletal Site | Mean % Change vs. Placebo | Key Studies |
| Lumbar Spine | +14.4% | SOTI[3] |
| Femoral Neck | +8.2% | TROPOS[4] |
| Total Hip | +9.8% | TROPOS[4] |
Safety and Tolerability Profile
The overall incidence of adverse events with strontium ranelate has been reported to be similar to placebo in major clinical trials, with the most common side effects being mild and transient gastrointestinal issues such as nausea and diarrhea[1]. However, post-marketing surveillance and further analyses have identified some serious safety concerns.
Venous Thromboembolism (VTE)
An increased risk of venous thromboembolism has been associated with strontium ranelate treatment. A pooled analysis of the SOTI and TROPOS trials found an increased annual incidence of VTE of approximately 0.7%, with a relative risk of 1.42 (95% CI: 1.02–1.98)[1].
Cardiovascular Events
Concerns have been raised regarding cardiovascular risks. An analysis of randomized controlled trials indicated a higher incidence of non-adjudicated myocardial infarction with strontium ranelate compared to placebo (1.7% vs 1.1%)[6]. However, other observational studies did not find a significant increase in the risk of myocardial infarction[7][8]. Due to these concerns, the European Medicines Agency (EMA) has restricted the use of strontium ranelate to patients with severe osteoporosis for whom other treatments are not suitable and have contraindicated its use in patients with a history of or current cardiovascular disease[6].
Table 3: Summary of Key Adverse Events Associated with Strontium Ranelate from Meta-Analyses
| Adverse Event | Risk Metric (e.g., RR, OR) | 95% Confidence Interval | Source |
| Venous Thromboembolism (VTE) | RR: 1.42 | 1.02 - 1.98 | SOTI & TROPOS Pooled[1] |
| Myocardial Infarction (non-adjudicated) | OR: 1.6 | 1.07 - 2.38 | RCT Analysis[6] |
Experimental Protocols of Key Clinical Trials
The pivotal evidence for strontium ranelate's efficacy and safety comes from the SOTI and TROPOS trials. Both were prospective, randomized, double-blind, placebo-controlled studies.
SOTI (Spinal Osteoporosis Therapeutic Intervention) Study
-
Objective: To assess the efficacy of strontium ranelate 2 g/day in reducing the incidence of new vertebral fractures in postmenopausal women with established osteoporosis[9].
-
Participants: 1,649 postmenopausal women with at least one prevalent vertebral fracture and a lumbar spine BMD T-score of ≤ -1.9[1][9].
-
Intervention: Oral strontium ranelate (2 g/day ) or placebo. All participants received calcium and vitamin D supplementation[9].
-
Duration: 3 years, with a 5-year total follow-up[9].
-
Primary Outcome: Incidence of new vertebral fractures, assessed by radiographic analysis[9].
-
Secondary Outcomes: Changes in BMD at the lumbar spine and femoral neck, incidence of non-vertebral fractures, and safety assessments[3].
TROPOS (Treatment of Peripheral Osteoporosis) Study
-
Objective: To evaluate the efficacy of strontium ranelate 2 g/day in preventing non-vertebral fractures in postmenopausal women with osteoporosis[4][9].
-
Participants: 5,091 postmenopausal women with a femoral neck BMD T-score of ≤ -2.2 (NHANES III equivalent) and aged 74 years or older, or between 70-74 years with at least one additional risk factor for fracture[1][9].
-
Intervention: Oral strontium ranelate (2 g/day ) or placebo, with calcium and vitamin D supplementation for all participants[9].
-
Duration: 3 years, with a 5-year total follow-up[9].
-
Primary Outcome: Incidence of new non-vertebral fractures[9].
-
Secondary Outcomes: Incidence of hip fractures, vertebral fractures, and changes in BMD at the femoral neck and total hip, as well as safety monitoring[4].
Mechanism of Action: Signaling Pathways
Strontium ranelate exerts a dual effect on bone metabolism, simultaneously stimulating bone formation and inhibiting bone resorption. This action is mediated through the modulation of several key signaling pathways in bone cells.
The primary mechanism involves the activation of the calcium-sensing receptor (CaSR). In osteoblasts, CaSR activation by strontium promotes differentiation and proliferation, leading to increased bone formation. In osteoclasts, CaSR activation inhibits their differentiation and activity, and promotes apoptosis, thereby reducing bone resorption.
Furthermore, strontium ranelate influences the RANKL/OPG signaling pathway, a critical regulator of osteoclastogenesis. It upregulates the expression of osteoprotegerin (OPG), a decoy receptor that inhibits the action of RANKL, and downregulates the expression of RANKL itself. This shift in the RANKL/OPG ratio further suppresses osteoclast formation and function. The Wnt/β-catenin signaling pathway, a key anabolic pathway in bone, is also positively modulated by strontium.
References
- 1. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meta-analysis of the effect of strontium ranelate on the risk of vertebral and non-vertebral fracture in postmenopausal osteoporosis and the interaction with FRAX(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac concerns associated with strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cardiovascular safety of strontium ranelate and bisphosphonates: a multi-database study in 5 EU countries by the EU-ADR Alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular safety of strontium ranelate: real-life assessment in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating bone quality after treatment with strontium citrate versus other anti-resorptive agents
For researchers and drug development professionals, understanding the nuanced effects of different osteoporosis treatments on bone quality is paramount. While anti-resorptive agents like bisphosphonates and denosumab have been mainstays in clinical practice, agents with a dual mode of action, such as strontium, present a different therapeutic paradigm. This guide provides a comparative analysis of bone quality outcomes following treatment with strontium citrate versus other prominent anti-resorptive agents, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Divergence in Cellular Pathways
The fundamental difference between strontium and traditional anti-resorptive agents lies in their mechanism of action. Strontium exhibits a unique dual effect, simultaneously stimulating bone formation and reducing bone resorption, whereas bisphosphonates and denosumab primarily act by inhibiting bone resorption.[1][2][3]
-
Strontium: Strontium, being chemically similar to calcium, gets incorporated into the bone matrix.[4][5] It is believed to act through the calcium-sensing receptor (CaSR), leading to the differentiation of pre-osteoblasts into mature osteoblasts and increased collagen synthesis.[6][7] Concurrently, it inhibits osteoclast differentiation and activity by modulating the RANKL/OPG signaling pathway, thus decreasing bone resorption.[5][6] This rebalances bone turnover in favor of new bone formation.[1][2]
-
Bisphosphonates: These agents have a high affinity for hydroxyapatite, the mineral component of bone.[8][9] When osteoclasts begin to resorb bone treated with bisphosphonates, the drug is released and internalized by the osteoclast. Nitrogen-containing bisphosphonates, the more potent class, inhibit the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate pathway.[8][10][11][12] This disruption prevents the modification of proteins essential for osteoclast function and survival, ultimately leading to apoptosis.[8][12]
-
Denosumab: This is a human monoclonal antibody that specifically targets the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[13][14][15] By binding to RANKL, denosumab prevents it from activating its receptor, RANK, on the surface of osteoclasts and their precursors.[16][17] This inhibition blocks osteoclast maturation, function, and survival, leading to a rapid and significant reduction in bone resorption.[13][17]
Caption: Strontium's dual-action mechanism on bone cells.
Caption: Bisphosphonate action within the osteoclast.
Caption: Denosumab's targeted inhibition of the RANKL pathway.
Comparative Efficacy on Bone Quality Parameters
The evaluation of bone quality extends beyond simple Bone Mineral Density (BMD) measurements. It encompasses microarchitecture, turnover, and biomechanical strength.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that much of the detailed comparative data for this compound comes from animal models, while data for strontium ranelate (a prescription form not available in the US) is more extensive in human trials.[4][18]
Table 1: Effects on Bone Mineral Density (BMD) and Microarchitecture
| Parameter | Strontium (Citrate/Ranelate) | Bisphosphonates (e.g., Alendronate) | Denosumab |
| BMD Change | Dose-dependent increase; may be overestimated by DEXA due to Sr atomic weight. | Significant increase in spine and hip BMD.[19] | Robust increase in spine and hip BMD.[17] |
| Cortical Thickness | Increased.[20][21] | Less pronounced effect compared to strontium ranelate in some studies.[20] | Increases cortical bone mass.[17] |
| Trabecular Volume (BV/TV) | Increased.[20] | Aims to preserve existing trabecular structure. | Increases trabecular bone mass.[17] |
| Trabecular Number (Tb.N) | Increased.[21] | - | - |
| Trabecular Spacing (Tb.Sp) | Decreased.[21] | - | - |
Note: Direct head-to-head clinical trials comparing this compound with bisphosphonates or denosumab are limited. Data is aggregated from various preclinical and clinical studies.
Table 2: Effects on Bone Turnover Markers
| Agent | Bone Formation Markers (e.g., P1NP, Osteocalcin) | Bone Resorption Markers (e.g., CTx, NTx) |
| Strontium (Ranelate) | Increased.[3][20] | Decreased.[3][20] |
| Bisphosphonates | Decreased (coupled with resorption).[19] | Significantly decreased.[10] |
| Denosumab | Decreased (coupled with resorption). | Profoundly and rapidly decreased.[13] |
Table 3: Effects on Biomechanical Strength
| Agent | Whole Bone Strength (e.g., Ultimate Load) | Intrinsic Tissue Properties |
| Strontium (Ranelate) | Increased; shown to restore intrinsic tissue quality in OVX rats.[1][21] | Improved.[21] |
| Bisphosphonates | Increased, primarily by increasing bone mass and reducing resorption.[19] | May increase tissue mineralization, but long-term effects on microcracks are debated.[19] |
| Denosumab | Increased, consistent with increased bone mass and density. | - |
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating bone quality. Below is a generalized protocol based on common preclinical models, such as the ovariectomized (OVX) rodent model of postmenopausal osteoporosis.[22][23]
Key Experimental Methodologies
-
Animal Model: The ovariectomized (OVX) mouse or rat is a standard model to induce estrogen-deficient bone loss, mimicking postmenopausal osteoporosis.[22][23] A sham-operated group serves as a healthy control.
-
Dosing Regimen: Animals are typically divided into groups: Sham, OVX (vehicle control), OVX + this compound, OVX + Bisphosphonate, and/or OVX + Denosumab analogue. Doses are administered daily or weekly via oral gavage or injection for a specified period (e.g., 8-16 weeks).[21][22][23]
-
Bone Mineral Density (BMD) Analysis: BMD of the femur and lumbar vertebrae is measured in vivo or ex vivo using dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT).[24][25]
-
Micro-computed Tomography (µCT) Analysis: High-resolution µCT is used on excised bones (e.g., femur, tibia) to perform a 3D analysis of trabecular and cortical microarchitecture.[26] Key parameters include:
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
-
Biomechanical Testing: The mechanical competence of the bones is assessed via destructive testing.[24][26] Common tests include:
-
Bone Turnover Markers: Serum or plasma samples are collected at baseline and at the end of the study to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX) using ELISA kits.[24]
Caption: Workflow for evaluating bone quality in an OVX model.
Conclusion
This compound and anti-resorptive agents like bisphosphonates and denosumab improve bone quality through distinct mechanisms.
-
Strontium offers a dual-action approach, enhancing bone formation while reducing resorption, which translates to improvements in both trabecular and cortical microarchitecture.[20][21] The clinical significance of BMD overestimation with strontium requires careful consideration and may necessitate alternative monitoring strategies.
-
Bisphosphonates and Denosumab are potent inhibitors of bone resorption.[8][13] Their primary benefit comes from reducing the rate of bone loss, which preserves bone mass and strength, thereby lowering fracture risk.
A comparative study in ovariectomized mice suggested that this compound had a weaker effect on increasing bone tissue mineral density compared to strontium ranelate and strontium chloride.[27][22][23] For researchers, the choice of agent for further development or study depends on the therapeutic goal: targeting the bone formation pathway with an agent like strontium or potently suppressing resorption with established anti-resorptive drugs. Future head-to-head clinical trials are needed to definitively compare the long-term effects of this compound against modern anti-resorptive agents on fracture risk and overall bone health.
References
- 1. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: the first agent of a new therapeutic class in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of antiresorptive agents on bone mineral density and bone turnover in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. droracle.ai [droracle.ai]
- 11. ClinPGx [clinpgx.org]
- 12. publications.aap.org [publications.aap.org]
- 13. Denosumab: mechanism of action and clinical outcomes. - Post - Orthobullets [orthobullets.com]
- 14. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. What is the mechanism of Denosumab? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. scielo.br [scielo.br]
- 20. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. mdpi.com [mdpi.com]
- 26. Methods for Assessing Bone Quality: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Strontium Citrate in a Laboratory Setting
The proper disposal of strontium citrate is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this compound waste in accordance with general safety protocols.
It is imperative to consult your institution's specific safety and disposal protocols and to comply with all applicable local, state, and federal regulations. The information provided here is for guidance purposes only.
Safety and Handling Precautions
Before handling this compound, review the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Ensure work is conducted in a well-ventilated area to minimize dust inhalation.[2][3]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is large, evacuate unnecessary personnel from the area and ensure adequate ventilation.[4]
-
Containment : Prevent the powder from spreading or becoming airborne. For small spills, you can moisten the material slightly to prevent dusting.[4]
-
Absorb and Collect : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Transfer : Carefully sweep or vacuum the contained material into a clearly labeled, sealed, and non-reactive container for disposal.[3][4]
-
Decontaminate : Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[3][4]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its form (solid or aqueous) and whether it is contaminated.
Uncontaminated Solid Waste (Small Quantities):
For small amounts of uncontaminated, solid this compound, disposal as normal laboratory waste may be permissible, provided it is securely contained.[5] However, always verify this with your local Environmental Health and Safety (EHS) office.
-
Containment : Ensure the this compound is in a solid, dry form.
-
Packaging : Place the chemical in a clearly labeled, sealed, and non-reactive container.
-
Disposal : Dispose of the container in the designated solid waste stream as advised by your institution's EHS department.
Contaminated or Aqueous Waste:
Contaminated this compound or aqueous solutions should be treated as chemical waste. Do not discharge this compound solutions down the drain unless explicitly permitted by your local wastewater regulations.[1]
-
Collection : Collect all contaminated solid and aqueous waste in a designated, sealed, and properly labeled waste container.
-
Labeling : The label should clearly identify the contents as "this compound Waste" and include any other contaminants present.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Professional Disposal : Arrange for pick-up and disposal by your institution's EHS department or a licensed chemical waste disposal company.[1] Methods like removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing may be used by the disposal facility.[1]
Key Safety Information for this compound
| Property | Information | Source |
| Appearance | White to off-white granular powder | [3] |
| pH (5% solution/water) | 5 to 6 | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [1][2][3] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [1] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [1] |
| First Aid (Inhalation) | Move the victim into fresh air. | [1] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [1] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Strontium Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Strontium Citrate, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for personal safety and maintaining a secure research environment.
This compound is a white to off-white granular powder.[1] While not classified as a dangerous substance, proper handling is crucial to minimize exposure and prevent potential irritation.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Purpose & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles | To prevent eye irritation from dust particles.[1][3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl Rubber) | To prevent skin contact.[3][4][5] Gloves must be inspected prior to use.[4] |
| Body Protection | Lab coat or other suitable protective clothing | To protect clothing and skin from contamination.[1][4][6] Fire/flame resistant and impervious clothing is recommended.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or full-face respirator) | Recommended when ventilation is insufficient or if exposure limits are exceeded to prevent inhalation of dust.[1][3][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound minimizes risks.
Handling:
-
Work in a well-ventilated area.[1][3][4] Local exhaust ventilation is recommended where dust may be generated.[6]
Storage:
-
Keep containers tightly closed to prevent contamination and moisture absorption.[1][6][7]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[7]
Emergency and Disposal Plans
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lids occasionally. Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1][3] |
| Skin Contact | Wash the affected area with soap and water.[1][3] Seek medical aid if irritation develops.[1] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[3][6] If large quantities are swallowed, seek immediate medical attention.[1][3][6] |
Spill Cleanup:
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Waste Disposal:
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow the product to enter drains, soil, or water sources.[1][3]
Toxicological and Exposure Information
Currently, no specific occupational exposure limits have been established for this compound.[8] It is not a reported carcinogen, and no data was found on mutagenic, teratogenic, or developmental toxicity effects.[1] The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1]
By following these guidelines, researchers can handle this compound safely and effectively, ensuring a secure laboratory environment for all. Always consult the substance-specific Safety Data Sheet (SDS) before handling any chemical.
References
- 1. ammol.org [ammol.org]
- 2. This compound SDS of Manufacturers [anmol.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 8. Strontium - ESPI Metals [espimetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
